molecular formula C10H9FN2 B1444773 8-Fluoro-2-methylquinolin-3-amine CAS No. 1259519-93-1

8-Fluoro-2-methylquinolin-3-amine

Cat. No.: B1444773
CAS No.: 1259519-93-1
M. Wt: 176.19 g/mol
InChI Key: IARKJQHRKMYCBU-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-3-amine (CAS 1259519-93-1) is a fluorinated and methylated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the field of anti-infectives. Recent scientific literature highlights its application as a crucial precursor in the synthesis of complex oxetanyl-quinoline derivatives, which have demonstrated promising in vitro antibacterial activity against strains like Proteus mirabilis and Bacillus subtilis , as well as excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . The quinoline scaffold is renowned for its broad spectrum of biological activities, making this amine a valuable building block for constructing molecules with potential antibacterial, antifungal, and antimycobacterial properties . Researchers utilize this compound to explore new pathways in combating drug-resistant microbial and mycobacterial infections, a grave threat to global health security. The structural motif of this compound allows for further functionalization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. In silico studies performed on related derivatives suggest a plausible mode of action as ATP synthase inhibitors, confirming their potential as lead compounds . For safe handling, please note the associated hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-2-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARKJQHRKMYCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Fluoro-2-methylquinolin-3-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Fluoro-2-methylquinolin-3-amine

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for this compound, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The quinoline core is a privileged structure in drug discovery, and the strategic incorporation of a fluorine atom at the 8-position and an amine at the 3-position can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and target binding affinity. This document details a primary synthesis route centered on the highly efficient Friedländer Annulation, providing in-depth mechanistic insights, step-by-step experimental protocols, and characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related fluorinated quinoline derivatives.

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with pronounced physiological activity.[1] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets due to fluorine's unique electronic properties.[2]

This compound combines these strategic elements: the proven quinoline core, a methyl group at the 2-position, a crucial amino group at the 3-position for further functionalization, and a fluorine atom at the 8-position. This specific substitution pattern makes it a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.[3] This guide focuses on the most logical and efficient pathway for its construction, leveraging established and reliable chemical transformations.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule points to the Friedländer Annulation as the most direct and powerful strategy for constructing the quinoline core. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[4][5]

The key disconnection breaks the C4-C4a and N1-C8a bonds, simplifying the target molecule into two primary precursors:

  • 2-Amino-3-fluorobenzaldehyde (A): An ortho-aminoaryl aldehyde that provides the fluorinated benzene portion of the quinoline.

  • 1-Aminopropan-2-one (B): An α-amino ketone that provides the C2-methyl and C3-amine functionalities of the pyridine ring.

This approach is highly convergent and allows for the late-stage formation of the complex heterocyclic system from readily accessible starting materials.

G TM This compound Retrosynthesis Friedländer Annulation (C4-C4a & N1-C2 Disconnection) TM->Retrosynthesis Precursor_A Precursor A: 2-Amino-3-fluorobenzaldehyde Retrosynthesis->Precursor_A Precursor_B Precursor B: 1-Aminopropan-2-one Retrosynthesis->Precursor_B G Start1 2-Nitro-3-fluorobenzaldehyde Step1_reagents Reduction (e.g., Fe / NH4Cl) Start1->Step1_reagents Step 1 PrecursorA 2-Amino-3-fluorobenzaldehyde Step1_reagents->PrecursorA Step2_reagents Friedländer Annulation (Acid or Base Catalyst) PrecursorA->Step2_reagents Step 2 PrecursorB 1-Aminopropan-2-one (from hydrochloride salt) PrecursorB->Step2_reagents Step 2 FinalProduct This compound Step2_reagents->FinalProduct

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-fluorobenzaldehyde

The synthesis of this key precursor is typically achieved through the selective reduction of the corresponding nitro compound, 2-nitro-3-fluorobenzaldehyde, which is commercially available. Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method. [6] Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-3-fluorobenzaldehyde (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (0.2 eq) and iron powder (3.0-4.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 70-80°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-3-fluorobenzaldehyde as a solid. [7]

    Reagent Molar Eq. MW ( g/mol ) Purpose
    2-Nitro-3-fluorobenzaldehyde 1.0 169.11 Starting Material
    Iron Powder 3.0 - 4.0 55.85 Reducing Agent
    Ammonium Chloride 0.2 53.49 Electrolyte / Activator

    | Ethanol / Water | - | - | Solvent |

Stage 2: Friedländer Annulation to this compound

This is the key bond-forming reaction that constructs the quinoline heterocycle. It is a condensation reaction between the synthesized 2-amino-3-fluorobenzaldehyde and 1-aminopropan-2-one. The reaction can be catalyzed by either acid or base. [4][8]Using a base like potassium hydroxide in an alcoholic solvent is a common and effective condition. [5] Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Add 1-aminopropan-2-one hydrochloride (aminoacetone hydrochloride) (1.1 eq).

  • Add a solution of potassium hydroxide (2.0-2.5 eq) in water or ethanol dropwise to the mixture while stirring at room temperature. The base neutralizes the hydrochloride salt and catalyzes the reaction.

  • After the addition, heat the reaction mixture to reflux (around 80°C) for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Pour the reaction mixture into cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

ReagentMolar Eq.MW ( g/mol )Purpose
2-Amino-3-fluorobenzaldehyde1.0139.13Precursor A
1-Aminopropan-2-one HCl1.1109.55Precursor B
Potassium Hydroxide2.0 - 2.556.11Base Catalyst
Ethanol--Solvent

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the initial rate-limiting step. [4]

  • Aldol-First Pathway: The reaction begins with a base-catalyzed aldol condensation between the enolate of 1-aminopropan-2-one and the aldehyde group of 2-amino-3-fluorobenzaldehyde. This is followed by dehydration and subsequent intramolecular cyclization via Schiff base (imine) formation to yield the dihydroquinoline, which then aromatizes.

  • Schiff Base-First Pathway: The initial step is the rapid formation of a Schiff base between the amino group of the ketone and the aldehyde. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final aromatic quinoline.

G cluster_path1 Schiff Base-First Pathway cluster_path2 Aldol-First Pathway Reactants1 Aldehyde + Amino Ketone SchiffBase Schiff Base Intermediate Reactants1->SchiffBase Condensation Aldol Intramolecular Aldol Condensation SchiffBase->Aldol Dehydration1 Dehydration Aldol->Dehydration1 Product1 Quinoline Product Dehydration1->Product1 Reactants2 Aldehyde + Amino Ketone AldolAdduct Aldol Adduct Reactants2->AldolAdduct Aldol Addition Dehydration2 Dehydration AldolAdduct->Dehydration2 Enone α,β-Unsaturated Intermediate Dehydration2->Enone Cyclization Intramolecular Imine Formation Enone->Cyclization Product2 Quinoline Product Cyclization->Product2

Caption: Competing mechanisms of the Friedländer Annulation.

The choice of base catalyst is critical. Strong bases like KOH favor the formation of the ketone enolate, potentially promoting the aldol-first pathway, leading to high yields of the desired quinoline product.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group (CH₃) at the 2-position, and a broad singlet for the amine (NH₂) protons. The fluorine atom at the 8-position will cause characteristic splitting of the adjacent aromatic proton (H7). [9]
¹³C NMR Resonances for all unique carbon atoms in the molecule. The carbon attached to the fluorine (C8) will show a large one-bond C-F coupling constant. [10]
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₉FN₂), which is approximately 177.08.
Melting Point A sharp melting point indicates high purity of the crystalline solid.

Conclusion

This guide outlines a scientifically sound and efficient two-stage synthetic route for this compound. The strategy leverages the robust and high-yielding Friedländer Annulation as the key step for constructing the heterocyclic core. The described protocols utilize readily available starting materials and standard laboratory techniques, making this pathway highly applicable for both academic research and process development in the pharmaceutical industry. The detailed mechanistic insights and characterization guidelines provide a comprehensive framework for researchers to successfully synthesize and validate this valuable chemical building block.

References

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(34), 6011-6013. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • IIP Series. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Li, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39323-39327. Available from: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-fluorobenzaldehyde. Available from: [Link]

  • Google Patents. (2018). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3443. Available from: [Link]

  • PubChem. (n.d.). 8-Fluoroquinolin-3-amine. Available from: [Link]

  • SpectraBase. (n.d.). 8-Fluoro-quinoline. Available from: [Link]

  • ACS Omega. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Available from: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Available from: [Link]

  • ResearchGate. (2013). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

  • ResearchGate. (2008). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological profiles. In the target molecule, 8-Fluoro-2-methylquinolin-3-amine (CAS 1259519-93-1) , the introduction of three key substituents—a fluorine atom at position 8, a methyl group at position 2, and an amine group at position 3—is designed to modulate its properties.

  • 8-Fluoro Group: The fluorine atom can significantly alter electronic properties, pKa, lipophilicity, and metabolic stability, often enhancing membrane permeability and binding affinity.

  • 2-Methyl Group: This group can influence the molecule's conformation and steric interactions with biological targets, while also impacting metabolic pathways.

  • 3-Amine Group: The basic amino group is critical for salt formation, influencing solubility and bioavailability. Its position affects the overall basicity of the quinoline nitrogen.

A thorough understanding of the physicochemical properties of this molecule is a prerequisite for its advancement in any drug discovery and development pipeline. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are essential for formulation development. This guide provides a comprehensive framework for the systematic characterization of this compound, detailing authoritative experimental protocols and the scientific rationale behind them.

Molecular Profile and Predicted Properties

Prior to empirical testing, computational (in silico) methods provide valuable estimates of a compound's physicochemical properties. These predictions are crucial for planning experimental work and anticipating the molecule's behavior.

Table 1: Molecular Identifiers and Computationally Predicted Properties of this compound

PropertyValueSource / Method
CAS Number 1259519-93-1Chemical Abstract Service[1][2]
Molecular Formula C₁₀H₉FN₂-
Molecular Weight 176.19 g/mol -
Predicted XLogP3 2.3PubChem[3]
Predicted pKa (Strongest Basic) 4.5 (Estimated)Based on similar quinoline amines[4][5]
Predicted pKa (Strongest Acidic) 16.0 (Estimated)Based on similar quinoline amines
Hydrogen Bond Donors 1PubChem (for 8-fluoro-2-methylquinolin-3-ol)[3]
Hydrogen Bond Acceptors 2PubChem (for 8-fluoro-2-methylquinolin-3-ol)[3]
Rotatable Bond Count 0PubChem (for 8-fluoro-2-methylquinolin-3-ol)[3]
Topological Polar Surface Area 38.9 ŲPubChem (for 8-Fluoroquinolin-3-amine)[6]

Note: Some predicted values are for structurally similar compounds due to a lack of specific computed data for the title compound. These serve as estimations to guide experimental design.

Core Physicochemical Properties: Experimental Determination

The following sections detail robust, step-by-step protocols for the experimental determination of the most critical physicochemical properties.

Melting Point (MP) Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range suggests a highly pure substance, whereas a broad or depressed range often indicates the presence of impurities. It is also a key parameter for assessing the solid-state stability of the material.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the this compound sample is crystalline and has been thoroughly dried under vacuum to remove any residual solvents.

  • Loading: Finely crush the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Begin with a rapid heating ramp (10-20 °C/min) to approximate the melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, perform a second measurement with a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting "point" is reported as this range.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, limiting therapeutic efficacy. This protocol determines the thermodynamic equilibrium solubility.

Protocol: Shake-Flask Method with HPLC Analysis

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 5.0, 6.2, and 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase.

    • Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Calculate the concentration against a standard curve prepared from known concentrations of the compound.

Dissociation Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of a molecule at a given pH. For this compound, there are two key ionizable centers: the basic quinoline ring nitrogen and the exocyclic amino group. The pKa governs solubility, membrane permeability, and receptor binding. The electron-withdrawing effect of the 8-fluoro group is expected to lower the basicity of the quinoline nitrogen compared to its non-fluorinated analog.[7]

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate both basic centers.

  • Titration: Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH). Record the pH value after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points on the curve. The two inflection points will represent the deprotonation of the two basic sites.

    • Alternatively, use derivative plots (dpH/dV vs. V) to more accurately determine the equivalence points.

Lipophilicity (LogP / LogD) Determination

Causality: Lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and ADME properties. LogP is pH-independent, while LogD is measured at a specific pH (typically 7.4) and accounts for the ionization of the molecule.

Protocol: Shake-Flask Method for LogD₇.₄

  • Solvent Preparation: Use n-octanol (pre-saturated with PBS at pH 7.4) and PBS at pH 7.4 (pre-saturated with n-octanol). This pre-saturation is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (PBS).

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake vigorously for 1-3 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification:

    • Carefully sample the aqueous phase.

    • Measure the concentration of the compound remaining in the aqueous phase ([C]aq) using a validated HPLC-UV method.

    • The concentration in the octanol phase ([C]oct) is determined by mass balance: [C]oct = ([C]initial - [C]aq).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([C]oct / [C]aq)

Spectroscopic and Structural Characterization

Confirmation of the chemical structure is paramount. While commercial suppliers provide a certificate of analysis, independent verification is a standard practice in research and development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton and connectivity. The spectra for this compound are noted to be available from suppliers and should be used for identity confirmation.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition (C₁₀H₉FN₂) of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as N-H stretches for the amine and C=N/C=C stretches for the quinoline ring system.

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process.

G cluster_start Initiation cluster_struct Structural Verification cluster_physchem Physicochemical Profiling A Compound Procurement (CAS 1259519-93-1) B NMR (1H, 13C) Structural Confirmation A->B C HRMS Formula Confirmation B->C D IR Spectroscopy Functional Group ID C->D E Melting Point (Purity & Stability) D->E F Aqueous Solubility (Bioavailability) E->F G pKa Determination (Ionization State) F->G H LogD Determination (Lipophilicity) G->H I Comprehensive Data Package for Drug Development H->I

Figure 1: Overall workflow for the physicochemical characterization.

G A Add excess solid to known volume of buffer (pH 7.4) B Equilibrate via shaking (24h, 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw clear supernatant C->D F Analyze supernatant & standards via HPLC-UV D->F E Prepare standard curve E->F G Calculate Concentration (μg/mL) F->G

Figure 2: Experimental workflow for solubility determination.

Conclusion

The systematic determination of the physicochemical properties of this compound is a critical, non-negotiable phase in its evaluation as a potential drug candidate. The protocols outlined in this guide for measuring melting point, aqueous solubility, pKa, and lipophilicity represent industry-standard, self-validating methodologies. The data generated from these experiments provide the foundational knowledge required for understanding the compound's ADME profile, guiding medicinal chemistry optimization efforts, and enabling rational formulation design. Adherence to these rigorous characterization standards ensures data integrity and supports the confident progression of promising molecules like this compound through the drug discovery pipeline.

References

  • PubChem. 8-Fluoroquinolin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Diederich, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Available from: [Link]

  • PubChem. 8-Fluoro-5-methyl-quinolin-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3453. Available from: [Link]

  • PubChemLite. 8-fluoro-2-methylquinolin-3-ol. Available from: [Link]

  • PubChem. 8-Fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Gfeller, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7753–7772. Available from: [Link]

  • Gfeller, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. Available from: [Link]

  • PubChem. 8-Fluoro-7-methyl-quinolin-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 8-Fluoro-3-(4-fluoro-2-methylbutan-2-yl)quinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Fluoro-2-methylquinolin-3-amine, a fluorinated quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Compound Identification

The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Compound NameCAS Number
This compound1259519-93-1
This compound hydrochloride2460757-59-7[1]

It is crucial for researchers to distinguish the free base from its hydrochloride salt, as their physical and chemical properties may differ.

Strategic Synthesis of the Quinoline Core

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound, a plausible and efficient synthetic approach is the Friedländer Annulation . This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form the quinoline ring system.[2]

A proposed synthetic pathway for this compound commences with the readily available starting material, 2-amino-3-fluorobenzonitrile. This intermediate is central to constructing the desired fluorinated quinoline scaffold.

Diagram of Proposed Synthetic Pathway

Synthesis of this compound 2-amino-3-fluorobenzonitrile 2-amino-3-fluorobenzonitrile Intermediate_A Acetonitrile Adduct 2-amino-3-fluorobenzonitrile->Intermediate_A 1. Grignard Reagent (e.g., MeMgBr) 2. Acidic Workup This compound This compound Intermediate_A->this compound Cyclization (e.g., Acid or Base Catalysis)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Formation of an Enamine Intermediate from 2-amino-3-fluorobenzonitrile

  • To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in an anhydrous solvent such as THF, add a solution of a methyl ketone enolate (e.g., generated from acetone and a strong base like LDA) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

This proposed synthesis leverages the reactivity of the ortho-amino and nitrile groups to construct the quinoline ring, a common strategy in heterocyclic synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Spectral data for this compound is available for reference.

NucleusExpected Chemical Shifts (ppm) and Multiplicities
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns indicative of the substitution on the quinoline ring. A singlet for the methyl group protons around 2.5 ppm, and a broad singlet for the amine protons.
¹³C NMR Resonances for the nine carbon atoms of the quinoline core and one for the methyl group. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
¹⁹F NMR A singlet or a multiplet depending on the coupling with nearby protons, confirming the presence and environment of the fluorine atom.

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Kinase Inhibition

Many quinoline-based compounds have been developed as protein kinase inhibitors for the treatment of cancer.[3][4] The 3-aminoquinoline moiety can serve as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of various kinases. This compound represents a valuable building block for the synthesis of novel kinase inhibitors.[5]

Anticancer and Antimicrobial Activity

Fluorinated quinolines have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. The presence of the fluorine at the 8-position can influence the electronic properties and conformation of the molecule, potentially leading to enhanced biological activity.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aminoquinolines should be considered to establish safe handling procedures.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable fluorinated heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis, while requiring careful execution of established organic chemistry principles, provides access to a scaffold with promising biological activities. As with any chemical substance, adherence to strict safety protocols is paramount during its handling and use in research.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Haythem, A. S., Kamal, A. S., & Mohammad, S. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Pape, V. F. S., Palkó, R., Tóth, S., Szabó, M. J., Sessler, J., Dormán, G., ... & Szakács, G. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7751–7770.
  • El-Faham, A., El-Sayed, R., & El-Kerdawy, M. M. (2012). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
  • Al-Otaibi, A. A., El-Sayed, R., & El-Kerdawy, M. M. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(52), 32964-32978.
  • Cohen, R. J. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
  • Tummatorn, J., Choudhary, A., & Andrade, R. B. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981–10996.
  • European Patent Office. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES (EP 3440070 B1). Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Quinoline-3-carboxylic acid derivatives (US4997943A).
  • Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline (CN101602723B).
  • Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Retrieved January 20, 2026, from [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). 2-(3-Bromophenyl)
  • Szychta, P., Leśniak, A., Maj, E., Wietrzyk, J., & Janecka, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(5), 2399.

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The Enigmatic Potential of 8-Fluoro-2-methylquinolin-3-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Candidate from a Storied Lineage

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a vast range of biological activities, from antimalarial to anticancer and antimicrobial properties.[1][2][3] Within this distinguished family of compounds, 8-Fluoro-2-methylquinolin-3-amine emerges as a molecule of significant interest, despite the current scarcity of direct biological data in publicly accessible literature. Its unique structural amalgamation—a fluorine atom at the 8-position, a methyl group at the 2-position, and an amine at the 3-position—suggests a confluence of functionalities that have been individually recognized for their potent pharmacological effects.

This technical guide serves as a pioneering exploration into the potential biological landscape of this compound. By dissecting the known activities of its structural analogues, we will construct a scientifically grounded rationale for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating research into this promising, yet underexplored, chemical entity. We will delve into its synthetic heritage, propose putative mechanisms of action, and furnish detailed experimental protocols to empower its empirical evaluation. While direct evidence remains to be established, the convergence of structure-activity relationships from related compounds strongly suggests that this compound is a compelling candidate for future drug discovery endeavors.

Deconstructing the Pharmacophore: Insights from Analogous Structures

The predicted biological profile of this compound is predicated on the well-documented activities of its constituent chemical motifs. The strategic placement of the fluoro, methyl, and amino groups on the quinoline core is not arbitrary; each imparts specific physicochemical properties that can influence target binding, metabolic stability, and overall efficacy.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system is a bicyclic aromatic heterocycle that serves as the foundational structure for a wide array of pharmaceuticals. Its planarity allows for intercalation into DNA and interaction with aromatic residues in enzyme active sites. The nitrogen atom introduces a locus of basicity and hydrogen bonding capability, crucial for receptor recognition.

The 8-Fluoro Substitution: Enhancing Potency and Pharmacokinetics

The introduction of a fluorine atom at the 8-position is a common strategy in medicinal chemistry to modulate a molecule's properties. The high electronegativity of fluorine can alter the electronic distribution of the quinoline ring, potentially enhancing binding affinity to target proteins. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. In the context of fluoroquinolone antibiotics, the 6-fluoro substituent is critical for their potent antibacterial activity. While at the 8-position, its influence on biological activity warrants dedicated investigation.

The 2-Methyl Group: A Modulator of Activity

The presence of a methyl group at the 2-position can have several implications. It can provide a strategic steric hindrance that may enhance selectivity for a particular biological target. Additionally, it can influence the overall lipophilicity of the molecule, which in turn affects its membrane permeability and distribution.

The 3-Amino Group: A Key Interaction Point

The 3-amino group is a critical functional group that can participate in hydrogen bonding and salt bridge formation with biological targets. In many quinoline-based drugs, an amino group or a derivative thereof is essential for their mechanism of action, often acting as a key pharmacophoric element for interaction with enzymes or receptors.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can postulate several potential biological activities for this compound.

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity. For instance, 8-hydroxyquinoline derivatives have been explored for their antiproliferative effects.[4][5] The mechanism often involves the chelation of metal ions crucial for tumor growth or the induction of apoptosis. 4-aminoquinolines have also shown cytotoxic effects on breast cancer cell lines.[6]

Proposed Mechanism of Action (Anticancer): this compound may exert anticancer effects through the induction of apoptosis. This could be initiated by intercalation into DNA, leading to cell cycle arrest, or by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The fluorine atom could enhance its interaction with target enzymes, while the amino group could be critical for binding.

anticancer_pathway This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition This compound->PI3K_Akt_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Intercalation->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Figure 1: Proposed anticancer mechanism of action.

Antimicrobial Potential

The fluoroquinolone class of antibiotics is a testament to the antimicrobial power of fluorinated quinolines. Although this compound is not a classic fluoroquinolone, the presence of the 8-fluoro-quinoline core suggests potential antibacterial or antifungal activity. 8-quinolinamines have demonstrated broad-spectrum anti-infective properties.[2]

Proposed Mechanism of Action (Antimicrobial): If it possesses antibacterial properties, this compound might act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, similar to fluoroquinolones. The 3-amino group could play a role in binding to the enzyme-DNA complex. Its antifungal activity could stem from the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.

Quantitative Data from Structurally Related Compounds

To provide a tangible basis for the potential potency of this compound, the following table summarizes the biological activities of some of its structural analogs.

Compound ClassSpecific Derivative ExampleBiological ActivityTarget/Cell LineIC50/MICReference
8-Hydroxyquinolines 5,7-dibromo-8-hydroxyquinolineAnticancerA549 (Lung Carcinoma)5.8 µg/mL[1]
8-Hydroxyquinolines 2-isopropyl-5,7-dichloro-8-hydroxyquinolineAntiviralDengue Virus Serotype 23.03 µM[1]
8-Quinolinamines Primaquine AnalogAntimalarialP. falciparum (CQS)9.4 ng/mL[2]
4-Aminoquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineAnticancerMDA-MB 468 (Breast Cancer)Not specified as IC50, but highly potent[6]
Fluoroquinolones Ciprofloxacin derivativeAnticancerSR-leukaemiaGrowth inhibition of 33.25%[7]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic in vitro screening approach is recommended. The following are detailed protocols for initial cytotoxicity and antimicrobial susceptibility testing.

Experimental Workflow

experimental_workflow Start Synthesis & Purification of This compound Cytotoxicity_Screen In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screen Antimicrobial_Screen Antimicrobial Susceptibility Testing (Broth Microdilution) Start->Antimicrobial_Screen Determine_IC50 Determine IC50 Values (Cancer Cell Lines) Cytotoxicity_Screen->Determine_IC50 Determine_MIC Determine MIC Values (Bacterial & Fungal Strains) Antimicrobial_Screen->Determine_MIC Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Determine_IC50->Mechanism_Studies Determine_MIC->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Figure 2: Workflow for biological evaluation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound (solubilized in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can aid in the determination.

Conclusion and Future Directions

While the direct biological characterization of this compound is in its infancy, a comprehensive analysis of its structural components and the activities of its close chemical relatives provides a compelling rationale for its investigation as a potential therapeutic agent. The convergence of a privileged quinoline scaffold with strategic fluoro, methyl, and amino substitutions suggests a high potential for significant anticancer and/or antimicrobial activities.

The experimental protocols detailed in this guide offer a clear and robust starting point for researchers to systematically evaluate these hypotheses. Future research should focus on a broad initial screening against diverse cancer cell lines and microbial pathogens. Promising initial results should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The synthesis and evaluation of a focused library of analogs will also be crucial for establishing structure-activity relationships and optimizing the lead compound for enhanced potency and selectivity.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT. Europub. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides And their antitrypanosomal activity. ResearchGate. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available from: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available from: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]

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An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-3-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific, promising class of quinoline derivatives: 8-Fluoro-2-methylquinolin-3-amine and its analogs. The strategic incorporation of a fluorine atom at the 8-position and a methyl group at the 2-position significantly influences the molecule's physicochemical properties, including metabolic stability and target binding affinity.[3] The 3-amino group serves as a versatile anchor for further chemical modifications, enabling the exploration of vast chemical space to optimize pharmacological profiles. This document provides a comprehensive overview of the synthesis, known and potential biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have been extensively studied for their diverse pharmacological properties.[4] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous natural products and synthetic drugs.[2][4] The versatility of the quinoline nucleus allows for a wide range of chemical modifications, leading to compounds with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[5]

The introduction of a fluorine atom into a drug candidate can profoundly alter its biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.[6] Specifically, the 8-fluoro substitution on the quinoline ring is a key feature in several biologically active molecules.

This guide will delve into the synthesis and biological potential of this compound derivatives, a class of compounds with significant therapeutic promise.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be approached through several strategic pathways. A plausible and efficient route involves the initial construction of the 8-fluoro-2-methylquinolin-3-ol core, followed by amination.

Synthesis of the 8-Fluoro-2-methylquinolin-3-ol Intermediate

A common and effective method for constructing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[7][8]

An alternative and often high-yielding approach starts with a substituted aniline, such as 2-fluoroaniline, and a β-ketoester.

Diagram of the Proposed Synthetic Pathway for the Core Structure

G 2-Fluoroaniline 2-Fluoroaniline 8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate 8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate 2-Fluoroaniline->8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate Gould-Jacobs reaction Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate 8-Fluoro-2-methylquinolin-4-ol 8-Fluoro-2-methylquinolin-4-ol 8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate->8-Fluoro-2-methylquinolin-4-ol Saponification & Decarboxylation 8-Fluoro-2-methylquinolin-3-ol 8-Fluoro-2-methylquinolin-3-ol 8-Fluoro-2-methylquinolin-4-ol->8-Fluoro-2-methylquinolin-3-ol Nitration, Reduction, Diazotization, Hydrolysis This compound This compound 8-Fluoro-2-methylquinolin-3-ol->this compound Amination

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 8-Fluoro-2-methylquinolin-3-ol

This protocol is adapted from established methods for quinoline synthesis.

Step 1: Synthesis of 8-Fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture at 140-150°C for 2 hours.

  • Cool the reaction mixture to 100°C and add polyphosphoric acid (PPA) or Dowtherm A as a cyclizing agent.

  • Heat the mixture to 240-250°C for 30 minutes.

  • Cool the reaction mixture and pour it into a stirred solution of aqueous sodium hydroxide.

  • Filter the resulting precipitate, wash with water, and dry to yield the crude product.

  • Recrystallize from ethanol to obtain pure 8-fluoro-2-methyl-4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of 8-Fluoro-2-methylquinolin-4-ol

  • Suspend the carboxylate from Step 1 in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 8-fluoro-2-methylquinolin-4-ol.

Step 3: Synthesis of 8-Fluoro-2-methylquinolin-3-ol

  • Nitrate 8-fluoro-2-methylquinolin-4-ol using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Reduce the resulting 3-nitro derivative to 3-amino-8-fluoro-2-methylquinolin-4-ol using a reducing agent such as tin(II) chloride in hydrochloric acid.

  • Diazotize the 3-amino group with sodium nitrite in an acidic medium at low temperature.

  • Hydrolyze the diazonium salt by warming the solution to yield 8-fluoro-2-methylquinolin-3-ol.

Amination of 8-Fluoro-2-methylquinolin-3-ol

The conversion of the 3-hydroxy group to a 3-amino group can be achieved through various methods, including the Buchwald-Hartwig amination or by converting the hydroxyl group into a better leaving group followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of this compound

  • Convert the 8-fluoro-2-methylquinolin-3-ol into its corresponding triflate ester by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

  • In a separate flask, prepare a solution of an ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide) in an appropriate solvent like toluene or THF.

  • Add the quinolin-3-yl triflate to the amine solution along with a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activities and Potential Therapeutic Applications

Derivatives of the 8-fluoro-2-methylquinoline scaffold have shown promise in several therapeutic areas. The primary areas of interest based on existing literature for related compounds are antimicrobial and anticancer activities.

Antimicrobial Potential

Antimycobacterial Activity: Fluoroquinolones are a well-established class of antibiotics used in the treatment of mycobacterial infections, including tuberculosis.[9][10] Their mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10] The this compound core shares structural similarities with fluoroquinolones, suggesting potential antimycobacterial activity.

Antifungal Activity: Quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated significant antifungal properties.[1][11] The mechanism of action can involve the disruption of the fungal cell wall and cytoplasmic membrane.[1] Analogs of 8-fluoro-2-methylquinoline have also been reported to exhibit good antifungal activity.[11]

Bacterial ATP Synthase Inhibition: Recent studies have identified quinoline derivatives as potent inhibitors of bacterial ATP synthase, a critical enzyme for cellular energy production.[12][13] This represents a promising target for the development of new antibiotics, especially against multidrug-resistant strains.[12]

Anticancer Potential: Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cell growth, proliferation, and survival. Quinoline-based compounds have been successfully developed as kinase inhibitors.[3][14]

Potential Kinase Targets:

  • Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit tyrosine kinases such as EGFR, VEGFR, and c-Met, which are often dysregulated in various cancers.

  • Serine/Threonine Kinases: Kinases like Pim-1 and Aurora kinases, which are involved in cell cycle progression and apoptosis, are also potential targets for quinoline-based inhibitors.[15]

The this compound scaffold provides a platform for designing selective kinase inhibitors by modifying the substituents on the 3-amino group to interact with specific residues in the kinase active site.

Diagram of a Generic Kinase Signaling Pathway

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Inhibitor 8-Fluoro-2-methyl quinolin-3-amine Derivative Inhibitor->RAF Inhibition

Caption: A generic MAPK/ERK signaling pathway often targeted in cancer therapy.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituent attached to the 3-amino group. While specific SAR studies on this exact scaffold are emerging, valuable insights can be drawn from related quinoline-based compounds.

Table 1: Inferred Structure-Activity Relationships for Anticancer Activity

Position of ModificationSubstituent TypePredicted Effect on ActivityRationale
3-Amino Group Small, flexible linkersMay enhance binding to the kinase hinge region.Allows for optimal orientation in the ATP-binding pocket.
Aromatic or heteroaromatic ringsCan form pi-stacking interactions with aromatic residues in the active site.Increases binding affinity and selectivity.
Hydrogen bond donors/acceptorsCan form key interactions with the kinase backbone.Mimics the hydrogen bonding of the adenine region of ATP.
Quinoline Core Electron-withdrawing groups on the benzene ringMay enhance activity.Modulates the electronic properties of the quinoline system.
Bulky groups at other positionsMay lead to steric hindrance.Can disrupt binding to the target.

Protocols for Biological Evaluation

Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for specific kinases.

Diagram of the Kinase Inhibition Assay Workflow

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compound (Varying Concentrations) Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Add ATP to Start Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate (peptide or protein), ATP, and the test compound (this compound derivative) in a suitable assay buffer.

  • Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate to each well and incubate briefly.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced, or by using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][16]

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Table 2: Representative Biological Data for Related Quinolines

Compound ClassBiological ActivityTargetPotency (IC50/MIC)Reference
FluoroquinolonesAntibacterialDNA Gyrase0.5 - 4 µg/mL[10]
8-HydroxyquinolinesAntifungalCell Wall/Membrane12.5 - 50 µg/mL[17]
Substituted QuinolinesAnticancerc-Met, VEGFR-20.59 - 12 nM[14]
Quinoline DerivativesAntibacterialATP Synthase230 ng/mL[12]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path to accessing the core structure and its derivatives. The potential for these compounds to act as potent antimicrobial agents, particularly through the inhibition of novel targets like ATP synthase, and as selective kinase inhibitors for cancer therapy is significant.

Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives by introducing a diverse range of substituents at the 3-amino position to thoroughly explore the structure-activity landscape.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of infection and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising candidates to guide further optimization.

This in-depth technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of this compound derivatives.

References

  • Activity of quinolones against mycobacteria. PubMed.
  • In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis. PMC - NIH.
  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC - NIH.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Springer.
  • Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
  • The minimum inhibitory concentr
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Semantic Scholar.
  • Synthesis of 8-methylquinoline. PrepChem.com.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed.
  • Quinoline-Based Antifungals. Bentham Science.
  • Can anyone suggest a protocol for a kinase assay?
  • In vitro kinase assay. Protocols.io.
  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and derm
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC - PubMed Central.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Friedländer synthesis. Wikipedia.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
  • Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
  • Synthesis and biological evaluation of quinoxaline deriv
  • Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • The Friedländer Synthesis of Quinolines.

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A Technical Guide to the Spectral Characterization of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 8-Fluoro-2-methylquinolin-3-amine, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom at the 8-position, a methyl group at the 2-position, and an amine group at the 3-position is anticipated to modulate the molecule's physicochemical properties, influencing its biological activity and metabolic stability.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will leverage established principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this molecule but also serves as a practical guide for the characterization of other novel quinoline derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-47.5 - 7.7s-
H-57.2 - 7.4t7.5 - 8.5
H-66.9 - 7.1d7.5 - 8.5
H-77.3 - 7.5dd8.0 - 9.0, 4.0 - 5.0 (JH-F)
-CH₃2.4 - 2.6s-
-NH₂4.0 - 5.0br s-

Causality Behind Predictions:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected in the downfield region (δ 6.9-7.7 ppm) characteristic of aromatic systems. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom will generally deshield these protons. The proton at H-7 is expected to show coupling to the adjacent fluorine atom (JH-F), resulting in a doublet of doublets.

  • Methyl Protons (-CH₃): The methyl group at the 2-position is attached to an sp²-hybridized carbon and is expected to appear as a singlet in the range of δ 2.4-2.6 ppm.

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm) Predicted Coupling to ¹⁹F (JC-F, Hz)
C-2155 - 158-
C-3130 - 133-
C-4125 - 128-
C-4a122 - 125~2-4
C-5115 - 118~20-25
C-6120 - 123~5-8
C-7110 - 113~2-4
C-8158 - 162~240-260
C-8a140 - 143~10-15
-CH₃20 - 23-

Causality Behind Predictions:

  • C-F Coupling: The most significant feature will be the large one-bond coupling constant between C-8 and the directly attached fluorine atom (¹JC-F), predicted to be in the range of 240-260 Hz. Smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F) are also expected for the neighboring carbons.

  • Substituent Effects: The electron-donating amine group at C-3 and the methyl group at C-2 will influence the chemical shifts of the carbons in the pyridine ring. The electronegative fluorine atom will have a significant deshielding effect on C-8.

C. Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts, particularly for the NH₂ protons.[1][2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Diagram of NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Instrument Setup (Tuning & Shimming) Transfer->Instrument H1_Acq ¹H NMR Acquisition Instrument->H1_Acq C13_Acq ¹³C NMR Acquisition Instrument->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Calibration Chemical Shift Calibration Processing->Calibration Analysis Spectral Interpretation Calibration->Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
N-H Bend1650 - 1580Medium
Aromatic C=C and C=N Stretch1620 - 1450Medium to Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
C-F Stretch1100 - 1000Strong

Causality Behind Predictions:

  • N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[3] An N-H bending (scissoring) vibration is also anticipated around 1600 cm⁻¹.[3]

  • C-H Stretching: The spectrum will contain absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching from the quinoline ring and the methyl group, respectively.[4]

  • Aromatic System: A series of sharp bands between 1620 and 1450 cm⁻¹ will be indicative of the C=C and C=N stretching vibrations within the quinoline ring system.

  • C-F Bond: A strong absorption band in the fingerprint region, typically between 1100 and 1000 cm⁻¹, is characteristic of the C-F stretching vibration.[5]

B. Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Diagram of IR Spectroscopy Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean Clean ATR Crystal Apply Apply Solid Sample Clean->Apply Pressure Apply Pressure Apply->Pressure Background Record Background Spectrum Pressure->Background Sample Record Sample Spectrum Background->Sample Process Generate Absorbance Spectrum Sample->Process Analyze Identify Characteristic Peaks Process->Analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Prepare Dilute Solution Infuse Infuse into MS Prepare->Infuse Ionize Ionization (e.g., ESI) Infuse->Ionize Analyze Mass Analysis Ionize->Analyze Detect Ion Detection Analyze->Detect Generate Generate Mass Spectrum Detect->Generate Identify Identify Molecular Ion Generate->Identify

Caption: General workflow for mass spectrometry analysis.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

References

  • Gaber, A. M., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(5), 322-326.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157–6167.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

  • He, Y., et al. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(8), 1254-1257.
  • Laali, K. K., et al. (2001). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 107(1), 101-106.
  • Navarro-Vazquez, A., et al. (2010).
  • Wallace, H. M. (2009).
  • PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 8-Fluoro-2-methylquinolin-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Kinase Inhibitor Discovery

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] Its rigid, bicyclic aromatic structure provides an excellent foundation for the design of small molecule inhibitors that can potently and selectively target a wide array of protein kinases.[1][3] Aberrant kinase signaling is a well-established driver of oncogenesis, making kinase inhibitors a critical component of modern cancer therapy.[2][3] This guide focuses on a specific, yet underexplored derivative, 8-Fluoro-2-methylquinolin-3-amine , to delineate a strategic roadmap for identifying and validating its potential therapeutic targets, with a primary focus on oncology. The introduction of a fluorine atom at the 8-position is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.

Postulated Therapeutic Landscape: Converging on Oncogenic Kinases

While direct experimental data for this compound is nascent, the extensive body of literature on analogous quinoline and fluoroquinolone derivatives provides a strong basis for hypothesizing its likely therapeutic targets.[4][5] The structural features of our lead compound suggest a high probability of activity as an ATP-competitive kinase inhibitor. The quinoline core can mimic the purine ring of ATP, enabling it to bind within the ATP-binding pocket of various kinases.[1]

Based on structure-activity relationships of similar compounds, we can prioritize several key oncogenic kinase families as primary targets for investigation:

  • Pim Kinases (Pim-1, -2, -3): Several quinoline derivatives have demonstrated potent inhibitory activity against Pim kinases, which are crucial regulators of cell survival and proliferation in various cancers, including prostate cancer.[6]

  • Src Family Kinases (SFKs): Non-ATP competitive Src kinase inhibitors based on the quinoline scaffold have been developed, highlighting the potential for this core to disrupt cancer cell migration and proliferation.[6]

  • Receptor Tyrosine Kinases (RTKs): The quinoline scaffold is a common feature in inhibitors of key RTKs such as VEGFR, EGFR, and PDGFR, which are central to tumor angiogenesis and growth.[6]

  • NAK Family Kinases (e.g., GAK): Novel quinoline derivatives have shown selective inhibition of the NAK family of kinases, with promising anti-tumor activity against Ewing Sarcoma.[7]

The following diagram illustrates the central role of these kinase families in cancer signaling pathways, providing a visual guide to the potential points of intervention for this compound.

Signaling_Pathways Potential Kinase Targets in Cancer Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTKs (VEGFR, EGFR, PDGFR) Src Src Family Kinases RTK->Src Pim Pim Kinases Downstream Downstream Effectors Pim->Downstream Src->Downstream NAK NAK Family Kinases NAK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Key oncogenic kinase families as potential targets.

A Phased Approach to Target Validation: From Broad Screening to Cellular Confirmation

A systematic and multi-pronged approach is essential to confidently identify and validate the therapeutic targets of this compound. The following experimental workflow is designed to progress from broad, unbiased screening to more focused, mechanism-of-action studies.

Experimental_Workflow Target Validation Workflow Phase1 Phase 1: Broad Profiling Kinase_Panel Kinase Panel Screening Phase1->Kinase_Panel Cell_Line_Screen Cancer Cell Line Screening Phase1->Cell_Line_Screen IC50 Biochemical IC50 Determination Kinase_Panel->IC50 Cell_Viability Cellular Viability Assays (e.g., MTS, CellTiter-Glo) Cell_Line_Screen->Cell_Viability Phase2 Phase 2: Target Confirmation Target_Engagement Cellular Target Engagement (e.g., CETSA, KiNativ) IC50->Target_Engagement Cell_Viability->Target_Engagement Phase3 Phase 3: Mechanistic Validation Pathway_Analysis Downstream Pathway Analysis (Western Blot, Phospho-proteomics) Target_Engagement->Pathway_Analysis

Caption: A phased experimental workflow for target validation.

Phase 1: Broad Profiling

The initial phase aims to cast a wide net to identify potential kinase targets and susceptible cancer cell lines.

  • Kinase Panel Screening: A large, commercially available kinase panel (e.g., >400 kinases) should be employed to assess the inhibitory activity of this compound at a single high concentration (e.g., 10 µM). This will provide a broad overview of the compound's selectivity profile.

  • Cancer Cell Line Screening: A diverse panel of cancer cell lines representing various tumor types should be used to evaluate the anti-proliferative activity of the compound. The NCI-60 panel is a standard for such screens.

Phase 2: Target Confirmation

Hits from the initial screening phase are then subjected to more rigorous quantitative analysis.

  • Biochemical IC50 Determination: For the most promising kinase hits from the panel screen, full dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

  • Cellular Viability Assays: The anti-proliferative effects on the most sensitive cancer cell lines will be confirmed using assays such as the MTS or CellTiter-Glo assay to determine the GI50 (concentration for 50% growth inhibition).

Table 1: Hypothetical IC50 and GI50 Data for this compound

Target KinaseBiochemical IC50 (nM)Cancer Cell LineGI50 (µM)
Pim-150PC-3 (Prostate)0.5
Src120MDA-MB-231 (Breast)1.2
VEGFR285HUVEC (Endothelial)0.8
GAK200A673 (Ewing Sarcoma)2.5
Phase 3: Mechanistic Validation

The final phase focuses on confirming target engagement in a cellular context and elucidating the downstream mechanism of action.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or KiNativ can be used to directly demonstrate that the compound binds to its intended kinase target within intact cells.

  • Downstream Pathway Analysis: Western blotting or phospho-proteomics can be employed to assess the phosphorylation status of known downstream substrates of the target kinase. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key experiments are provided.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of this compound in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Viability Assay (MTS Assay)

This protocol outlines a colorimetric method for assessing cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment group relative to the vehicle control.

    • Plot the percentage of viable cells versus the log of the compound concentration and fit the data to determine the GI50 value.

Concluding Remarks and Future Directions

The structural attributes of this compound, viewed through the lens of extensive research on related quinoline and fluoroquinolone derivatives, strongly suggest its potential as a valuable scaffold for the development of novel kinase inhibitors for cancer therapy. The proposed phased approach to target identification and validation provides a robust framework for elucidating its mechanism of action and advancing it through the drug discovery pipeline. Future studies should focus on optimizing the lead compound to improve potency and selectivity, as well as evaluating its efficacy in preclinical in vivo models of cancer. The journey from a promising chemical entity to a clinically effective therapeutic is arduous, but the foundational strategies outlined in this guide provide a clear and scientifically sound path forward.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). Benchchem.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie.

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An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 8-Fluoro-2-methylquinolin-3-amine

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with applications ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory agents. The strategic introduction of a fluorine atom and methyl and amine groups to this scaffold, as seen in this compound, can significantly modulate its physicochemical and pharmacological properties. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity to biological targets, while the 2-methyl and 3-amine groups provide key points for interaction and further derivatization.

This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical properties, and exploring its therapeutic potential based on studies of closely related analogs.

Synthesis of the 8-Fluoro-2-methylquinoline Core

A plausible synthetic approach to the core structure, based on the synthesis of its derivatives, is outlined below.[4][5] This involves a multi-step sequence starting from readily available precursors.

Conceptual Synthetic Pathway

Synthetic Pathway A 2-Fluoroaniline C 8-Fluoro-4-hydroxy-2-methylquinoline A->C Combes Reaction B Ethyl acetoacetate B->C D 8-Fluoro-4-chloro-2-methylquinoline C->D Chlorination (e.g., POCl3) E This compound D->E Amination (e.g., NH3 or protected amine) Antimicrobial_Mechanism A 8-Fluoro-2-methylquinoline Derivative C ATP Synthase A->C Inhibition B Mycobacterium tuberculosis B->C Contains D ATP Production Inhibition C->D Catalyzes E Bacterial Cell Death D->E Leads to

Sources

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-3-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 8-Fluoro-2-methylquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly available literature, this guide constructs a scientifically rigorous narrative based on established principles of quinoline synthesis and the well-documented roles of fluorination and amine functionalization in drug discovery. We will delve into a plausible synthetic pathway, methods for characterization, and the potential biological significance of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[1] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.

The introduction of a fluorine atom into organic molecules can significantly alter their properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Similarly, the presence of an amino group can provide a key site for hydrogen bonding and can be crucial for a molecule's interaction with biological targets. Consequently, the combination of a fluorine atom and an amino group on a quinoline scaffold, as in this compound, presents a compelling structure for investigation in drug discovery programs.[4]

A Historical Perspective on Quinoline Synthesis

The synthesis of the quinoline ring system has a rich history dating back to the 19th century, with several named reactions forming the bedrock of modern synthetic strategies.[5] Understanding these classical methods provides a logical framework for proposing the synthesis of novel derivatives like this compound.

Key historical syntheses include:

  • Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.

  • Doebner-von Miller Reaction (1881): A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid.

  • Combes Quinoline Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones.[6][7][8]

  • Friedländer Synthesis (1882): The reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[9][10][11]

While the specific first synthesis of this compound is not prominently documented, its conceptualization and eventual synthesis would undoubtedly be rooted in these foundational reactions, particularly the Friedländer synthesis, given the substitution pattern.

Proposed Synthetic Pathway for this compound

A plausible and efficient route to this compound can be envisioned through a modified Friedländer synthesis. This approach offers good control over the substitution pattern on the resulting quinoline ring.

The proposed multi-step synthesis is as follows:

Step 1: Synthesis of the Key Intermediate, 2-Amino-3-fluorobenzonitrile

The synthesis would likely commence from a readily available starting material, such as 2-fluoro-6-nitroaniline. This starting material would undergo a Sandmeyer reaction to replace the amino group with a nitrile, followed by reduction of the nitro group to an amine.

Step 2: Friedländer Annulation

The core of the synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone or its equivalent with a compound containing an α-methylene group.[12] In this proposed pathway, 2-amino-3-fluorobenzonitrile can react with acetone under appropriate catalytic conditions to yield the quinoline ring.

Experimental Protocol: A Hypothetical Friedländer-Type Synthesis

Materials:

  • 2-Amino-3-fluorobenzonitrile

  • Acetone

  • Potassium tert-butoxide

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in anhydrous toluene, add acetone (3.0 eq).

  • Cool the mixture to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Potassium tert-butoxide: A strong base is required to deprotonate the α-carbon of acetone, initiating the condensation reaction.

  • Toluene: An inert solvent with a suitable boiling point for reflux is necessary.

  • Aqueous work-up: This is a standard procedure to remove inorganic salts and quench the reaction.

  • Column chromatography: This is a standard purification technique for organic compounds.

Synthetic_Pathway start 2-Amino-3-fluorobenzonitrile product This compound start->product Friedländer Annulation reagent1 Acetone, Potassium tert-butoxide reagent1->product

Caption: Proposed Friedländer-type synthesis of this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound would be confirmed through a suite of analytical techniques.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
LogP 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
pKa (most basic) 4.8 (predicted)

Characterization Methods:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point and Elemental Analysis: To assess the purity of the compound.

Potential Biological Significance and Applications

Given the known biological activities of related quinoline derivatives, this compound is a promising candidate for various therapeutic applications.[13][14]

Potential Therapeutic Areas:

  • Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. The presence of the fluorine atom may enhance this activity.

  • Antibacterial: Fluoroquinolones are a well-established class of antibiotics. While structurally different, the fluoro-amino-quinoline scaffold warrants investigation for antibacterial properties.[1]

  • Antimalarial: Chloroquine and other 4-aminoquinolines have been cornerstones of antimalarial therapy. The 3-aminoquinoline scaffold could present a novel approach to combat drug-resistant malaria.

  • Anti-inflammatory: Certain quinoline derivatives have shown anti-inflammatory effects.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development synthesis Synthesis of This compound screening High-Throughput Screening (e.g., anticancer, antibacterial assays) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet preclinical In vivo Efficacy & Safety Studies admet->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery workflow for a novel compound.

Conclusion

While the specific historical account of this compound remains to be fully elucidated, this technical guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the rich history of quinoline chemistry and the predictable influence of key functional groups, we can confidently propose this molecule as a valuable scaffold for further investigation in medicinal chemistry. The insights and protocols detailed herein are intended to empower researchers to explore the therapeutic potential of this and related compounds.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142-144.
  • O'Brien, D. F. (1969). Friedländer Quinoline Synthesis. Chemical Reviews, 69(5), 623-644.
  • Johnson, W. S., & Mathews, F. J. (1944). The Combes Quinoline Synthesis. Chemical Reviews, 35(2), 156-227.
  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Bergstrom, F. W. (1944). The Combes Quinoline Synthesis. Chemical Reviews, 35(2), 156-227.
  • Li, J. J. (2009).
  • Sloop, J. C. (2009). The Combes Quinoline Synthesis: A Green Chemistry Approach.
  • A facile and efficient synthetic method for 3-aminoquinolines has been reported. (n.d.). RSC Publishing.
  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. (n.d.).
  • US2077903A - Process of preparing 3-amino-quinolines. (n.d.).
  • Klásek, A., Kafka, S., Polis, J., & Kosmrlj, J. (2002). Syntheses of 3-Aminoquinoline- 2,4(1H,3H)-diones. HETEROCYCLES, 57(9), 1659.
  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. (n.d.). Organic & Biomolecular Chemistry.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Evaluation of antiparasitic, antituberculosis and antiangiogenic activities of 3-aminoquinolin-2-one derivatives. (n.d.).
  • Biological Activities of Quinoline Derivatives. (n.d.).
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Beilstein Journals.
  • Biological activities of quinoline deriv
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (n.d.).
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.

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Methodological & Application

8-Fluoro-2-methylquinolin-3-amine experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Experimental Protocol for the Synthesis, Purification, and Characterization of 8-Fluoro-2-methylquinolin-3-amine

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, enhancing its efficacy and target selectivity.[5]

The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, a valuable building block for drug discovery and development programs. The protocol is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for key procedural choices.

Principle of Synthesis: The Friedländer Annulation

The chosen synthetic route is a variation of the classic Friedländer annulation, a robust and versatile method for constructing the quinoline skeleton.[6][7] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often under acid or base catalysis.[8][9] In this protocol, we will utilize a modern adaptation, reacting 2-amino-3-fluorobenzonitrile with acetone in the presence of a strong base to facilitate the cyclization and formation of the desired 3-aminoquinoline product.

Reactant1 2-Amino-3-fluorobenzonitrile Conditions Potassium tert-butoxide (t-BuOK) tert-Butanol, Reflux Reactant1->Conditions Reactant2 Acetone Reactant2->Conditions Intermediate Intermediate Adduct (Not Isolated) Conditions->Intermediate Base-catalyzed condensation Product This compound Intermediate->Product Intramolecular cyclization

Caption: Proposed synthetic pathway via Friedländer Annulation.

PART 1: Synthesis Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
2-Amino-3-fluorobenzonitrile≥97%CommercialStarting material.
AcetoneACS Reagent GradeCommercialReactant and solvent.
Potassium tert-butoxide (t-BuOK)≥98%CommercialBase catalyst. Handle in an inert atmosphere.
tert-ButanolAnhydrous, ≥99.5%CommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercialFor extraction.
Saturated Sodium Chloride (Brine)N/ALab-preparedFor extraction workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Round-bottom flask (100 mL)Borosilicate glassStandard LabwareReaction vessel.
Reflux CondenserBorosilicate glassStandard LabwareTo prevent solvent loss.
Magnetic Stirrer/HotplateN/AStandard LabwareFor heating and agitation.
Nitrogen/Argon InletN/AStandard LabwareTo maintain an inert atmosphere.
Separatory Funnel (250 mL)Borosilicate glassStandard LabwareFor liquid-liquid extraction.
Rotary EvaporatorN/AStandard LabwareFor solvent removal under reduced pressure.
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Dry the flask thoroughly with a heat gun under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

    • Equip the flask with a reflux condenser fitted with a gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The use of an inert atmosphere is critical because the base, potassium tert-butoxide, is highly reactive with atmospheric moisture and CO₂.

  • Charging Reagents:

    • To the reaction flask, add 2-amino-3-fluorobenzonitrile (1.36 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous tert-butanol (30 mL) followed by acetone (11.6 mL, 150 mmol, 15.0 equiv.). Using a large excess of acetone drives the reaction equilibrium towards the product.

    • Begin stirring the mixture to form a solution/suspension.

  • Addition of Base and Reflux:

    • Carefully add potassium tert-butoxide (2.24 g, 20.0 mmol, 2.0 equiv.) to the stirring mixture in portions. An exothermic reaction and color change may be observed.

    • Rationale: t-BuOK is a strong, non-nucleophilic base required to deprotonate acetone, forming the reactive enolate for the initial condensation step. Two equivalents are used to ensure complete reaction.

    • Heat the reaction mixture to reflux (approx. 83 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 7:3 Hexane:Ethyl Acetate (+ 0.5% Triethylamine).

    • Visualization: UV lamp (254 nm).

    • The reaction is complete upon the disappearance of the starting 2-amino-3-fluorobenzonitrile spot.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding deionized water (50 mL).

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

PART 2: Purification Protocol

The crude product is a solid that requires purification to remove unreacted starting materials and side products. Flash column chromatography is the recommended method.

Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended, starting from 10% EtOAc in Hexane and gradually increasing to 30% EtOAc. Crucially, 0.5% triethylamine (NEt₃) should be added to the eluent system.

    • Rationale: The basic nitrogen on the quinoline ring can interact strongly with the acidic silica gel, leading to significant peak tailing or streaking.[10] The addition of a small amount of a basic modifier like triethylamine neutralizes the acidic sites on the silica, ensuring a sharp, symmetrical elution profile.[10]

  • Procedure:

    • Prepare the column by packing a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the prepared column.

    • Elute the column with the prepared mobile phase gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization (Optional)

For obtaining a highly crystalline, analytically pure sample, recrystallization can be performed from a solvent system like ethanol/water or ethyl acetate/hexane.

PART 3: Characterization and Validation

The identity and purity of the final compound must be confirmed through standard spectroscopic methods.[11][12]

Expected Analytical Data
Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 2H, -NH₂), ~2.6 (s, 3H, -CH₃). The aromatic protons will show complex splitting patterns due to fluorine coupling.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Expect signals in the aromatic region (~155-110 ppm), including a C-F coupled carbon. Signals for the C2-methyl (~20-25 ppm) and carbons bearing the methyl and amino groups (C2, C3) will also be present.
Mass Spec. (ESI+) m/z (M+H)⁺: Calculated for C₁₀H₉FN₂: 177.08. Found: 177.1.
Infrared (IR) (ATR, cm⁻¹)ν (cm⁻¹): ~3450-3300 (N-H stretch, primary amine), ~3050 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1250 (C-F stretch). The absence of a nitrile (C≡N) stretch (~2230 cm⁻¹) confirms the reaction completion.[11]
Appearance Off-white to pale yellow solid.
Purity (HPLC) ≥95% (as determined by area percentage at a suitable wavelength, e.g., 254 nm).

PART 4: Safety and Handling

Professional laboratory practices must be followed at all times. This compound should be handled by trained personnel only.

Hazard Identification
  • Aromatic Amines: This class of compounds is known for its potential toxicity. They can be absorbed through the skin and may be harmful if inhaled or swallowed.[13][14] Some aromatic amines are suspected carcinogens.[15]

  • Fluorinated Compounds: While often used to enhance stability, some fluorinated organic molecules can be toxic.

  • Reagents: Potassium tert-butoxide is highly corrosive and reacts violently with water. All solvents are flammable.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield at all times.[16]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dusts or vapors.[17]

Handling and Storage
  • Handling: Use only in a chemical fume hood.[17] Avoid generating dust.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[18] For long-term stability, storage at 4°C under an inert atmosphere is recommended.

Start Reaction Setup (Inert Atmosphere) Reaction Reagent Addition & Reflux (12-18h) Start->Reaction Workup Quench & Aqueous Workup/Extraction Reaction->Workup Monitor by TLC Crude Crude Product Isolation Workup->Crude Purify Flash Column Chromatography Crude->Purify Pure Pure Product Isolation Purify->Pure Combine pure fractions Analyze Characterization (NMR, MS, IR, HPLC) Pure->Analyze Final Final Validated Compound Analyze->Final

Caption: Overall experimental workflow from synthesis to validation.

References

  • Jain, A. K., et al. (2009). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 17-23. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Gali, M., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 17–23. Available from: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20173-20197. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1262657. Available from: [Link]

  • Sharma, P., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 22, 5328-5347. Available from: [Link]

  • Google Patents. (1983). Process for purification of quinoline yellow. US4398916A.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • Zhang, H., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6241. Available from: [Link]

  • Meléndez-Soto, E. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E, 78(Pt 10), 924–930. Available from: [Link]

  • Meléndez-Soto, E. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. Available from: [Link]

  • PrepChem.com. Synthesis of 8-methylquinoline. PrepChem.com. Available from: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. Available from: [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. Available from: [Link]

  • Vijayarathinam, M., et al. (2024). “2‐Hydroxy‐N‐Methyl‐Phenylquinolin‐3‐Amine” and “Synthesis, FT‐IR VEDA, DFT Quantum Reactivity, Molecular Interactions, Molecular Docking against Leukemia Virus, and ADME/Tox Investigation”. ChemistrySelect. Available from: [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: [Link]

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2). Available from: [Link]

  • Meléndez-Soto, E. R., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. PubMed. Available from: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]

  • Lead Sciences. 8-Fluoro-4-methylquinolin-3-amine. Lead Sciences. Available from: [Link]

  • PubChem. 8-[(2-Fluoro-3-pyridinyl)methyl]quinoline. PubChem. Available from: [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available from: [Link]

  • SciSpace. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]

  • PMC. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Available from: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available from: [Link]

  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available from: [Link]

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Application Notes and Protocols for the Cellular Investigation of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Reservoir of Bioactivity

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, quinoline derivatives have consistently demonstrated a remarkable capacity for biological interaction.[2] The versatility of this heterocyclic structure allows for extensive functionalization, leading to a diverse range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The subject of this guide, 8-Fluoro-2-methylquinolin-3-amine, is a contemporary example of this molecular class, offering a unique substitution pattern that warrants thorough investigation in cellular models.

The introduction of a fluorine atom at the 8-position can significantly alter the physicochemical properties of the quinoline core, potentially enhancing metabolic stability and membrane permeability.[3] Concurrently, the 2-methyl and 3-amine groups provide critical points for molecular interactions, suggesting a potential for this compound to engage with specific biological targets. While extensive research on this specific analog is emerging, its structural motifs are present in compounds known to modulate key cellular processes. This document serves as a comprehensive guide for researchers initiating studies with this compound, providing detailed protocols for its handling, application in cell culture, and the assessment of its potential biological effects.

I. Compound Handling and Preparation

Safety Precautions

As with any novel chemical entity, this compound should be handled with care in a laboratory setting. While specific toxicity data for this compound is not extensively documented, the safety profiles of related quinoline derivatives provide a basis for prudent laboratory practices. Structurally similar compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4][5]

General Handling Guidelines:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.

  • Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.

Stock Solution Preparation and Storage

The preparation of a stable, concentrated stock solution is critical for reproducible experimental results. The solubility of quinoline derivatives can vary, but many are soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol for a 10 mM Stock Solution:

  • Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Carefully weigh a precise amount of this compound (e.g., 1.7619 mg for 1 mL of a 10 mM solution, based on a molecular weight of 176.19 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

II. Preliminary Cytotoxicity Assessment

A primary investigation into the biological effects of a novel compound involves determining its impact on cell viability and proliferation. The MTT assay is a widely adopted colorimetric method for this purpose, providing a quantitative measure of metabolically active cells.[1]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, MCF-7, or BHK-21)[6]

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or a suitable solubilizing agent for formazan crystals

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of the compound B->C D Treat cells with varying concentrations C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h to allow formazan formation F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J Apoptosis_Workflow A Seed and treat cells with the compound B Harvest both adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for a specified time.

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

IV. Concluding Remarks

The protocols outlined in this guide provide a foundational framework for the initial in vitro characterization of this compound. As a member of the pharmacologically significant quinoline family, this compound holds the potential for novel biological activity. The presented assays for cytotoxicity and apoptosis are fundamental starting points in elucidating its cellular effects. Further investigations could explore its impact on the cell cycle, specific signaling pathways, or its potential as an antimicrobial agent, depending on the research objectives. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the findings.

References

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available at: [Link]

  • PubChem. (n.d.). 8-Fluoroquinolin-3-amine. Available at: [Link]

  • Chemsrc. (2025). 8-Fluoroquinoline | CAS#:394-68-3. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Appchem. (n.d.). 8-fluoro-7-methylquinolin-3-amine. Available at: [Link]

  • Agnitio Pharma. (n.d.). 8-Fluoro-2-methylquinoline. Available at: [Link]

  • Pharmaffiliates. (n.d.). 8-Fluoro-2-methylquinolin-4-amine. Available at: [Link]

  • NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]

  • Ukrainian Chemistry Journal. (2023). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Available at: [Link]

  • ResearchGate. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. (2014). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Available at: [Link]

  • PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PubChem. (n.d.). 8-Fluoroquinoline. Available at: [Link]

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Synthesis of 8-Fluoro-2-methylquinolin-3-amine Derivatives: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of 8-Fluoro-2-methylquinolin-3-amine, a key intermediate for the development of novel therapeutic candidates, and its subsequent derivatization for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is most effectively achieved through the Friedländer annulation, a classic and robust method for constructing the quinoline ring system.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4]

Synthetic Strategy: The Friedländer Annulation

Our proposed synthetic route utilizes the acid-catalyzed condensation of the commercially available 2-amino-3-fluorobenzaldehyde (1) with aminoacetonitrile hydrochloride (2) . The rationale for selecting these starting materials is based on their ability to efficiently provide all the necessary atoms for the target quinoline ring system in a convergent manner. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the desired this compound (3) .

Synthetic Workflow for this compound start Starting Materials SM1 2-amino-3-fluorobenzaldehyde (1) SM2 Aminoacetonitrile HCl (2) step1 Friedländer Annulation (Acid Catalyst, e.g., p-TsOH) SM1->step1 SM2->step1 product This compound (3) step1->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound (3)

Materials:

  • 2-amino-3-fluorobenzaldehyde (1)

  • Aminoacetonitrile hydrochloride (2)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-fluorobenzaldehyde (1.0 eq) in anhydrous ethanol, add aminoacetonitrile hydrochloride (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound (3) .

Expected Characterization Data:

Analysis Expected Results for this compound (3)
¹H NMR Signals corresponding to aromatic protons, a methyl group singlet, and an amine group singlet. The fluorine coupling to the aromatic protons should be observable.
¹³C NMR Resonances for the quinoline ring carbons, including a carbon-fluorine coupled signal, and the methyl carbon.
Mass Spec [M+H]⁺ corresponding to the molecular weight of C₁₀H₉FN₂.
IR Characteristic peaks for N-H stretching of the amine and C=C/C=N stretching of the quinoline ring.

Part 2: Derivatization for Drug Discovery

The 3-amino group of the quinoline core is a versatile handle for introducing a wide range of substituents to explore the chemical space and optimize biological activity. A common and effective derivatization strategy is the formation of amides, which can participate in hydrogen bonding interactions with biological targets.

Synthetic Strategy: Amide Synthesis

The synthesis of N-(8-fluoro-2-methylquinolin-3-yl)amide derivatives (5) is readily achieved by reacting the parent amine (3) with a variety of acyl chlorides (4) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Derivatization Workflow start Core Scaffold core This compound (3) step1 Amide Coupling (Base, e.g., Et3N) core->step1 reagent Acyl Chloride (4) R-COCl reagent->step1 product N-(8-fluoro-2-methylquinolin-3-yl)amide (5) step1->product

Caption: Derivatization of the core scaffold to amide derivatives.

Detailed Experimental Protocol: Synthesis of N-(8-fluoro-2-methylquinolin-3-yl)benzamide (5a, R=Phenyl)

Materials:

  • This compound (3)

  • Benzoyl chloride (4a)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting amine.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(8-fluoro-2-methylquinolin-3-yl)benzamide (5a) .

Expected Characterization Data:

Analysis Expected Results for N-(8-fluoro-2-methylquinolin-3-yl)benzamide (5a)
¹H NMR Disappearance of the amine singlet and appearance of an amide N-H singlet, along with signals for the benzoyl group protons.
¹³C NMR Appearance of a carbonyl carbon resonance and signals for the benzoyl aromatic carbons.
Mass Spec [M+H]⁺ corresponding to the molecular weight of C₁₇H₁₃FN₂O.
IR Appearance of a strong C=O stretch for the amide and a characteristic N-H stretch.

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)

Derivatives of the this compound scaffold can be screened against a variety of biological targets. Given the known activities of quinolines, initial screening often focuses on antibacterial and anticancer assays.

Antibacterial Activity

Many quinoline derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.[5] The synthesized amide derivatives can be evaluated for their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Table of Representative Antibacterial Activity Data for Quinoline Derivatives:

Compound Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Reference
CiprofloxacinFluoroquinolone0.25 - 10.015 - 0.12[6]
Amide Derivative 1C-3 Amide816Hypothetical Data
Amide Derivative 2C-3 Substituted Amide24Hypothetical Data

This table includes hypothetical data for illustrative purposes.

Anticancer Activity

Certain quinoline derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases. The synthesized compounds can be screened for their cytotoxic effects on various cancer cell lines.

Table of Representative Anticancer Activity Data for Quinoline Derivatives:

Compound Modification IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. A549 (Lung Cancer) Reference
CamptothecinQuinoline Alkaloid0.020.01Public Data
Amide Derivative 3C-3 Amide15.221.5Hypothetical Data
Amide Derivative 4C-3 Substituted Amide5.88.3Hypothetical Data

This table includes hypothetical data for illustrative purposes.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel drug candidates. The synthetic protocols outlined in this guide provide a robust framework for the preparation of the core structure and its subsequent derivatization. By systematically modifying the 3-amino position and evaluating the biological activities of the resulting analogs, researchers can elucidate key structure-activity relationships and advance the discovery of new therapeutic agents.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]quinoline_fig4_322622080)

  • MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Química Organica. Friedlander quinoline synthesis. [Link]

  • PMC. Design, synthesis, and biological evaluation of multiple targeting antimalarials. [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

Sources

Application Notes and Protocols for 8-Fluoro-2-methylquinolin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Strategic Advantage of 8-Fluoro-2-methylquinolin-3-amine

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of substituents can profoundly modulate the pharmacological profile of quinoline derivatives.

This guide focuses on This compound , a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. The unique substitution pattern of this molecule offers several advantages for drug design:

  • The 8-fluoro group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions with target proteins.

  • The 2-methyl group can provide steric hindrance to influence binding selectivity and can also be a site for further functionalization.

  • The 3-amino group serves as a versatile synthetic handle for the introduction of diverse side chains, enabling the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the utilization of this compound as a key intermediate in the development of novel therapeutics, with a particular focus on its potential as a scaffold for inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a critical regulator in cancer cell survival.[3][4]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for closely related quinoline derivatives is presented in the table below. It is recommended to handle this compound with similar precautions.

PropertyValue (for related compounds)Reference
Molecular FormulaC10H9FN2N/A
Molecular Weight176.19 g/mol N/A
AppearanceExpected to be a solidN/A
SafetyHarmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3]

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established named reactions for quinoline synthesis. A plausible route starting from commercially available 2-fluoroaniline is outlined below.

Synthetic Workflow Diagram

G cluster_0 Part 1: Synthesis of the Core Scaffold A 2-Fluoroaniline C Intermediate Enamine A->C Combes Reaction Intermediate B Ethyl Acetoacetate B->C D 8-Fluoro-2-methyl-4-hydroxyquinoline C->D Acid-catalyzed cyclization E 8-Fluoro-4-chloro-2-methylquinoline D->E POCl3 F 8-Fluoro-4-azido-2-methylquinoline E->F NaN3 G 8-Fluoro-2-methylquinolin-4-amine F->G Reduction (e.g., H2/Pd-C) H 3-Bromo-8-fluoro-2-methylquinolin-4-amine G->H Bromination (NBS) I 3-Amino-8-fluoro-2-methylquinoline (Target) H->I Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via Modified Combes and Subsequent Functionalization

This protocol outlines a potential synthetic route. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of 8-Fluoro-2-methyl-4-hydroxyquinoline (Combes Synthesis) [5][6]

  • To a stirred solution of 2-fluoroaniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate (1.1 eq).

  • Heat the mixture at a controlled temperature (e.g., 140-150 °C) for a specified time to form the intermediate β-amino acrylate. Monitor by TLC.

  • Increase the temperature (e.g., to 250 °C) to induce cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain 8-Fluoro-2-methyl-4-hydroxyquinoline.

Step 2: Chlorination

  • Carefully add 8-Fluoro-2-methyl-4-hydroxyquinoline (1.0 eq) to phosphorus oxychloride (POCl₃, excess) at 0 °C.

  • Heat the mixture at reflux for several hours.

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 8-Fluoro-4-chloro-2-methylquinoline.

Step 3: Azidation and Reduction to 4-Aminoquinoline

  • Dissolve 8-Fluoro-4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent like DMF.

  • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 8-Fluoro-4-azido-2-methylquinoline.

  • Dissolve the crude azide in ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete.

  • Filter the catalyst through Celite and concentrate the filtrate to yield 8-Fluoro-2-methylquinolin-4-amine.

Step 4: Bromination and Amination to Yield the Final Product

  • Dissolve 8-Fluoro-2-methylquinolin-4-amine (1.0 eq) in a suitable solvent like acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate and extract the product with an organic solvent.

  • Purify the crude 3-Bromo-8-fluoro-2-methylquinolin-4-amine by column chromatography.

  • The final amination at the 3-position can be achieved via a Buchwald-Hartwig amination or related cross-coupling reaction. This step requires careful optimization of the catalyst, ligand, base, and amine source.

Application in Medicinal Chemistry: A Scaffold for HSF1 Pathway Inhibitors

Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response.[3] In cancer cells, HSF1 is often hyperactivated, promoting the expression of heat shock proteins (HSPs) that enable cancer cells to survive various stresses, including those induced by chemotherapy and radiation.[7][8] Inhibition of the HSF1 pathway is therefore a promising strategy for cancer therapy.[4] Patent literature suggests that substituted quinolines are a viable scaffold for developing HSF1 inhibitors.

HSF1 Signaling Pathway Diagram

G cluster_0 HSF1 Activation and Inhibition Stress Cellular Stress (e.g., Proteotoxicity, Chemotherapy) HSF1_inactive Inactive HSF1 Monomer Stress->HSF1_inactive Activation HSF1_active Active HSF1 Trimer HSF1_inactive->HSF1_active Trimerization & Phosphorylation HSE Heat Shock Element (DNA) HSF1_active->HSE Nuclear Translocation & Binding HSPs Heat Shock Proteins (e.g., HSP70, HSP90) HSE->HSPs Transcription Cancer_Survival Cancer Cell Survival, Proliferation, Metastasis HSPs->Cancer_Survival Promotion Inhibitor This compound Derivative (Proposed Inhibitor) Inhibitor->HSF1_active Inhibition

Caption: Simplified HSF1 signaling pathway and the proposed point of intervention.

Protocol 2: Synthesis of a Representative HSF1 Inhibitor Candidate

This protocol describes the synthesis of a hypothetical HSF1 inhibitor candidate by functionalizing the 3-amino group of this compound with a substituted benzoyl chloride.

Step 1: Amide Coupling

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired substituted benzoyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide derivative.

Biological Evaluation of HSF1 Inhibitor Candidates

The synthesized derivatives should be evaluated for their ability to inhibit the HSF1 pathway and exert anti-cancer effects.

Protocol 3: In Vitro Evaluation of HSF1 Inhibition and Cytotoxicity

This protocol outlines key assays to assess the biological activity of the synthesized compounds.

1. Cell Culture

  • Maintain a human cancer cell line known to have high HSF1 activity (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37 °C and 5% CO₂.

2. Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a known HSF1 inhibitor, if available).

  • After the incubation period, assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence and calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3. Western Blot Analysis for HSF1 Target Gene Expression

  • Treat cells with the test compounds at concentrations around their IC₅₀ values for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key HSF1 target proteins, such as HSP70 and HSP27. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the effect of the compounds on the expression of HSF1 target genes. A reduction in HSP70 and HSP27 levels would indicate HSF1 pathway inhibition.

Data Presentation

The results of the biological assays should be summarized in a clear and concise manner.

Table 1: Hypothetical Biological Activity Data

Compound IDR-group on BenzamideMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)HSP70 Expression (Fold Change vs. Control)
Candidate 1 4-CF₃1.22.50.3
Candidate 2 4-Cl3.55.10.5
Candidate 3 4-OCH₃15.822.40.8
Positive Control (Known HSF1 Inhibitor)0.50.80.2

Conclusion and Future Directions

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents with improved pharmacological properties. The proposed application of this scaffold for the synthesis of HSF1 pathway inhibitors provides a clear and compelling rationale for its use in oncology drug discovery. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the potential of this promising molecule and its derivatives. Future work should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship and on further characterizing the mechanism of action of the most potent compounds.

References

  • Heat Shock Factor 1 (HSF1) is a master regulator of heat shock responsive signaling. In addition to playing critical roles in cellular heat shock response, emerging evidence suggests that HSF1 also regulates a non-heat shock responsive transcriptional network to handle metabolic, chemical, and genetic stress. The function of HSF1 in cellular transformation and cancer development has been extensively studied in recent years. (Source: Theranostics)
  • The Friedländer reaction involves the acid- or base-catalyzed cyclocondensation of o-aminoaryl aldehydes or ketones with carbonyl compounds containing an α-methylene group to form quinoline scaffolds. (Source: Alfa Chemistry)
  • The Combes quinoline synthesis is often used to prepare the 2,4-substituted quinoline backbone and is unique in that it uses a β-diketone substrate.
  • The Friedländer synthesis is a chemical reaction of 2-aminobenzaldehydes with ketones to form quinoline deriv
  • Heat shock factor 1 (HSF1) has been identified as a promising drug target because it regulates several pathways responsible for cancer cell growth, metastasis, and survival. (Source: NIH)
  • HSF1 could assist cancer cells to survive and evade programmed cell death, which leads to enhanced oncogenesis and tumor progression. (Source: PMC)
  • The Friedländer synthesis is an acid- or base-catalyzed condensation followed by a cyclodehydration between an o-amino-substituted aromatic aldehyde, ketone, or derivative thereof with an appropriately substituted aldehyde, ketone, or other carbonyl compound containing a reactive α-methylene group. (Source: Organic Reactions)
  • The acid catalysed condensation of aromatic amine like aniline with acetyl acetone (1,3- diketone), keto aldehyde or dialdehyde to furnish quinoline skeleton is regarded as Combes quinoline synthesis. (Source: Name Reactions in Organic Synthesis)
  • Inhibition of HSF1 has been shown to sensitize cancer cells to chemotherapy and reduce tumor growth. (Source: PubMed Central)
  • The effects of HSF1 also support the ability of cancer cells to accommodate imbalances in signaling and alterations in DNA, protein and energy metabolism associated with oncogenesis. (Source: Lindquist Lab - MIT)
  • A modification of the Friedländer synthesis involves the in situ reduction of 2-nitrobenzaldehydes with Fe/AcOH in the presence of active methylene compounds to produce substituted quinolines in high yields. (Source: PMC)
  • The structure-activity relationship (SAR) of a potent and selective class of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors: the 3- quinoline carboxamides. (Source: Benchchem)
  • The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis.
  • The Combes quinoline synthesis is the acid catalysed condensation of an aromatic amine like aniline with a 1,3-diketone to furnish a quinoline skeleton. (Source: Slideshare)
  • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry and is a vital scaffold for leads in drug discovery. (Source: PubMed Central)
  • 2,4-disubstituted quinoline is formed by condensation of aniline with acetoacetone followed by cyclization in the presence of sulfuric acid or polyphosphoric acid in the Combes Synthesis. (Source: IIP Series)
  • The Combes quinoline synthesis is a chemical reaction involving the condensation of unsubstituted anilines with β-diketones to form quinolines. (Source: Scribd)
  • A series of potent and selective novel inhibitors of Interleukin-2 inducible T-cell kinase (Itk) were identified from a 3-aminopyrid-2-one motif. (Source: PubMed)
  • A series of dibenzocycloheptanone derivatives were designed, synthesized, and evaluated as novel and potent MAPK11 inhibitors. (Source: MDPI)
  • Quinoline and its derivatives comprise an important group of heterocyclic compounds that exhibits a wide range of pharmacological properties. (Source: PubMed)
  • The chemistry of quinolines has been extensively studied over the last century, with various and fascinating biological activities, such as antibacterial, antifungal, anti-inflammatory, anti-malaria, and anticancer properties. (Source: MDPI)
  • A series of quinoline-containing c-Met inhibitors were prepared and studied. (Source: PubMed)
  • Quinoline motifs are essential in several pharmacological active heterocyclic compounds due to their various applications in medicinal and industrial chemistry.
  • The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. (Source: Benchchem)
  • Two new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives were designed to act as VEGFR-2 inhibitors. (Source: Semantic Scholar)
  • The diverse biological activities of 8-hydroxyquinoline derivatives can be fine-tuned by modification of the substitution p
  • Quinazoline and quinoline derivatives are common anticancer intracellular inhibitors of EGFR kinase. (Source: PubMed)
  • The quinoline scaffold is a versatile pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer properties. (Source: Benchchem)
  • The introduction of a fluorine atom at the 8- position of a 3,4-dihydroquinolin-2(1H)-one core is anticipated to modulate the physicochemical and pharmacological properties of these molecules. (Source: Benchchem)
  • Novel 8-hydroxyquinoline analogs were synthesized and their antiproliferative effectiveness against several cancer cell lines was tested.

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Application Notes and Protocols for the Functionalization of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 8-Fluoro-2-methylquinolin-3-amine Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The specific analogue, this compound, offers a unique combination of substituents that are highly attractive for drug discovery, particularly in the development of kinase inhibitors.

The strategic incorporation of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and pKa, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The 2-methyl group can provide a crucial anchor point for binding to hydrophobic pockets in target proteins, while the 3-amino group serves as a versatile handle for a wide range of functionalization reactions. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and drug-like properties.

This comprehensive guide provides detailed protocols and expert insights into the key functionalization strategies for this compound, empowering researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

I. N-Functionalization of the 3-Amino Group: Building Diversity

The primary amino group at the C3 position is a prime site for introducing a wide array of functional groups through N-acylation, N-alkylation, and N-arylation reactions. These modifications are fundamental in structure-activity relationship (SAR) studies to probe the binding requirements of the target protein.

Protocol 1: N-Acylation of this compound

N-acylation is a robust method for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for target engagement.

Reaction Principle: The nucleophilic 3-amino group reacts with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base to form a stable amide bond.[3]

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution and stir.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Table 1: Representative N-Acylation Reactions

EntryAcylating AgentProductExpected Yield (%)
1Acetyl ChlorideN-(8-Fluoro-2-methylquinolin-3-yl)acetamide>90
2Benzoyl ChlorideN-(8-Fluoro-2-methylquinolin-3-yl)benzamide85-95
3Cyclopropanecarbonyl chlorideN-(8-Fluoro-2-methylquinolin-3-yl)cyclopropanecarboxamide80-90
Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a versatile and efficient one-pot method for the N-alkylation of primary amines.[4][5]

Reaction Principle: The 3-aminoquinoline reacts with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a mild reducing agent to the corresponding secondary or tertiary amine.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE).

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated quinoline.

Table 2: Reductive Amination Examples

EntryCarbonyl CompoundProductExpected Yield (%)
1FormaldehydeN,N-Dimethyl-8-fluoro-2-methylquinolin-3-amine70-85
2BenzaldehydeN-Benzyl-8-fluoro-2-methylquinolin-3-amine75-90
3AcetoneN-Isopropyl-8-fluoro-2-methylquinolin-3-amine60-75

II. C-H Functionalization of the Quinoline Core: Forging New Bonds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials.[1][6] The regioselectivity of C-H activation on the this compound scaffold will be governed by a combination of the directing effect of the 3-amino group and the electronic properties of the fluoro and methyl substituents.

Directing Group Effects and Regioselectivity

The 3-amino group is a potent directing group for C-H functionalization. In many cases, amino groups direct ortho-C-H activation through the formation of a metallacyclic intermediate. For this compound, this would direct functionalization to the C4 position. However, the electronic effects of the other substituents must be considered:

  • 8-Fluoro group: As an electron-withdrawing group, the fluorine atom will decrease the electron density of the benzene ring, potentially influencing the site of metallation.[7]

  • 2-Methyl group: As an electron-donating group, the methyl group will increase the electron density of the pyridine ring.

Considering these factors, the C4 position is the most likely site for C-H functionalization due to the strong directing effect of the 3-amino group.

Workflow for C-H Functionalization

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed C-H Arylation cluster_product Functionalized Product start This compound catalyst Pd(OAc)₂ start->catalyst Coordination ligand Bulky Phosphine Ligand base Base (e.g., K₂CO₃, Cs₂CO₃) aryl_halide Aryl Halide (Ar-X) product 4-Aryl-8-fluoro-2-methylquinolin-3-amine aryl_halide->product C-H Activation & Coupling

Caption: Palladium-catalyzed C-H arylation workflow.

Protocol 3: Palladium-Catalyzed C4-Arylation

This protocol describes a general procedure for the palladium-catalyzed C-H arylation at the C4 position, directed by the 3-amino group.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (e.g., aryl iodide or bromide, 1.5-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable ligand (e.g., a bulky phosphine ligand, 10-20 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) and a high-boiling point solvent (e.g., toluene, xylene, or 1,4-dioxane).

  • Reaction: Heat the reaction mixture at 100-140 °C for 12-48 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the C4-arylated product.

III. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Alternative

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for the formation of C-C bonds.[8][9][10][11] To utilize these methods, a halo-derivative of this compound is required. Halogenation of the quinoline core can be achieved through various methods, with the regioselectivity influenced by the existing substituents.

Protocol 4: Synthesis of a Halo-8-Fluoro-2-methylquinolin-3-amine Intermediate

Selective halogenation of the quinoline ring is a critical first step. Based on the directing effects of the substituents, the C4 position is a likely candidate for electrophilic halogenation.

Experimental Protocol (for Bromination):

  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Neutralize with a base and extract with an organic solvent. Purify by column chromatography to isolate the bromo-derivative.

Protocol 5: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from an aryl halide and an arylboronic acid.[8][10]

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the halo-aminoquinoline with a boronic acid in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine the halo-8-fluoro-2-methylquinolin-3-amine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: Heat the mixture to 80-110 °C for 4-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Suzuki Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified Suzuki-Miyaura cross-coupling cycle.

Protocol 6: Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][11]

Reaction Principle: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube, add the halo-8-fluoro-2-methylquinolin-3-amine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2-1.5 eq.).

  • Reaction: Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography.

Conclusion: A Gateway to Novel Chemical Entities

The functionalization of this compound offers a rich and diverse landscape for the creation of novel chemical entities with significant potential in drug discovery. The protocols outlined in this guide provide a robust starting point for researchers to explore the derivatization of this valuable scaffold. By systematically applying N-functionalization, C-H activation, and cross-coupling strategies, scientists can rapidly generate libraries of analogues for biological screening, ultimately accelerating the journey towards new and improved therapeutics. Careful consideration of the interplay between directing groups and substituent electronic effects will be key to achieving the desired regiochemical outcomes and unlocking the full potential of this versatile building block.

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8-Fluoro-2-methylquinolin-3-amine: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. The subject of this guide, 8-Fluoro-2-methylquinolin-3-amine, is a prime example of a fluorinated quinoline building block with significant potential for the synthesis of novel bioactive compounds. Its unique arrangement of a nucleophilic amino group, a reactive methyl group, and a strategically placed fluorine atom on the quinoline core makes it a highly valuable intermediate for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.[3][4]

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development.

Synthesis of this compound: A Proposed Protocol via Friedländer Annulation

The proposed synthesis commences with the reaction of 2-amino-3-fluorobenzaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, a versatile reagent that can be generated in situ from the Thorpe-Ziegler reaction of malononitrile. This one-pot reaction is anticipated to proceed under base catalysis to yield the target this compound.

Proposed Reaction Scheme:

Synthesis_of_8_Fluoro_2_methylquinolin_3_amine cluster_reactants Reactants cluster_product Product reactant1 2-Amino-3-fluorobenzaldehyde catalyst Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat reactant1->catalyst reactant2 2-Aminoprop-1-ene-1,1,3-tricarbonitrile reactant2->catalyst product This compound catalyst->product

Caption: Proposed Friedländer synthesis of this compound.

Detailed Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
2-Amino-3-fluorobenzaldehyde100569-89-7139.13 g/mol 1.39 g10
Malononitrile109-77-366.06 g/mol 1.32 g20
Piperidine110-89-485.15 g/mol 0.43 g (0.5 mL)5
Ethanol (absolute)64-17-546.07 g/mol 50 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzaldehyde (1.39 g, 10 mmol) and malononitrile (1.32 g, 20 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.5 mL, 5 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford pure this compound.

Rationale behind Experimental Choices:

  • Catalyst: Piperidine, a secondary amine, is a commonly used base catalyst for the Friedländer synthesis. It facilitates both the initial condensation and the subsequent cyclization steps.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.

  • Stoichiometry: A slight excess of malononitrile is used to ensure the complete consumption of the limiting benzaldehyde derivative.

Application in the Synthesis of Kinase Inhibitors: The Pyrazolo[4,3-c]quinoline Scaffold

The 3-aminoquinoline moiety is a key pharmacophore in a class of potent kinase inhibitors based on the pyrazolo[4,3-c]quinoline scaffold.[7][8] These compounds have shown significant activity against various kinases implicated in cancer and inflammatory diseases. This compound serves as an ideal starting material for the synthesis of these valuable therapeutic candidates.

The synthetic strategy involves the diazotization of the 3-amino group of this compound, followed by an intramolecular cyclization to form the pyrazole ring fused to the quinoline core.

Illustrative Reaction Scheme:

Kinase_Inhibitor_Synthesis start This compound reagent1 NaNO₂ / HCl 0-5 °C start->reagent1 intermediate Diazonium Salt Intermediate reagent2 Intramolecular Cyclization intermediate->reagent2 product 8-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline reagent1->intermediate reagent2->product

Caption: Synthesis of a pyrazolo[4,3-c]quinoline scaffold from this compound.

Detailed Experimental Protocol:

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound1259519-93-1176.19 g/mol 1.76 g10
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 0.76 g11
Hydrochloric Acid (conc.)7647-01-036.46 g/mol 5 mL-
Water7732-18-518.02 g/mol 20 mL-

Procedure:

  • Diazotization: Dissolve this compound (1.76 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

  • Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (10 mL) dropwise to the cooled solution of the amine hydrochloride, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization will proceed, often with the evolution of nitrogen gas. Gentle heating may be required to drive the reaction to completion.

  • Isolation and Purification: The product, 8-Fluoro-2-methyl-1H-pyrazolo[4,3-c]quinoline, will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Causality in the Protocol:

  • Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which can be unstable at higher temperatures.

  • Acidic Conditions: The presence of a strong acid like HCl is essential for the formation of nitrous acid from sodium nitrite, which is the reactive species for the diazotization.

  • Intramolecular Cyclization: The electron-rich quinoline ring and the electrophilic diazonium group are positioned in close proximity, facilitating the intramolecular electrophilic aromatic substitution that leads to the formation of the fused pyrazole ring.

Further Synthetic Utility and Future Directions

The primary amino group of this compound also opens avenues for a wide range of other transformations, making it a versatile building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Potential Reactions:
  • Buchwald-Hartwig Amination: The amino group can be coupled with a variety of aryl or heteroaryl halides to introduce diverse substituents at the 3-position.

  • Amide Bond Formation: Acylation of the amino group with various carboxylic acids or their derivatives can lead to a library of amides with diverse functionalities.

  • Reductive Amination: The amino group can be alkylated through reductive amination with aldehydes or ketones.

The strategic placement of the fluorine atom at the 8-position can also be exploited to modulate the electronic properties of the quinoline ring system, potentially influencing the regioselectivity of further electrophilic aromatic substitution reactions.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Friedländer annulation and its utility in the construction of biologically active scaffolds, such as pyrazolo[4,3-c]quinolines, make it a valuable tool for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this fluorinated quinoline derivative in the development of next-generation therapeutic agents.

References

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Application Notes and Protocols for High-Throughput Screening of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Quinolone Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 8-Fluoro-2-methylquinolin-3-amine represents a novel, yet underexplored, small molecule with potential for therapeutic development. Given the precedent of quinoline-based compounds as modulators of key cellular signaling pathways, a logical and efficient starting point for elucidating the bioactivity of this compound is to screen it against major drug target classes.

Protein kinases, which constitute one of the most significant classes of drug targets, are frequently implicated in proliferative diseases such as cancer.[3] The development of small molecule kinase inhibitors is a central focus of modern drug discovery.[4] This guide provides detailed, field-proven protocols for the high-throughput screening (HTS) of this compound to identify potential kinase inhibitory activity and to assess its general cellular impact. We will describe two complementary HTS approaches: a target-based biochemical assay using Fluorescence Polarization (FP) and a cell-based phenotypic assay to evaluate effects on cell proliferation.

Part 1: Target-Based Screening: A Fluorescence Polarization Kinase Assay

Rationale and Causality:

To directly interrogate the interaction of this compound with a specific protein kinase, a biochemical assay is the method of choice. Fluorescence Polarization (FP) is a robust, homogeneous (no-wash) assay format well-suited for HTS.[5][6] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][7] In our proposed kinase assay, a fluorescently labeled peptide substrate is used. In the absence of kinase activity, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it is subsequently bound by a large, phosphorylation-specific antibody. This large complex tumbles much more slowly, leading to a high polarization signal. A potential inhibitor, like this compound, would prevent peptide phosphorylation, thus keeping the polarization signal low.

Experimental Workflow: Fluorescence Polarization (FP) Kinase Assay

FP_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_readout Data Acquisition Compound_Prep Compound Dilution (this compound) Dispense_Compound Dispense Compound/ Controls to 384-well Plate Compound_Prep->Dispense_Compound Enzyme_Prep Kinase Dilution Add_Enzyme Add Kinase Enzyme_Prep->Add_Enzyme Substrate_Prep Fluorescent Peptide Substrate & ATP Mix Add_Substrate Add Substrate/ATP Mix Initiate Reaction Substrate_Prep->Add_Substrate Antibody_Prep Detection Antibody Preparation Add_Antibody Add Detection Antibody (Stop Solution) Antibody_Prep->Add_Antibody Dispense_Compound->Add_Enzyme Pre-incubation (optional) Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Incubate_Reaction->Add_Antibody Incubate_Detection Incubate at RT Add_Antibody->Incubate_Detection Read_Plate Read Fluorescence Polarization (mP) Incubate_Detection->Read_Plate

Caption: Workflow for the FP-based kinase inhibition assay.

Detailed Protocol: FP Kinase Assay

Materials and Reagents:

  • Test Compound: this compound dissolved in 100% DMSO.

  • Kinase: Recombinant protein kinase of interest (e.g., a tyrosine kinase).

  • Substrate: Fluorescently labeled peptide substrate specific to the kinase.

  • Antibody: Phospho-specific antibody that recognizes the phosphorylated substrate.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35).

  • Stop/Detection Buffer: Buffer containing the detection antibody and EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.[5]

Procedure:

  • Compound Plating:

    • Create a serial dilution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound dilutions to the assay plate.

    • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO only).

  • Kinase Addition:

    • Prepare a working solution of the kinase in cold assay buffer.

    • Dispense 5 µL of the kinase solution to each well of the assay plate containing the compound.

    • Optional: Briefly centrifuge the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a master mix containing the fluorescent peptide substrate and ATP in assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to facilitate the identification of competitive inhibitors.

    • Dispense 5 µL of the substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Mix the plate on an orbital shaker for 30 seconds.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60-90 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare the stop/detection solution containing the phospho-specific antibody in the appropriate buffer.

    • Dispense 10 µL of the stop/detection solution to all wells. The final volume is 20 µL.

    • Incubate the plate at room temperature for at least 60 minutes to allow for antibody-substrate binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader. The output will be in millipolarization units (mP).

Data Analysis and Interpretation:

ParameterHigh Polarization (mP)Low Polarization (mP)
Interpretation No Inhibition (Kinase is active)Inhibition (Kinase is inactive)
Controls Negative Control (DMSO)Positive Control (Known Inhibitor)

The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])

A dose-response curve can be generated by plotting the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Part 2: Cell-Based Phenotypic Screening: A Cell Proliferation Assay

Rationale and Causality:

While biochemical assays are excellent for identifying direct target engagement, they do not provide information on cell permeability, off-target effects, or general cytotoxicity.[8] A cell-based phenotypic screen provides this crucial context.[9] A cell proliferation assay, such as one using a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®), is a simple, robust, and cost-effective HTS method.[8] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A compound that is cytotoxic or inhibits cell proliferation will result in a decreased number of viable cells and, consequently, a lower fluorescence signal.

Experimental Workflow: Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Viability Assessment Cell_Culture Culture & Harvest Cancer Cell Line Cell_Seeding Seed Cells into 384-well Plate Cell_Culture->Cell_Seeding Incubate_Adhesion Incubate (24h) for Cell Adhesion Cell_Seeding->Incubate_Adhesion Compound_Plating Prepare & Dispense Compound Dilutions Incubate_Adhesion->Compound_Plating Incubate_Treatment Incubate (48-72h) Compound_Plating->Incubate_Treatment Add_Reagent Add Resazurin-based Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Fluorescence Read Fluorescence (Ex/Em ~560/590 nm) Incubate_Reagent->Read_Fluorescence

Caption: Workflow for the cell-based proliferation assay.

Detailed Protocol: Cell Proliferation Assay

Materials and Reagents:

  • Test Compound: this compound dissolved in 100% DMSO.

  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549, MCF-7) known to be dependent on certain kinase signaling pathways.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagent: Resazurin-based cell viability reagent.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Microplates: Clear-bottom, black-walled, sterile, 384-well microplates for cell culture and fluorescence reading.

  • Fluorescence Plate Reader: A standard fluorescence microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity.

    • Add 10 µL of the diluted compound solutions to the wells containing cells. The final volume is 50 µL.

    • Include wells with cells treated with medium containing DMSO only (negative control) and wells with a positive control compound.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Warm the resazurin-based reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation:

ParameterHigh FluorescenceLow Fluorescence
Interpretation No Cytotoxicity / High ProliferationCytotoxicity / Low Proliferation
Controls Negative Control (DMSO)Positive Control (Staurosporine)

The percentage of cell viability is calculated as follows: % Viability = 100 * [(RFU_sample - RFU_background) / (RFU_neg_control - RFU_background)] (where RFU is Relative Fluorescence Units and background is the signal from wells with medium and reagent only).

The IC₅₀ value, representing the concentration at which the compound inhibits cell proliferation by 50%, can be determined from the dose-response curve.

Conclusion and Forward Strategy

These two high-throughput screening assays provide a powerful, dual-pronged approach to characterizing the biological activity of this compound. Positive "hits" from the biochemical FP screen would indicate direct inhibition of a specific kinase. Correlating these results with data from the phenotypic cell proliferation assay can help prioritize compounds that are both target-potent and cell-permeable. Subsequent steps would involve secondary screens, selectivity profiling against a panel of other kinases, and mechanism-of-action studies to validate promising lead candidates for further drug development.[4][10]

References

  • PubMed. A fluorescence polarization assay for native protein substrates of kinases. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Corning Incorporated. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]

  • Broad Institute. Cell-based assays for high-throughput screening. [Link]

  • NIH. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. [Link]

  • Emerald Cloud Lab. ExperimentAlphaScreen Documentation. [Link]

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]

  • NIH. Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • Emerald Cloud Lab. The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • ResearchGate. Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • News-Medical.net. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • NIH. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. [Link]

  • PubMed. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. [Link]

  • NIH. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • NIH. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. [Link]

  • ResearchGate. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [Link]

  • NIH. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. [Link]

  • CHIMIA. Microfluidics for High-Throughput Screening and Directed Evolution in Agrochemical R&D. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-2-methylquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinoline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic principles.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a modified Friedländer annulation. This powerful reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this case, the key starting materials are 2-amino-3-fluorobenzaldehyde and an enamine precursor. The fluorine atom at the 8-position can significantly influence the electronic properties and reactivity of the starting materials, presenting unique challenges and optimization opportunities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Friedländer synthesis, which involves the condensation of 2-amino-3-fluorobenzaldehyde with a suitable partner, such as ethyl 2-aminopropanoate, under acidic or basic catalysis. The reaction forms the quinoline ring system in a single step.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in 2-amino-3-fluorobenzaldehyde or the enamine precursor can inhibit the reaction or lead to side products.

  • Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are critical and highly dependent on the specific substrates.[1]

  • Incorrect Reaction Temperature: The reaction often requires heating, but excessive temperatures can cause decomposition or favor side reactions. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly impact reactant solubility and reaction kinetics.

Q3: I am observing significant side product formation. What are the likely culprits?

The most common side reaction is the self-condensation (aldol condensation) of the ketone or enamine precursor, particularly under basic conditions.[1] Additionally, the sensitive nature of 2-amino-3-fluorobenzaldehyde can lead to its degradation or participation in undesired side reactions if the reaction conditions are too harsh.

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved through column chromatography on silica gel, followed by recrystallization. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can further enhance purity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution & Explanation
Poor Quality Starting Materials Solution: Ensure the purity of 2-amino-3-fluorobenzaldehyde and ethyl 2-aminopropanoate. 2-Amino-3-fluorobenzaldehyde is known to be unstable and can undergo self-condensation or oxidation.[2] It is recommended to use freshly prepared or purified starting materials. Verification: Confirm purity via ¹H NMR and melting point analysis.
Inappropriate Catalyst Solution: The choice of catalyst is crucial. For the Friedländer synthesis, both acid and base catalysts can be employed.[3] Acid Catalysis: Try p-toluenesulfonic acid (p-TsOH) or a Lewis acid like In(OTf)₃, which has been shown to be effective in promoting Friedländer reactions and can improve selectivity.[4] Base Catalysis: For more reactive substrates, bases like potassium hydroxide (KOH) or sodium ethoxide can be effective.[3] Start with catalytic amounts and optimize the loading.
Suboptimal Reaction Temperature Solution: Systematically vary the reaction temperature. Begin at a moderate temperature (e.g., 80 °C) and gradually increase it. Monitor the reaction progress by TLC. Excessive heat can lead to the decomposition of the starting materials or the product.
Solvent Choice Solution: The solvent plays a critical role in reactant solubility and reaction rate. High-boiling polar aprotic solvents like DMF or DMSO can be effective. Alternatively, a solvent-free approach with microwave irradiation has been reported to accelerate the reaction and improve yields for similar quinoline syntheses.[5]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution & Explanation
Self-Condensation of Enamine Precursor Solution: This is a common side reaction, especially under basic conditions.[1] To mitigate this, add the enamine precursor slowly to the reaction mixture containing the 2-amino-3-fluorobenzaldehyde and the catalyst. This keeps the instantaneous concentration of the enamine low, favoring the desired intermolecular reaction.
Decomposition of 2-amino-3-fluorobenzaldehyde Solution: This starting material can be sensitive to harsh conditions.[2] Employ milder reaction conditions, such as lower temperatures and shorter reaction times. The use of a milder catalyst, like molecular iodine, has been shown to be effective in some Friedländer syntheses.[5]
Incorrect Stoichiometry Solution: Ensure the correct molar ratio of the reactants. A slight excess of one reactant may be beneficial, but a large excess can lead to side reactions. An optimal ratio should be determined empirically, starting with a 1:1 stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-fluorobenzaldehyde (Illustrative)

The synthesis of this key intermediate is challenging due to the adjacent amino and formyl groups.[2] A common route involves the reduction of 2-nitro-3-fluorobenzaldehyde.

  • Reduction of 2-nitro-3-fluorobenzaldehyde:

    • To a solution of 2-nitro-3-fluorobenzaldehyde in ethanol, add a reducing agent such as iron powder in the presence of a catalytic amount of hydrochloric acid.[6]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-amino-3-fluorobenzaldehyde.

Protocol 2: Synthesis of this compound
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

    • To this solution, add ethyl 2-aminopropanoate (1.1 equivalents) dropwise at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the progress by TLC.

    • The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Visualizing the Process

Reaction Mechanism

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-3-fluorobenzaldehyde 2-amino-3-fluorobenzaldehyde Aldol Adduct Aldol Adduct 2-amino-3-fluorobenzaldehyde->Aldol Adduct Condensation Ethyl 2-aminopropanoate Ethyl 2-aminopropanoate Enamine Enamine Ethyl 2-aminopropanoate->Enamine Tautomerization Enamine->Aldol Adduct Dehydrated Intermediate Dehydrated Intermediate Aldol Adduct->Dehydrated Intermediate Dehydration This compound This compound Dehydrated Intermediate->this compound Cyclization & Aromatization Troubleshooting_Workflow start Low Yield or No Product check_purity Check Starting Material Purity start->check_purity side_reactions Side Reactions Observed start->side_reactions optimize_catalyst Optimize Catalyst check_purity->optimize_catalyst Purity Confirmed optimize_temp Optimize Temperature optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent success Improved Yield optimize_solvent->success slow_addition Slow Addition of Enamine Precursor side_reactions->slow_addition milder_conditions Use Milder Conditions slow_addition->milder_conditions check_stoichiometry Verify Stoichiometry milder_conditions->check_stoichiometry check_stoichiometry->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • MySkinRecipes. 2-Amino-3-fluorobenzaldehyde. [Link]

  • New Journal of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

  • Google Patents. (2018). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PrepChem.com. Synthesis of 8-methylquinoline. [Link]

  • ResearchGate. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

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8-Fluoro-2-methylquinolin-3-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 8-Fluoro-2-methylquinolin-3-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Introduction: Understanding the Solubility Profile of this compound

This compound is a substituted quinoline derivative. The quinoline core, a bicyclic aromatic structure, is inherently hydrophobic.[1] The presence of a fluorine atom at position 8 can further increase lipophilicity, potentially enhancing membrane permeability but decreasing aqueous solubility.[2][3] Conversely, the amino group at position 3 introduces a site for protonation, which can be leveraged to improve solubility in acidic conditions.[4] The methyl group at position 2 is a small, lipophilic substituent that can influence steric interactions and metabolic stability.

Given these structural features, this compound is predicted to be poorly soluble in neutral aqueous solutions but soluble in organic solvents and acidic aqueous solutions. This guide will provide practical solutions to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: The insolubility of this compound in neutral aqueous buffers is expected due to its molecular structure. The hydrophobic quinoline ring and the lipophilic fluorine and methyl groups dominate its properties at neutral pH, leading to poor interaction with water molecules. At pH 7.4, the amino group at the 3-position is largely in its neutral, less soluble form. To achieve dissolution in aqueous media, modification of the solvent system is necessary.

Q2: I've dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is causing this "crashing out"?

A2: This is a common phenomenon for hydrophobic compounds.[5] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve a wide range of nonpolar molecules. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound is suddenly exposed to a high concentration of water, a poor solvent for it, causing it to exceed its solubility limit and precipitate out of the solution. The final concentration of DMSO in your assay should ideally be kept low (typically below 0.5%) to minimize solvent-induced artifacts.[6]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound for my experiments?

A3: The main strategies to improve the aqueous solubility of this compound fall into three categories:

  • pH Adjustment: Leveraging the basicity of the 3-amino group to form a more soluble salt in acidic conditions.[4][7]

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent to increase the overall solvating power of the solution.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to enhance its aqueous solubility.[8][9]

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of your assay to pH changes or organic solvents.

Data Presentation: Predicted Solubility Profile

While experimental solubility data for this compound is not widely published, the following table provides a predicted qualitative solubility profile based on its structural similarity to other quinoline derivatives.[10]

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Aqueous Water, PBS (pH 7.4)Very LowThe molecule is predominantly hydrophobic at neutral pH.
Acidic Aqueous 0.1 M HClModerate to HighThe basic 3-amino group is protonated, forming a more soluble salt.[4]
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating a wide range of organic molecules.
Polar Protic Ethanol, MethanolModerateThe compound is expected to be more soluble in alcohols than in water.
Non-Polar Dichloromethane, ChloroformModerateThe aromatic, non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common approaches to dissolving this compound.

Method 1: pH Adjustment

Issue: The compound is insoluble in neutral aqueous buffer.

Principle: As a quinoline derivative with an amino group, this compound is a weak base.[4] Lowering the pH of the solution will protonate the nitrogen atom of the amino group, forming a more water-soluble salt. Generally, adjusting the pH to 1-2 units below the pKa of the basic group is effective.

Protocol: Preparation of an Acidic Stock Solution

  • Initial Preparation: Weigh out the desired amount of this compound powder.

  • Acidification: Add a small volume of 0.1 M hydrochloric acid (HCl) to the powder.

  • Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Neutralization (Optional and for final dilution): For your final assay, you can dilute this acidic stock solution into your buffered medium. It is crucial to ensure that the final pH of your assay medium is compatible with your biological system and that the compound remains in solution at the final concentration.

  • Final Concentration Check: Always visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration is too high for that specific buffer condition.

Troubleshooting:

  • Precipitation upon dilution into neutral buffer: The final concentration of the compound in the neutral buffer is too high. Try a lower final concentration. Alternatively, the buffering capacity of your final medium may not be sufficient to maintain the desired pH.

  • Assay is sensitive to low pH: Prepare a more concentrated acidic stock and use a smaller volume for dilution to minimize the impact on the final pH. You can also perform a buffer exchange step if your experimental setup allows.

Method 2: Use of Co-solvents

Issue: The compound needs to be dissolved for an assay where significant pH changes are not tolerated.

Principle: A co-solvent system, which is a mixture of water and a water-miscible organic solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent.[1] Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycol (PEG).

Protocol: Preparation of a Co-solvent Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common first choice due to its high solvating power.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution by vortexing or sonication.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in your aqueous assay buffer. It is critical to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Keep the final concentration of the co-solvent in the experimental medium as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts.[6]

Troubleshooting:

  • Precipitation upon dilution:

    • Lower the final concentration of the compound.

    • Slightly increase the final concentration of the co-solvent, ensuring it remains within the tolerance limits of your assay.

    • Consider a different co-solvent system (e.g., a mixture of DMSO and PEG).

Method 3: Cyclodextrin Complexation

Issue: The use of pH adjustment or co-solvents is not suitable for the experimental system.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble inclusion complex.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).

  • Add Compound: Add the this compound powder to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Troubleshooting:

  • Insufficient solubility enhancement:

    • Increase the concentration of the cyclodextrin.

    • Try a different type of cyclodextrin (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD).

    • Increase the incubation time for complexation.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_start Start cluster_methods Solubilization Methods cluster_process Process cluster_end Outcome start Insoluble this compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust cosolvent Co-solvent (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin dissolution Dissolution (Vortex/Sonicate) ph_adjust->dissolution cosolvent->dissolution cyclodextrin->dissolution dilution Dilution into Assay Buffer dissolution->dilution soluble Soluble Solution for Assay dilution->soluble Successful precipitate Precipitation (Troubleshoot) dilution->precipitate Unsuccessful precipitate->start Re-evaluate Method

Caption: A workflow diagram illustrating the different approaches to solubilizing this compound.

Logical Relationship of Solubility Factors

G compound This compound (Poorly Soluble) hydrophobic Hydrophobic Core (Quinoline, -F, -CH3) compound->hydrophobic basic Basic Amino Group (-NH2) compound->basic solubility Aqueous Solubility hydrophobic->solubility Decreases basic->solubility Increases at low pH

Caption: A diagram showing the influence of the compound's structural features on its aqueous solubility.

References

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
  • MDPI. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules, 27(5), 1686. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • ACS Omega. (2025).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Int. J. Pharm. Phytopharm. Res., 10(1), 1-8.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • Molecules. (2018). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 23(11), 2827. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. J. Chem. Pharm. Res., 10(11), 89-95.
  • PubMed. (2016). Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. Journal of Molecular Liquids, 224, 107-115. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. J Food Process Technol, 7(6), 1-5.
  • BenchChem. (2025). Application Notes and Protocols for Developing Novel Derivatives from 5-Fluoro-2-methyl-8-nitroquinoline.
  • ResearchGate. (2021). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link]

  • Molecules. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (2019). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3469. [Link]

  • PubChemLite. (n.d.). 2-methylquinolin-3-amine (C10H10N2). Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.
  • PubMed. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 439(2), 149-157. [Link]

  • PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • ResearchGate. (2022). The structures of the substituted quinolines. Retrieved from [Link]

  • BenchChem. (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
  • ResearchGate. (2018). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

  • BUCHI. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Organometallics. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5693-5701. [Link]

  • Chemical Science. (2023). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Chemical Science, 14(42), 11626-11631. [Link]

  • ResearchGate. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 288151-34-8| Chemical Name : 8-Fluoro-2-methylquinolin-4-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline (91-22-5) - Chemical Effects in Biological Systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-3-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(4), 2139-2146. [Link]

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Technical Support Center: Stabilizing 8-Fluoro-2-methylquinolin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-2-methylquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Drawing from established principles of organic chemistry and analytical science, this guide offers practical troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a substituted quinoline, a heterocyclic aromatic compound. Its stability in solution is influenced by the interplay of its core quinoline structure and its functional groups: an electron-donating amine group at the 3-position, an electron-donating methyl group at the 2-position, and an electron-withdrawing fluorine atom at the 8-position. The lone pair of electrons on the 3-amino group can increase the electron density of the quinoline ring system, making it susceptible to oxidative degradation. Conversely, the fluorine atom's electron-withdrawing nature can enhance metabolic stability by blocking sites prone to oxidative degradation[1]. Understanding these electronic effects is crucial for predicting and preventing degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A change in color, typically to a yellow or brown hue, is a common indicator of degradation, most likely due to oxidation of the aromatic amine. Aromatic amines are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Oxidation: The 3-amino group is susceptible to oxidation, leading to the formation of colored impurities. This can be accelerated by heat, light, and the presence of metal ions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Fluoroquinolone structures are known to be photosensitive[2].

  • Hydrolysis: While generally less reactive, under strong acidic or basic conditions, the amine group could potentially undergo hydrolysis, although this is less common for aromatic amines compared to amides.

Q3: What is the ideal pH range for storing solutions of this compound?

For many aminoquinoline derivatives, a slightly acidic to neutral pH range (pH 4-7) is often optimal for stability. In acidic solutions, the amine group will be protonated (forming a salt), which can increase its stability against oxidation. However, extreme pH values should be avoided. It is crucial to experimentally determine the optimal pH for your specific application and solvent system.

Q4: Which solvents are recommended for dissolving and storing this compound?

For short-term use, common organic solvents such as DMSO, DMF, or ethanol are often suitable. For aqueous solutions, the use of buffers is highly recommended to control the pH. The choice of solvent can significantly impact stability, so it is advisable to prepare fresh solutions for sensitive experiments or to conduct a preliminary stability study in your chosen solvent.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation 1. Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 2. Work under Inert Atmosphere: Prepare solutions in a glove box or under a stream of inert gas. 3. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.Oxygen in the air is a primary driver of oxidation for aromatic amines. Removing dissolved oxygen and preventing its re-entry minimizes this degradation pathway. Antioxidants act as sacrificial agents, being oxidized in preference to your compound of interest.
Photodegradation 1. Use Amber Vials: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light. 2. Minimize Light Exposure: Conduct experimental manipulations in a dimly lit environment or under yellow light.Fluoroquinolone compounds can absorb UV and visible light, leading to photochemical reactions that degrade the molecule[2].
Metal Ion Contamination 1. Use High-Purity Solvents: Ensure your solvents are of high purity and free from metal contaminants. 2. Add a Chelating Agent: In aqueous solutions, a small amount of EDTA can be added to chelate trace metal ions.Metal ions, such as iron or copper, can catalyze the oxidation of aromatic amines.
Problem 2: Appearance of New Peaks in HPLC Analysis

The appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a clear indication of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method[3][4]. The goal is to achieve 5-20% degradation.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines)[4].

  • Sample Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products[5][6].

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway

A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B O₂ / Light / Metal Ions C Polymeric Degradants (Colored Products) B->C Further Oxidation / Polymerization Start Solution Instability Observed (e.g., color change, new HPLC peaks) Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Store in amber vials or wrap in foil. Work in low light conditions. Check_Light->Protect_Light No Check_Oxygen Is the solution exposed to air? Check_Light->Check_Oxygen Yes Protect_Light->Check_Oxygen Protect_Oxygen Use deoxygenated solvents. Work under inert atmosphere. Check_Oxygen->Protect_Oxygen Yes Check_pH Is the pH of the solution controlled? Check_Oxygen->Check_pH No Protect_Oxygen->Check_pH Control_pH Use a buffered solution (pH 4-7). Verify pH stability over time. Check_pH->Control_pH No Check_Purity What is the purity of the compound and solvents? Check_pH->Check_Purity Yes Control_pH->Check_Purity Purify Use high-purity starting material and solvents. Consider adding a chelating agent (EDTA). Check_Purity->Purify Low/Unknown End Stable Solution Check_Purity->End High Purify->End

Caption: A systematic workflow for troubleshooting solution instability.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2016). Forced Degradation Studies: A Review. Journal of Drug Delivery and Therapeutics, 6(5), 65-71.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(9), 403–410.
  • Chomicki, M., Ordon, M., Gotszalk, T., Szala, M., & Janeczek, H. (2020). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Journal of Materials Science: Materials in Electronics, 31(23), 21695-21707.
  • European Medicines Agency. (2011). Guideline on stability testing: stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Scifinder. (2024). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Frontiers Media. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • YouTube. (2020). Reactivity of Quinoline. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

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Technical Support Center: Synthesis of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Fluoro-2-methylquinolin-3-amine. Recognizing the nuances of heterocyclic chemistry, particularly with electronically demanding substrates, this document provides in-depth troubleshooting, mechanistic insights, and actionable protocols to overcome common synthetic challenges.

Overview of the Core Synthesis: The Friedländer Annulation

The most common and direct route to the this compound scaffold is the Friedländer annulation.[1][2][3] This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl carbonyl compound (or its nitrile equivalent) with a molecule containing a reactive α-methylene group.[4][5][6] For the target molecule, this translates to the reaction between a 2-amino-3-fluorobenzoyl derivative (ketone, aldehyde, or nitrile) and an acetaldehyde equivalent.

The presence of the fluorine atom at the 8-position introduces significant electronic considerations. As a strongly electron-withdrawing group, it deactivates the aromatic ring, which can impede the crucial intramolecular cyclization step and often necessitates more forcing reaction conditions.[7] These conditions, in turn, can promote side reactions.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product & Impurities SM1 2-Amino-3-fluorobenzonitrile Condensation Initial Condensation (Aldol or Schiff Base Formation) SM1->Condensation Side_Product2 Hydrolysis Impurities (Amide/Carboxylic Acid) SM1->Side_Product2 Trace H₂O Acid/Base SM2 Acetaldehyde or equivalent (e.g., Acetone) SM2->Condensation Side_Product1 Aldol Self-Condensation Byproduct SM2->Side_Product1 Base Catalyst Cyclization Intramolecular Cyclization & Dehydration/Aromatization Condensation->Cyclization Catalyst (Acid or Base) Heat Product This compound Cyclization->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A1: The most direct precursors are 2-amino-3-fluorobenzonitrile and an acetaldehyde equivalent. Using the nitrile is often advantageous as it directly incorporates the required 3-amino group upon cyclization. An alternative is to use 2-amino-3-fluoroacetophenone, which would then require a subsequent step to introduce the 3-amino group. 2-amino-3-fluorobenzonitrile can be synthesized from 2,3-difluorobenzonitrile via nucleophilic aromatic substitution with ammonia.[8]

Q2: What is the primary mechanism of the Friedländer reaction for this specific target?

A2: The reaction proceeds through two potential mechanistic pathways, largely dependent on the catalyst used.[5]

  • Aldol-First Pathway (Common under both acid and base catalysis): The acetaldehyde equivalent undergoes an aldol-type condensation with the nitrile group of 2-amino-3-fluorobenzonitrile. This is followed by an intramolecular attack of the aniline amine onto the newly formed carbonyl, leading to cyclization and subsequent dehydration to form the aromatic quinoline ring.

  • Schiff Base-First Pathway: The aniline amine attacks the acetaldehyde carbonyl to form a Schiff base (imine). This is followed by an intramolecular attack from the enolizable position of the nitrile onto the imine carbon, which then cyclizes and aromatizes.

Detailed mechanistic studies suggest the first step is typically a slow intermolecular aldol condensation, followed by rapid cyclization.[9]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during the synthesis, providing explanations for their cause and validated solutions.

Issue 1: Low or No Product Yield

A low yield is the most common challenge, often stemming from suboptimal conditions or reactant-specific issues.[7][10][11]

Question: My reaction has stalled, with significant unreacted 2-amino-3-fluorobenzonitrile remaining. What should I investigate first?

Answer: This points to an activation energy barrier that has not been overcome. The primary factors to re-evaluate are the catalyst and temperature.

  • Causality: The electron-withdrawing fluorine atom deactivates the aniline nitrogen, making it less nucleophilic, and also deactivates the benzene ring, hindering the final electrophilic-like cyclization step.[7] Standard conditions may be insufficient.

  • Solutions:

    • Catalyst Choice: While common bases like KOH can work, acid catalysts are often more effective for deactivated systems.[10] p-Toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can enhance the electrophilicity of the carbonyl partner and facilitate the cyclodehydration step.[10][11] Recent literature highlights the efficacy of iodine and various solid acid catalysts for driving the reaction under milder conditions.[4][12]

    • Temperature: These reactions often require significant heat (refluxing in high-boiling solvents like toluene or DMF).[4] If you are running the reaction at a lower temperature, a gradual increase while monitoring by TLC is recommended. However, excessive heat can lead to decomposition.[7]

    • Solvent-Free Conditions: Heating the neat reactants with a catalyst like p-TsOH can be highly effective, driving the reaction to completion by removing volatile byproducts like water.[4][6]

Question: The reaction turns dark and forms a tar-like substance, with very little desired product. Why does this happen?

Answer: Tar formation is indicative of product/reactant decomposition or extensive polymerization side reactions.

  • Causality: This typically occurs when reaction temperatures are too high or when using excessively strong acid or base catalysts that promote undesired pathways.[4][7] The acetaldehyde equivalent is particularly prone to self-polymerization (aldol condensation) under harsh basic conditions.[10]

  • Solutions:

    • Moderate Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount (typically 5-10 mol%).

    • Use a Milder Catalyst: Consider switching from strong mineral acids (H₂SO₄) to p-TsOH, or from strong bases (KOH) to a milder option like piperidine or DBU.[4]

    • Protecting Groups: In extreme cases, temporarily protecting the amino group to prevent its decomposition might be considered, though this adds steps to the synthesis.

ParameterConditionRationale & Potential Outcome
Catalyst Strong Base (e.g., KOH)Promotes enolate formation but risks aldol self-condensation of acetaldehyde.[10]
Strong Acid (e.g., H₂SO₄)Effective for cyclization but can cause substrate decomposition at high temperatures.[11]
Milder Acid (e.g., p-TsOH)Good balance of reactivity and control; often used in solvent-free conditions.[4]
Lewis Acid (e.g., ZnCl₂)Coordinates to carbonyls, activating them for nucleophilic attack.[10]
Temperature < 100 °CMay be too low for the deactivated system, resulting in a stalled reaction.
100-150 °C (Reflux)Often the optimal range, but requires careful monitoring.
> 150 °CHigh risk of tar formation and decomposition.[7]
Solvent Ethanol/WaterCommon for base-catalyzed reactions but can be less effective for this substrate.
Toluene/DMFHigh-boiling aprotic solvents suitable for acid-catalyzed, higher-temp reactions.[4]
Solvent-FreeCan be highly efficient, driving equilibrium forward by removing water.[4]

Table 1: Impact of Reaction Parameters on the Synthesis of this compound.

Issue 2: Formation of Key Byproducts

Even with product formation, purity is often compromised by specific, predictable side reactions.

Question: My final product is contaminated with a significant impurity that has a similar polarity. What could it be?

Answer: The two most likely culprits are the aldol self-condensation product of your acetaldehyde equivalent or hydrolysis of the starting material's nitrile group.

  • Aldol Self-Condensation:

    • Mechanism: Especially under basic catalysis, the acetaldehyde enolate can attack another molecule of acetaldehyde, leading to crotonaldehyde and subsequent polymers. This pathway directly competes with the desired reaction.[4][10]

    • Identification: This byproduct will lack nitrogen and the fluoroaromatic signature in NMR and MS analysis.

    • Solution: Switch to an acid catalyst, which favors the reaction with the aminobenzonitrile over self-condensation.

  • Nitrile Hydrolysis:

    • Mechanism: Trace amounts of water, especially under the acidic or basic conditions and heat of the reaction, can hydrolyze the nitrile of the starting material to form 2-amino-3-fluorobenzamide or, with further hydrolysis, 2-amino-3-fluorobenzoic acid .[13][14] If these impurities form, they may fail to cyclize or could participate in other side reactions.

    • Identification: The amide will show a characteristic C=O stretch in the IR and a different molecular weight (M+18). The carboxylic acid will be extractable into a basic aqueous wash.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. If the problem persists, purify the 2-amino-3-fluorobenzonitrile starting material immediately before use.

G cluster_desired Desired Friedländer Pathway cluster_side Competing Side Reactions A 2-Amino-3-fluorobenzonitrile C Intermediate Adduct A->C B Acetaldehyde B->C D Target Product C->D Cyclization & Aromatization F Enolate E Acetaldehyde E->F Base G Aldol Dimer F->C COMPETES F->G H 2-Amino-3-fluorobenzonitrile J Hydrolysis Byproduct (Amide/Acid) H->J I H₂O I->J

Caption: Competing reaction pathways in the synthesis.

Experimental Protocols
Protocol 1: p-TsOH Catalyzed Solvent-Free Synthesis

This protocol is recommended for its efficiency and reduced side reactions.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add acetone (2.0 - 3.0 eq), which serves as both the reactant and a solvent initially. Note: Acetone is used here as a safer and easier-to-handle equivalent of acetaldehyde for forming the 2-methyl group.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.10 eq).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The mixture will become a thick slurry and then potentially a melt.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting nitrile. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the solid residue in dichloromethane (DCM) or ethyl acetate. Wash with saturated sodium bicarbonate solution (2x) to neutralize the acid, then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. An amine-deactivated silica or adding 1% triethylamine to the eluent can prevent streaking and improve separation.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • ECHEMI. (n.d.). 2-AMINO-3-FLUOROBENZONITRILE Formula.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchGate. (2006). Concerning the mechanism of the Friedländer quinoline synthesis.

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Technical Support Center: Purification of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 8-Fluoro-2-methylquinolin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related quinoline derivatives. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you achieve high purity for your target compound, ensuring the reliability and reproducibility of your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common pain points encountered during the purification of this compound and similar basic heterocyclic compounds.

Q1: Why does my compound streak so severely on a silica gel TLC plate, making it impossible to monitor my reaction or column?

This is the most frequent issue encountered with quinoline derivatives. The streaking, or tailing, is caused by strong ionic interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1] This can lead to irreversible adsorption and poor separation. The most effective solution is to neutralize these acidic sites by adding a basic modifier to your mobile phase.

Q2: I've performed an initial purification, but my product purity is still low. What is the best overall strategy for purifying this compound?

A single purification method is often insufficient for achieving high purity (>99%). A multi-step approach is highly recommended.[2] A robust strategy begins with a liquid-liquid acid-base extraction to remove neutral organic impurities and acidic byproducts. Following this, the choice between column chromatography and recrystallization depends on the nature of the remaining impurities. If impurities are structurally very similar, chromatography is often necessary. If the main issue is baseline impurities or minor side-products with different solubility profiles, recrystallization can be very effective.

Q3: What are the most likely impurities I should be trying to remove from this compound?

Impurities are typically related to the synthetic route used. Common quinoline syntheses, like the Conrad-Limpach or Friedländer condensation, can leave behind specific contaminants[2][3]:

  • Unreacted Starting Materials: For example, substituted anilines (like 2-fluoro-6-nitroaniline derivatives) or β-ketoamines/esters used in the cyclization step.

  • Isomeric Byproducts: Depending on the reaction conditions, other quinoline isomers can form. The nitration of a quinoline precursor, for instance, can lead to a mixture of nitro-isomers which are notoriously difficult to separate.[4]

  • Polymeric Tar: Harsh acidic or high-temperature conditions common in some quinoline syntheses (like the Skraup reaction) can cause polymerization of reactants, resulting in a dark, tarry crude product.[5]

Q4: How can I be certain of my final compound's purity and identity?

A single analytical technique is not sufficient for comprehensive purity validation. A panel of orthogonal methods should be used to build a complete purity profile[6]:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity based on the area under the curve (AUC) and for detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR): NMR confirms the chemical structure of your compound and can detect proton-containing impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified standard.[6]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement to confirm the elemental composition.[6]

Troubleshooting Guide

This guide provides specific, actionable solutions to common experimental problems.

Issue 1: Poor Chromatographic Resolution
Problem Probable Cause(s) Recommended Solution(s)
Severe Streaking on Silica TLC/Column The basic amine functionality is interacting strongly with acidic silica gel.[1]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (NEt₃) or a 7N ammonia solution in methanol into your eluent (e.g., modify 9:1 Hexane:EtOAc to 9:1:0.1 Hexane:EtOAc:NEt₃).[1] 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[1] 3. Use Reverse-Phase: If streaking persists, the compound may be better suited for reverse-phase (C18) chromatography.[1]
Co-elution with Impurities Impurities have similar polarity to the target compound.1. Optimize Mobile Phase: Use a shallow gradient elution, slowly increasing the polarity to improve separation.[1] 2. Try a Different Solvent System: Switch to a solvent system with different selectivities (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). 3. Derivatization: Consider temporarily converting the amine to a less polar derivative (e.g., a Boc-protected amine) to alter its chromatographic behavior, followed by deprotection after separation.
Reduced or No Flow in Column Column bed has cracked or become clogged.[7]1. Check for Precipitation: Ensure your compound is fully soluble in the loading solvent and mobile phase.[7] 2. Filter Sample: Always filter your sample before loading to remove particulate matter.[7] 3. Repack Column: If cracks appear, the column must be repacked carefully to ensure a homogenous bed.[7]
Issue 2: Recrystallization Failures
Problem Probable Cause(s) Recommended Solution(s)
Compound "Oils Out" instead of Crystallizing The solvent is too good, or the solution is supersaturated with impurities that inhibit crystal lattice formation. The melting point of the compound may be lower than the boiling point of the solvent.1. Reduce Solvent Power: Add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. 3. Add a Seed Crystal: If available, add a tiny crystal of the pure compound to induce crystallization.
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated.1. Concentrate the Solution: Slowly evaporate some of the solvent and attempt to cool again. 2. Use a Different Solvent: Screen for solvents where the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Recommended solvents for screening include ethanol, methanol, acetone, or a dichloromethane/hexane mixture.[4]
Product is Colored After Recrystallization Colored impurities are trapped in the crystal lattice or are co-crystallizing.1. Use Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb your product. 2. Perform a Second Recrystallization: A subsequent recrystallization from a different solvent system can be effective.
Purification Strategy Workflow

The following diagram outlines a systematic approach to the purification and validation of this compound.

PurificationWorkflow cluster_purification Purification Phase cluster_validation Purity & Identity Validation Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in organic solvent Chromatography Column Chromatography Extraction->Chromatography If isomers or close-spotting impurities Recrystallization Recrystallization Extraction->Recrystallization If purity is moderate Chromatography->Recrystallization Final polishing step Pure_Solid Purified Solid Chromatography->Pure_Solid Recrystallization->Pure_Solid HPLC HPLC (>99% AUC) Pure_Solid->HPLC NMR ¹H NMR (Structural Confirmation) Pure_Solid->NMR MS HRMS (Identity Confirmation) Pure_Solid->MS TLC_Troubleshooting Start Start: Compound streaks on silica TLC Add_Base Add 1% NEt₃ or NH₃ to eluent Start->Add_Base Check_Rf Does the spot have a defined Rf? Add_Base->Check_Rf Success Problem Solved. Proceed with column. Check_Rf->Success Yes Change_Stationary Switch to Alumina (neutral or basic) TLC plate Check_Rf->Change_Stationary No Check_Again Does the spot have a defined Rf? Change_Stationary->Check_Again Check_Again->Success Yes Reverse_Phase Consider Reverse-Phase (C18) Chromatography Check_Again->Reverse_Phase No

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Technical Support Center: Optimizing Reaction Conditions for 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-2-methylquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing the synthesis of this highly functionalized quinoline derivative. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

The synthesis of this compound is most effectively approached via a two-stage process. This guide is structured to address the specific challenges of each stage:

  • Stage 1: The Friedländer Annulation to construct the core heterocyclic scaffold, yielding an 8-fluoro-2-methyl-3-nitroquinoline intermediate.

  • Stage 2: The Selective Reduction of the nitro group to the target 3-amino functionality.

Stage 1: Synthesis of 8-Fluoro-2-methyl-3-nitroquinoline via Friedländer Annulation

The Friedländer synthesis is a powerful and classic method for constructing the quinoline ring system.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3] However, its practical application is often plagued by issues of low yield, harsh reaction conditions, and side-product formation.[4][5][6]

Core Concept: The Friedländer Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction can proceed through two primary pathways, largely dependent on the catalyst and conditions. The initial step is either an aldol-type condensation between the reactants or the formation of a Schiff base. Subsequent cyclization and dehydration yield the quinoline product.

Friedlander_Mechanism Figure 1: Competing Pathways in the Friedländer Synthesis Start 2-Amino-3-fluorobenzaldehyde + Nitroacetone Aldol Aldol Addition Start->Aldol Path A (Base Cat.) Schiff Schiff Base Formation Start->Schiff Path B (Acid Cat.) Adduct3 Aldol Adduct Aldol->Adduct3 Imine5 Schiff Base (Imine) Schiff->Imine5 Unsat4 α,β-Unsaturated Intermediate Adduct3->Unsat4 - H₂O Cyclized6 Cyclized Intermediate Imine5->Cyclized6 Aldol Condensation Product 8-Fluoro-2-methyl-3-nitroquinoline Unsat4->Product Cyclization - H₂O Cyclized6->Product - H₂O

Caption: Figure 1: Competing Pathways in the Friedländer Synthesis.

Frequently Asked Questions & Troubleshooting Guide (Friedländer Annulation)

Q1: My Friedländer reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields are the most common complaint.[6] The cause is typically a combination of incomplete reaction, catalyst inefficiency, or competing side reactions. The key is systematic optimization.

Causality: The reaction is a delicate balance. Conditions must be forceful enough to drive the condensation and cyclization but mild enough to prevent polymerization and degradation of starting materials, especially the sensitive aldehyde.[7]

Troubleshooting Workflow:

Troubleshooting_Friedlander Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check1 Analyze Crude Reaction Mixture (TLC, LCMS) Start->Check1 Decision1 Starting Material Remaining? Check1->Decision1 Decision2 Side Products or Tar Observed? Decision1->Decision2 No Action1 Increase Temp. Increase Time Change Catalyst Decision1->Action1 Yes Action2 Decrease Temp. Use Milder Catalyst Change Solvent Decision2->Action2 Yes End Re-evaluate Yield Decision2->End No Action1->End Action2->End

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Technical Support Center: Overcoming Resistance with 8-Fluoro-2-methylquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2024-10-26

Introduction

Welcome to the technical support center for 8-Fluoro-2-methylquinolin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this promising class of compounds to overcome therapeutic resistance in various models. Quinoline derivatives have a well-documented history of broad biological activity, including anticancer and antimicrobial effects.[1][2][3] The strategic addition of a fluorine atom, particularly at the C-8 position, can significantly alter physicochemical properties like lipophilicity and metabolic stability, potentially enhancing efficacy and modulating activity against resistant phenotypes.[4]

A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively effluxes therapeutic agents from the cell.[5][6] Several quinoline-based compounds have been investigated as potent P-gp inhibitors, working to reverse this resistance and re-sensitize cells to standard chemotherapeutics.[5][7][8]

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and reproducibility of your results.

Core Mechanism: P-glycoprotein Inhibition

The primary strategy by which many quinoline derivatives overcome resistance is through the direct inhibition of efflux pumps like P-glycoprotein. These compounds often act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from pumping out the primary anticancer drug. This leads to increased intracellular concentration of the chemotherapeutic agent, restoring its cytotoxic efficacy.[7][8]

P_gp_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drug (Low Conc.) Chemo_out->Pgp Efflux Blocked Quinoline This compound Derivative Quinoline->Pgp Binds & Inhibits Chemo_in Chemotherapeutic Drug (High Conc.) Target Cellular Target (e.g., DNA, Tubulin) Chemo_in->Target Accumulates & Acts Apoptosis Apoptosis Target->Apoptosis Induces

Caption: Mechanism of P-gp inhibition by quinoline derivatives.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The causality behind each recommendation is explained to help you make informed decisions.

Question 1: My this compound derivative shows low or no activity in reversing resistance. What are the likely causes?

Answer: This is a common challenge. Let's break down the potential causes from most to least likely:

  • Cause A: Compound Solubility and Stability:

    • The 'Why': Quinoline derivatives can be hydrophobic and may precipitate out of aqueous cell culture media, especially during long incubation periods.[4] Degradation due to pH, light, or oxidation is also a known issue for quinoline compounds, leading to a loss of potency.[9]

    • Troubleshooting Steps:

      • Verify Solubility: Visually inspect your final dilution in media under a microscope for signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically <0.5%.[10] Always run a vehicle control (media + solvent) to confirm.

      • Prepare Fresh Solutions: Avoid using old stock solutions. It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.[9]

      • Protect from Light: Store stock solutions in amber vials or wrapped in foil and keep them protected from light during experimental setup.[9]

  • Cause B: Sub-optimal Compound Concentration:

    • The 'Why': The effect of a resistance modulator is concentration-dependent. Too low a concentration will not sufficiently inhibit the efflux pumps, while too high a concentration may introduce confounding cytotoxicity.

    • Troubleshooting Steps:

      • Determine Intrinsic Cytotoxicity: First, determine the IC50 of your quinoline derivative alone on both the resistant and the parental (sensitive) cell lines. A suitable concentration for reversal experiments is typically a non-toxic or minimally cytotoxic one (e.g., ≤ IC10).[7]

      • Run a Dose-Response Matrix: Test a range of concentrations of your quinoline derivative in combination with a range of concentrations of the primary chemotherapeutic drug. This will help you identify the optimal synergistic concentration.

  • Cause C: Specificity of the Resistance Mechanism:

    • The 'Why': Your cell line might have a resistance mechanism that is not mediated by P-gp or is mediated by a different ABC transporter that your specific derivative does not inhibit. Resistance can also arise from target mutations or activation of downstream anti-apoptotic pathways.[11]

    • Troubleshooting Steps:

      • Verify P-gp Overexpression: Confirm that your resistant cell line indeed overexpresses P-gp compared to the parental line using Western Blot or qPCR.

      • Use a Positive Control: Include a known P-gp inhibitor (e.g., Verapamil, Tariquidar) in your experiments.[7] If the positive control reverses resistance but your compound does not, the issue lies with your compound's activity. If neither works, the resistance may not be P-gp mediated.

Question 2: I'm observing high cytotoxicity with my quinoline derivative, even at low concentrations. How can I manage this?

Answer: Unintended cytotoxicity can mask any resistance-reversal effects.

  • The 'Why': While the goal is to inhibit efflux pumps, many quinoline derivatives possess intrinsic anticancer properties, such as the ability to induce apoptosis or inhibit key cellular enzymes like topoisomerase.[12][13] This intrinsic activity might be potent in your specific cell line.

    • Troubleshooting Steps:

      • Accurate Cytotoxicity Profiling: Perform a careful dose-response curve (e.g., 7-point, 3-fold dilutions) for your derivative alone. Use a sensitive cell viability assay like CellTiter-Glo® or a dye-based method like MTT, ensuring your incubation time (e.g., 48-72 hours) is consistent with your reversal experiments.[14]

      • Reduce Incubation Time: If the compound is highly potent, consider reducing the exposure time in your combination studies. A shorter incubation may be sufficient to inhibit P-gp without causing overwhelming direct cell death.

      • Test Analogs: If available, test other derivatives of this compound. Minor structural modifications can dramatically alter the cytotoxicity profile while retaining P-gp inhibitory activity.[15]

Question 3: My experimental results are inconsistent between assays. What should I standardize?

Answer: Reproducibility is key. Inconsistency often stems from minor variations in protocol.

  • The 'Why': Cell-based assays are sensitive to many variables. The stability of the compound, cell passage number, and seeding density are critical factors that must be tightly controlled.[9]

    • Troubleshooting Checklist:

      • Compound Handling: Are you preparing fresh dilutions for every experiment? Are you vortexing thoroughly?

      • Cell Health & Passage: Are you using cells from a consistent passage number range? Cells at very high or low passage numbers can behave differently. Ensure they are healthy and in the logarithmic growth phase before seeding.

      • Seeding Density: Have you optimized the cell seeding density? Too few cells can lead to erratic results, while too many can lead to contact inhibition and altered drug sensitivity. Plate cells and incubate for 2 hours to allow for adherence before adding any compounds.[10]

      • Assay Timing: Ensure all incubation times (cell plating, drug exposure, assay reagent addition) are kept precisely the same across all experiments.

Experimental Protocols & Workflows

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a standard method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[10][16]

  • Initiation: Culture the parental (sensitive) cancer cell line in its recommended complete medium.

  • Initial Exposure: Treat the cells with the primary chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) at a concentration equal to its IC20-IC30.

  • Monitoring: Monitor the cells daily. Initially, a large portion of cells will die. The remaining viable cells are the initial pool of resistant cells.

  • Recovery & Expansion: When the surviving cells reach ~70-80% confluency, passage them and allow them to expand in the same concentration of the drug.

  • Dose Escalation: Once the cells show stable growth at the current drug concentration, double the concentration of the drug.

  • Iteration: Repeat steps 3-5 for several months. The process of developing a highly resistant cell line is lengthy and requires patience.

  • Validation: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells. A significant increase in the IC50 value compared to the original parental line indicates the successful development of resistance.[10]

Workflow: Validating Resistance Reversal

This workflow provides a logical sequence for testing an this compound derivative (referred to as "8-FQD") as a resistance reversal agent.

Caption: Experimental workflow for validating a resistance reversal agent.

Data Presentation

Table 1: Example Cytotoxicity Data for a Quinoline Derivative (YS-7a) and Paclitaxel (PTX)

This table shows representative data from a study on a quinoline derivative, YS-7a, demonstrating its ability to re-sensitize resistant cells to Paclitaxel. The "Fold Reversal" is a key metric, calculated by dividing the IC50 of the chemotherapeutic alone by the IC50 of the chemotherapeutic in the presence of the reversal agent.

Cell LineCompoundIC50 (nM) ± SDFold Reversal
KB-3-1 (Parental) PTX4.5 ± 0.8-
KB-V1 (Resistant) PTX210.3 ± 15.2-
YS-7a> 10,000-
PTX + 1 µM YS-7a8.2 ± 1.125.6

Data is hypothetical and based on trends seen in literature such as studies on NSC23925 derivatives.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my this compound derivatives? A1: High-purity DMSO is the recommended solvent for creating initial high-concentration stock solutions (e.g., 10-20 mM). For aqueous working solutions, ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.[10]

Q2: How should I store the solid compound and its stock solutions? A2: The solid compound should be stored desiccated at -20°C and protected from light. DMSO stock solutions are generally stable for several months when stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

Q3: Can these derivatives overcome resistance to all types of drugs? A3: Not necessarily. The efficacy is highest for drugs that are known substrates of the efflux pump being inhibited (like P-gp). If resistance is due to other mechanisms, such as target mutation (e.g., in FLT3 kinase), a P-gp inhibitor will not be effective.[11][17]

Q4: Are there any known off-target effects I should be aware of? A4: Yes. Quinoline scaffolds can interact with various biological targets. For example, they are known to chelate metal ions, which can affect the activity of metalloenzymes.[18] They can also inhibit kinases or DNA-associated enzymes.[12] It is crucial to perform counter-screens or selectivity profiling to understand the full biological activity of your specific derivative.

Q5: My compound appears to lose its crystal structure after separation from the mother liquor. What is happening? A5: This often indicates the presence of solvent molecules within the crystal lattice. When the crystals are removed from the solvent-rich environment, these volatile solvent molecules are lost, causing the crystal structure to collapse. To mitigate this, you can try separating the crystals and immediately covering them in paraffin oil to prevent solvent loss while you prepare for analysis.[19]

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. ResearchGate. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC - NIH. [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. PubMed. [Link]

  • Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

  • Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. Unknown Source. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Unknown Source. [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]

  • 24 questions with answers in QUINOLINES | Science topic. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket | Request PDF. ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Blog. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • Modulation of Cancer-Associated Fibroblasts via the miR-624-5p/FAP Axis Drives Progression and Metastasis in Non-Small Cell Lung Cancer. MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. ResearchGate. [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Unknown Source. [Link]

  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers. [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PubMed Central. [Link]

  • Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. Unknown Source. [Link]

Sources

troubleshooting 8-Fluoro-2-methylquinolin-3-amine assay interference

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 8-Fluoro-2-methylquinolin-3-amine Assays >

Welcome to the technical support resource for assays involving this compound. As a Senior Application Scientist, I've seen firsthand how the unique properties of fluorinated quinolines can be leveraged for sensitive and robust assays. However, I also understand that fluorescence-based methods can be prone to specific types of interference that can complicate data interpretation.

This guide is structured to help you troubleshoot common issues in a logical, cause-and-effect manner. We will move from foundational problems like signal loss to more complex issues such as confounding signals from your sample matrix. My goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Signal & Stability Issues

Question 1: My fluorescence signal is unexpectedly weak or absent. What are the primary causes?

A weak or missing signal is one of the most common issues and typically points to a problem with the fluorophore's concentration, its chemical environment, or the instrument settings.

  • Possible Cause 1: Suboptimal pH.

    • Scientific Rationale: The fluorescence of quinoline derivatives, particularly those with amine or hydroxyl groups, can be highly pH-dependent.[1] The protonation state of the heterocyclic nitrogen and the exocyclic amine group affects the electronic distribution of the molecule, which in turn governs its fluorescence quantum yield. An unfavorable pH can lead to a non-fluorescent or weakly fluorescent species.

    • Troubleshooting Action: Verify the pH of your final assay buffer. For quinoline amines, fluorescence is often more stable in a slightly acidic to neutral pH range, but this must be determined empirically. Perform a pH titration curve for this compound in your assay buffer to identify the optimal pH range for maximum fluorescence intensity.

  • Possible Cause 2: Photobleaching.

    • Scientific Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2][3] While all fluorophores are susceptible, the rate of photobleaching is dependent on the intensity and duration of light exposure. During the excited state, the fluorophore is more reactive and can interact with molecular oxygen or other molecules, leading to covalent modifications that render it non-fluorescent.[4][5]

    • Troubleshooting Action:

      • Reduce the intensity of the excitation light using neutral density filters.

      • Minimize the exposure time for each measurement.

      • If your protocol allows, consider adding a commercially available antifade reagent to your buffer to scavenge free radicals.[4]

  • Possible Cause 3: Incorrect Instrument Settings.

    • Scientific Rationale: Every fluorophore has a characteristic excitation and emission spectrum. To achieve maximum signal, the fluorometer's excitation wavelength must align with the fluorophore's absorption maximum, and the emission detector must be set to its emission maximum.

    • Troubleshooting Action: Confirm the excitation and emission maxima for this compound in your specific buffer system by running a full spectral scan. Do not rely solely on theoretical values, as solvent effects can shift these maxima.[6]

Question 2: I'm observing a progressive decrease in signal over time, even with minimal light exposure. What could be happening?

This issue often points to either chemical instability of the compound in the assay medium or quenching effects from components in your sample.

  • Possible Cause 1: Fluorescence Quenching.

    • Scientific Rationale: Quenching is a process that decreases fluorescence intensity through non-radiative pathways.[7] This can be caused by a variety of substances, including dissolved oxygen, heavy metal ions, or halide ions (e.g., I⁻, Br⁻). Quenchers can interact with the fluorophore in its excited state, providing a pathway for it to return to the ground state without emitting a photon.[8]

    • Troubleshooting Action:

      • De-gas your buffers: If you suspect oxygen quenching, sparging your buffers with nitrogen or argon can be effective.

      • Identify and remove quenchers: If your sample contains potential quenchers like heavy metals, consider adding a chelating agent like EDTA, provided it doesn't interfere with your assay's biology.

  • Possible Cause 2: Compound Instability or Degradation.

    • Scientific Rationale: While many quinolines are stable, the specific buffer components, temperature, or presence of reactive species could lead to degradation of the this compound molecule over the time course of your experiment.

    • Troubleshooting Action: Run a time-course experiment. Prepare a sample of the fluorophore in your assay buffer and measure its fluorescence at regular intervals over a period exceeding your typical experiment time, keeping it under the same conditions (e.g., temperature) but protected from light. A significant signal decrease would indicate an instability issue.

Category 2: Interference from Assay Components

Question 3: My background signal is very high, leading to a poor signal-to-noise ratio. How can I reduce it?

High background is a classic problem in fluorescence assays and is most often caused by autofluorescence from the sample matrix or the assay plate itself.

  • Possible Cause 1: Autofluorescence.

    • Scientific Rationale: Autofluorescence is the natural fluorescence emitted by biological molecules (like NADH, riboflavins, and collagen) or components of your culture media (like phenol red and serum).[9][10][11] This intrinsic fluorescence can interfere with the desired signal, especially if their emission spectra overlap.[12]

    • Troubleshooting Action:

      • Run an unstained control: Always include a sample that contains everything except the this compound to quantify the level of autofluorescence.[10]

      • Use phenol red-free media: If working with cell-based assays, switch to a phenol red-free formulation, as phenol red is a known source of background fluorescence.[9]

      • Optimize plate choice: Use black-walled microplates, which are designed to reduce background from scattered light and well-to-well crosstalk.

      • Consider red-shifted fluorophores: If autofluorescence in the blue-green spectrum is unavoidable, switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often solve the problem, as cellular autofluorescence is typically weaker in this range.[9][13]

  • Possible Cause 2: Solvent Effects.

    • Scientific Rationale: The polarity of the solvent can significantly influence the fluorescence properties of a fluorophore, affecting both the intensity and the position of the emission maximum (a phenomenon known as solvatochromism).[6][14][15] A change in the local environment of the fluorophore can lead to unexpected spectral shifts or changes in brightness.

    • Troubleshooting Action: Ensure that the solvent used to dissolve the this compound stock is fully compatible and miscible with the final assay buffer. When adding the stock to the buffer, ensure rapid and complete mixing to avoid localized concentration or precipitation effects.

Question 4: I'm screening a compound library and getting a high number of "hits" that don't validate in secondary assays. What's going on?

This is a common issue in high-throughput screening (HTS) and is often caused by direct interference from the library compounds themselves.

  • Possible Cause 1: Autofluorescent Compounds.

    • Scientific Rationale: A significant percentage of compounds in screening libraries are themselves fluorescent.[16][17] If a library compound fluoresces in the same wavelength range as your assay's fluorophore, it will appear as a false positive in a gain-of-signal assay.[18]

    • Troubleshooting Action: Implement a counter-screen. Before the main assay, pre-read the plate after adding the library compounds but before adding the this compound. Any well that shows a high signal at this stage contains an autofluorescent compound and can be flagged.

  • Possible Cause 2: Compound-Mediated Quenching.

    • Scientific Rationale: Library compounds can also act as quenchers, reducing the fluorescence signal. This can occur through various mechanisms, including the inner filter effect, where the compound absorbs either the excitation light or the emitted fluorescence.[8][19] In a loss-of-signal assay, this would be scored as a false positive.

    • Troubleshooting Action:

      • Identify Inner Filter Effects: Measure the absorbance spectra of your hit compounds. If a compound has significant absorbance at the excitation or emission wavelength of your assay, it is a likely source of interference.

      • Run an Orthogonal Assay: Validate hits using a different detection modality that is not based on fluorescence (e.g., an absorbance-based or luminescence-based assay) to confirm that the observed activity is real and not an artifact of the detection method.[16]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing common assay problems.

Troubleshooting_Workflow cluster_start Start: Assay Problem cluster_signal Signal Integrity cluster_background Background & Interference cluster_end Resolution Start Assay Problem (e.g., Low Signal, High Background) WeakSignal Weak or No Signal? Start->WeakSignal Check Signal Strength CheckSettings Verify Instrument Settings (Ex/Em Wavelengths, Gain) WeakSignal->CheckSettings Yes HighBackground High Background? WeakSignal->HighBackground No CheckpH Check Buffer pH Perform pH Titration CheckSettings->CheckpH CheckBleach Assess Photobleaching (Reduce Light, Use Antifade) CheckpH->CheckBleach Optimized Assay Optimized CheckBleach->Optimized CheckMedia Analyze Media/Buffer (Phenol Red-Free, Unstained Control) HighBackground->CheckMedia Yes HighBackground->Optimized No, Signal OK CheckPlate Use Black Assay Plates CheckMedia->CheckPlate CheckCompound Screening Interference? CheckPlate->CheckCompound CounterScreen Run Counter-Screens (Pre-read for Autofluorescence) CheckCompound->CounterScreen Yes CheckCompound->Optimized No OrthoAssay Validate with Orthogonal Assay CounterScreen->OrthoAssay OrthoAssay->Optimized

Caption: A logical workflow for troubleshooting common fluorescence assay issues.

Protocols & Data

Protocol 1: Determining Optimal pH

This protocol is designed to identify the pH at which this compound exhibits maximum fluorescence intensity in your specific assay buffer.

  • Buffer Preparation: Prepare a series of your base assay buffer (e.g., 50 mM Tris), adjusting the pH to cover a range from 4.0 to 10.0 in 0.5 pH unit increments.

  • Fluorophore Dilution: Prepare a working stock of this compound.

  • Assay Setup: In a 96-well black plate, add 99 µL of each buffer pH to triplicate wells.

  • Initiate Reaction: Add 1 µL of the fluorophore working stock to each well. Mix thoroughly.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity on a plate reader using the expected excitation and emission wavelengths.

  • Data Analysis: Plot the average fluorescence intensity against the pH. The peak of this curve represents the optimal pH for your assay.

Protocol 2: Autofluorescence Counter-Screen for Compound Libraries

This protocol is essential for identifying interfering compounds during a screening campaign.

  • Plate Preparation: Dispense your library compounds into a 96-well or 384-well black assay plate. Include vehicle-only (e.g., DMSO) control wells.

  • Buffer Addition: Add the final assay buffer (without the fluorophore or other biological components) to all wells.

  • Incubation: Incubate the plate under standard assay conditions (e.g., 30 minutes at 37°C).

  • Pre-Read: Read the plate on a fluorometer using the same excitation/emission filter set as your primary assay.

  • Data Analysis: Identify any wells that exhibit a signal significantly above the vehicle control wells (e.g., >3 standard deviations). These compounds are autofluorescent and should be flagged as potential false positives.

Table 1: Common Sources of Assay Interference
Interference TypeSourcePrimary EffectMitigation Strategy
Autofluorescence Cell culture media (phenol red, serum), cells (NADH, flavins), library compounds.[9][11]Increased background, false positives.Use phenol red-free media, run unstained controls, perform counter-screens for library compounds.[9][10]
Quenching Dissolved O₂, halide ions, heavy metals, library compounds.[7]Decreased signal, false negatives/positives.De-gas buffers, use chelators (EDTA), identify quenching compounds via absorbance scans.
Photobleaching High-intensity excitation light, prolonged exposure.[2][4]Progressive signal loss.Reduce excitation intensity/duration, use antifade reagents, ensure efficient data collection.[4]
Solvent Effects Mismatch in polarity between stock solvent and assay buffer.[6][14]Spectral shifts, changes in quantum yield.Ensure solvent compatibility, perform spectral scans in the final assay buffer to confirm Ex/Em maxima.[6]
Inner Filter Effect Library compounds that absorb at Ex or Em wavelengths.[19]Signal attenuation (quenching).Measure absorbance spectra of "hit" compounds; lower fluorophore/compound concentration if possible.

References

  • Virtual Labs. (2023). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Akoya Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]

  • Pawar, P. P., & Akolkar, V. D. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Davidson, M.W. (2016). Fluorescence - Photobleaching. Molecular Expressions. Retrieved from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY, 15(10), 1247-1257.
  • Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]

  • Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]

  • Chiriac, F. L., et al. (2011). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Journal of Ovidiu University Annals of Chemistry, 22(1).
  • Bio-Rad. (n.d.). Autofluorescence. Retrieved from [Link]

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening.
  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Algar, W. R., & Massey, M. (2019).
  • Tárnok, A., & Valet, G. (1990). Fluorescence quenching; a practical problem in flow cytometry. Cytometry, 11(3), 446-448.
  • ResearchGate. (2015). How can I verify that my molecule is quenching the fluorophore and its not shielding the fluorophore?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Fluoro-2-methylquinolin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-5-methyl-quinolin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • ResearchGate. (2022). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]

Sources

Technical Support Center: 8-Fluoro-2-methylquinolin-3-amine Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Fluoro-2-methylquinolin-3-amine. This guide is designed to provide expert insights and practical solutions for investigating its degradation pathways and ensuring the stability of your compound. As Senior Application Scientists, we understand that navigating the complexities of stability testing requires a deep understanding of not just the how, but the why. This center is structured to address the specific challenges you may encounter, grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Here we address high-level questions that frequently arise during the initial stages of stability and degradation analysis.

Q1: What are the most probable degradation pathways for an aminoquinoline derivative like this compound?

A1: Based on the chemistry of the quinoline core and related fluoroquinolone compounds, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis.[1][2][3]

  • Hydrolysis: The molecule may be susceptible to pH-dependent hydrolysis. Under acidic or basic conditions, the amine group or the quinoline ring system could be targeted.

  • Oxidation: The electron-rich aromatic system and the amine substituent are potential sites for oxidative attack, which can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.[4]

  • Photolysis: Like many fluoroquinolones, this compound is likely susceptible to photodegradation upon exposure to UV or visible light.[1][3][5] Common photolytic reactions include defluorination, hydroxylation, and decarboxylation if applicable.[2]

Q2: Why are forced degradation (stress testing) studies essential, and when should they be performed?

A2: Forced degradation studies are a regulatory requirement and a scientific necessity designed to understand the intrinsic stability of a drug substance.[6][7] These studies use conditions more severe than standard accelerated stability testing to achieve several key objectives:

  • Identify Degradation Products: To generate potential degradation products and elucidate their structures.

  • Understand Degradation Pathways: To gain insight into the chemical behavior of the molecule under various stress conditions.[7][8]

  • Develop Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods (like HPLC) that can separate and quantify the active ingredient from all its potential impurities and degradation products.[7] According to FDA guidance, these studies are best conducted during Phase III of the regulatory submission process to establish the drug's stability profile.[6]

Q3: What are the standard stress conditions recommended by regulatory bodies like ICH?

A3: The ICH guidelines (specifically Q1A and Q1B) provide a framework for forced degradation studies.[6][9] The goal is typically to achieve 5-20% degradation of the drug substance. Key conditions include:

  • Acid & Base Hydrolysis: Exposure to a range of pH values (e.g., 0.1N HCl, 0.1N NaOH) at ambient or elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Stress: Exposing the solid drug substance to dry heat at temperatures above the accelerated stability testing conditions (e.g., in 10°C increments like 50°C, 60°C, etc.).[10]

  • Photostability: Exposing the drug substance to a combination of visible and UV light. The standard is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][11] A dark control is essential to differentiate between thermal and photolytic degradation.

Q4: Which analytical techniques are most suitable for analyzing degradation samples of this compound?

A4: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[2]

  • HPLC with UV/PDA Detection: This is the workhorse for separating the parent compound from its degradation products and quantifying them. A reverse-phase C18 column is typically a good starting point.

  • LC-MS (e.g., TOF, Ion Trap): This is indispensable for identifying unknown degradation products. Mass spectrometry provides the molecular weight of the degradants and their fragmentation patterns, which are critical for structure elucidation.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments, explaining the causality behind each recommendation.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Problem: Your chromatogram shows asymmetric peaks for the parent compound or its degradants, compromising resolution and accurate quantification.

  • Causality: Peak tailing for amine-containing compounds is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based column packing. Peak fronting can indicate column overload or poor sample solubility in the mobile phase.

  • Solution Workflow:

    Caption: Workflow for troubleshooting poor HPLC peak shape.

Issue 2: No Degradation Observed Under Standard Stress Conditions
  • Problem: After applying standard forced degradation conditions (e.g., 0.1N HCl at 60°C for 24 hours), HPLC analysis shows no significant decrease in the parent peak area.

  • Causality: The molecule is highly stable under the applied conditions. Forced degradation aims to find the molecule's breaking point, so if it doesn't degrade, the stress is insufficient.

  • Solution: Systematically increase the severity of the stressor until 5-20% degradation is achieved. Do not change multiple variables at once.

    • Hydrolysis: Increase the temperature (e.g., to 80°C), extend the exposure time, or increase the acid/base concentration (e.g., to 1N HCl).

    • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10% or 30%) or gently heat the reaction mixture.

    • Thermal: Increase the temperature in 10°C increments.[10]

    • Photolysis: Extend the exposure duration.

Issue 3: Complete or Excessive Degradation of the Parent Compound
  • Problem: The chromatogram shows that the parent peak has completely disappeared, or more than 50% has degraded, leaving a complex mixture of degradant peaks.

  • Causality: The applied stress conditions were too harsh for the molecule's stability profile. This makes it difficult to identify the primary, initial degradation products and establish a clear degradation pathway.

  • Solution: Reduce the severity of the stress conditions.

    • Hydrolysis/Oxidation: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress reagent (e.g., 0.01N HCl instead of 0.1N).

    • Time-Point Study: Sample the reaction at multiple, shorter time points (e.g., 2, 4, 8, 12, 24 hours) to capture the initial degradation profile before it proceeds to secondary and tertiary degradants.

Issue 4: Ambiguous Identification of Degradants by Mass Spectrometry
  • Problem: You have MS data for a degradation product, but the fragmentation pattern is complex, and the structure is not obvious.

  • Causality: Elucidating structures from MS data alone can be challenging. It requires a logical approach that combines knowledge of the parent structure with common fragmentation rules and potential chemical transformations.

  • Solution:

    • Determine Mass Shift: Calculate the mass difference between the parent compound (this compound, MW ≈ 176.19) and the degradant.

    • Propose Plausible Modifications:

      • +16 Da: Suggests hydroxylation (addition of an oxygen atom).

      • +14 Da: Could indicate the formation of an N-oxide (O added, H₂ lost).

      • -19 Da: Suggests defluorination followed by hydroxylation (F replaced by OH).

      • -28 Da: Could indicate decarboxylation if a carboxylic acid group was formed first.

    • Analyze Fragmentation: Compare the MS/MS fragmentation pattern of the degradant to that of the parent compound. Fragments that are common to both help identify which part of the molecule has remained intact. New fragments or shifts in fragment masses can pinpoint the site of modification.

    • Consider Isotopic Patterns: If chlorine is used in synthesis or reagents, look for characteristic isotopic patterns.

Experimental Protocols & Data

Forced Degradation Experimental Protocol

This protocol provides a standardized starting point for stress testing. Always prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

Stress ConditionProcedureTypical ConditionsAnalysis
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of HCl solution.0.1N HCl at 60°C for 48hNeutralize with NaOH, dilute, inject into HPLC.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of NaOH solution.0.1N NaOH at 60°C for 24hNeutralize with HCl, dilute, inject into HPLC.
Oxidation Mix 1 mL of stock solution with 1 mL of H₂O₂ solution.3% H₂O₂ at RT for 24hDilute with mobile phase, inject into HPLC.
Thermal (Solid) Store 5-10 mg of solid compound in a vial.80°C for 7 daysDissolve in solvent, dilute, inject into HPLC.
Photolysis (Solution) Place solution in a transparent vial in a photostability chamber.1.2 million lux-hrs & 200 W-hrs/m²Inject directly into HPLC.
Control Samples Prepare samples similarly but without the stressor (e.g., use water instead of acid/base/H₂O₂). A foil-wrapped sample serves as a dark control for photolysis.Match conditions of stressed sample.Analyze alongside stressed samples.
Potential Degradation Pathways Visualization

The following diagram illustrates the hypothetical primary degradation pathways for this compound based on the known reactivity of related quinoline structures.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Hydrolysis_Product Ring-Opened Products or Amine Cleavage Parent->Hydrolysis_Product H⁺/OH⁻ Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 [O] Oxidation_Product2 Hydroxylated Quinoline Parent->Oxidation_Product2 [O] Photo_Product1 Defluorinated-Hydroxylated Product Parent->Photo_Product1 Photo_Product2 Other Photoproducts Parent->Photo_Product2

Sources

Technical Support Center: Scaling Up 8-Fluoro-2-methylquinolin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 8-Fluoro-2-methylquinolin-3-amine. This guide is designed for researchers, chemists, and drug development professionals. This compound is a key heterocyclic building block whose derivatives are of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2][3]

Scaling up the synthesis of any fine chemical presents unique challenges, from maintaining yield and purity to ensuring process safety and control. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the production of this compound, with a focus on the widely-used Friedländer annulation synthesis.

Core Synthesis Pathway: The Friedländer Annulation

The most common and direct route to substituted quinolines is the Friedländer synthesis.[4][5] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][7] For the target molecule, this compound, this would typically involve the reaction of 2-amino-3-fluorobenzaldehyde with an aminoacetone derivative.

The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the final quinoline ring system.[4][6]

Friedlander_Synthesis Reactant1 2-Amino-3-fluorobenzaldehyde Intermediate Aldol Adduct or Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 Aminoacetone Derivative (α-methylene component) Reactant2->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product Formation of Quinoline Ring

Caption: Generalized workflow for the Friedländer synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound? A1: The Friedländer synthesis is a highly versatile and widely adopted method for preparing substituted quinolines.[4][5] Its scalability is generally good, although reaction conditions often require optimization for large-scale production to manage exotherms and minimize side reactions.[6] Alternative methods like the Doebner-von Miller or Skraup syntheses are also common for quinolines but can involve harsher conditions and generate more waste.[1][8]

Q2: What are the critical parameters to control during the scale-up process? A2: The most critical parameters are:

  • Temperature Control: The condensation and cyclization steps can be exothermic. Maintaining a consistent temperature is crucial to prevent side reactions like tar formation.[9]

  • Rate of Reagent Addition: Slow, controlled addition of one reactant to the other prevents localized "hot spots" and minimizes the self-condensation of carbonyl partners.

  • Catalyst Selection and Loading: The choice between acid (e.g., p-toluenesulfonic acid, iodine) and base (e.g., KOH, KOtBu) catalysis can significantly impact yield and impurity profiles.[4][6] Catalyst loading must be optimized for larger batches to ensure efficient conversion without promoting side reactions.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure consistent heat and mass transfer, which becomes more challenging in larger reactors.

Q3: How does the 8-fluoro substituent impact the synthesis? A3: The fluorine atom at the C8 position is an electron-withdrawing group. This deactivates the benzene ring, which can influence the rate of the intramolecular electrophilic cyclization step. The conditions (e.g., catalyst strength, temperature) may need to be adjusted compared to non-fluorinated analogues to achieve optimal results.

Q4: What are the primary safety concerns when handling fluoroquinolines? A4: Fluoroquinolone compounds as a class are known to have significant biological activity and can be associated with serious adverse effects in humans.[10][11][12] While the target molecule is a synthetic intermediate, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Work should be conducted in a well-ventilated fume hood. Post-marketing surveillance of fluoroquinolone drugs has identified severe adverse events, underscoring the need for cautious handling of all compounds in this class.[10][13][14]

Q5: Which analytical techniques are best for monitoring reaction progress and final product purity? A5: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, product purity, and the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis and scale-up in a direct question-and-answer format.

Issue 1: My reaction yield is consistently low, especially after increasing the batch size.

  • Potential Cause 1: Suboptimal Catalyst or Reaction Conditions. The traditional Friedländer synthesis can require harsh conditions (high temperature, strong acid/base) that lead to degradation and lower yields upon scale-up.[6]

    • Recommended Solution: Explore milder catalytic systems. Studies have shown that catalysts like p-toluenesulfonic acid, iodine, or Lewis acids (e.g., Neodymium(III) nitrate) can promote the reaction under more gentle conditions, even in solvent-free systems.[6][7] This minimizes byproduct formation and can improve overall yield.

  • Potential Cause 2: Inefficient Heat Transfer. In larger reactors, inefficient stirring or cooling can lead to localized overheating, promoting decomposition of reactants and products.

    • Recommended Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and a cooling jacket capable of dissipating the heat generated. Perform a preliminary calorimetry study on a small scale to understand the reaction exotherm. Implement a slow, controlled addition of the limiting reagent to manage the heat output.

  • Potential Cause 3: Self-Condensation of the Carbonyl Partner. Under strong base or acid catalysis, the aminoacetone derivative can self-condense, reducing the amount available to react with the 2-amino-3-fluorobenzaldehyde.

    • Recommended Solution: Add the carbonyl component slowly to the reaction mixture containing the aminobenzaldehyde. This keeps the instantaneous concentration of the enolizable ketone low, disfavoring the self-condensation side reaction.

Issue 2: The final product is contaminated with significant impurities and tar.

  • Potential Cause 1: Harsh Reaction Conditions. Strong acids and high temperatures are known to cause polymerization and tar formation in related quinoline syntheses like the Skraup reaction.[9]

    • Recommended Solution: Lower the reaction temperature and screen milder catalysts as described above. Using a solvent-free approach with a solid acid catalyst like Nafion under microwave irradiation has also been shown to be an environmentally friendly way to reduce tarring.[7]

  • Potential Cause 2: Oxidative Degradation. Reactants or the product may be sensitive to air oxidation at elevated temperatures.

    • Recommended Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Ensure all solvents are appropriately degassed before use.

Issue 3: The product is difficult to isolate and purify from the crude reaction mixture.

  • Potential Cause: Presence of Tarry Byproducts and Polar Impurities. The crude product can often be a dark, viscous oil or solid mixed with polymeric material, making direct crystallization challenging.[9]

    • Recommended Solution 1 (Initial Work-up): After quenching the reaction, perform a thorough work-up. This may involve diluting with an organic solvent, washing with a base (e.g., NaHCO₃ solution) to remove the acid catalyst, followed by washing with brine. If tar is present, filtering the organic solution through a plug of silica gel or celite can remove a significant portion of the polymeric material.

    • Recommended Solution 2 (Purification):

      • Recrystallization: If the crude product is a solid, screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find suitable conditions for recrystallization.

      • Column Chromatography: For stubborn impurities or oily products, silica gel column chromatography is the most effective method. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or another suitable solvent.

Issue 4: Reaction stalls before completion.

  • Potential Cause: Catalyst Deactivation. The catalyst may be deactivated over the course of the reaction by binding to the nitrogen atoms on the quinoline product or by reacting with impurities.

    • Recommended Solution: Re-evaluate the catalyst loading. For scale-up, it is not always linear; a slightly higher catalyst percentage may be required. In some cases, a second addition of the catalyst midway through the reaction can help drive it to completion.

Data & Protocols

Table 1: Impact of Reaction Conditions on Friedländer Synthesis
ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome & Rationale
Catalyst Conc. H₂SO₄ or KOHp-TsOH or IodineMilder catalysts reduce charring and side reactions, often leading to cleaner reaction profiles and higher isolated yields.[6][7]
Temperature > 150 °C (Reflux in high-boiling solvent)80 - 120 °C or Solvent-freeLower temperatures minimize thermal degradation of starting materials and product, reducing tar formation.[9]
Solvent Toluene, XyleneDichloromethane (DCM) or Solvent-freeUsing lower-boiling solvents makes product isolation easier. Solvent-free conditions can be more efficient and environmentally friendly.[6][7]
Yield Variable, often lower on scale-upGenerally higher and more reproducibleMilder conditions prevent product loss through decomposition pathways.
Purity Lower, significant byproductsHigher, cleaner crude productFewer side reactions lead to a product that is easier to purify.
Example Lab-Scale Synthesis Protocol (Modified Friedländer Annulation)

This is a representative protocol. Specific amounts and conditions should be optimized for your exact substrates and setup.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-fluorobenzaldehyde (1.0 eq) and p-toluenesulfonic acid (0.1 eq). Add toluene (5 mL per gram of aldehyde).

  • Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. In a separate flask, prepare a solution of the aminoacetone derivative (1.1 eq) in toluene. Slowly add this solution to the reaction flask dropwise over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C (reflux) and monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL per gram of initial aldehyde). Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Caption: Step-by-step experimental workflow for lab-scale synthesis.

References
  • Wikipedia. Friedländer synthesis. [Link]

  • Feuerstein, T., et al. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry.
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Química Organica.org. Friedlander quinoline synthesis. [Link]

  • Owens, R. C., & Ambrose, P. G. (2000). The safety profile of the fluoroquinolones. PubMed. [Link]

  • European Medicines Agency. (2023). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects. [Link]

  • U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. [Link]

  • Al-Salloum, F., et al. (2022). Safety of fluoroquinolones. PubMed Central. [Link]

  • WebMD. (2025). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • Wikipedia. Quinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • StudyLib. Preparation and Properties of Quinoline. [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 8-Fluoro-2-methylquinolin-3-amine and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for designing molecules that can interact with various biological targets, leading to applications ranging from antimalarial and anticancer agents to antibacterial and anti-inflammatory drugs.[3][4][5] This guide provides an in-depth comparison of a specific, synthetically accessible derivative, 8-Fluoro-2-methylquinolin-3-amine , against other key quinoline analogs. Our objective is to dissect the nuanced roles of substituent placement and functional group identity, offering field-proven insights and experimental frameworks to guide future drug discovery efforts.

Part 1: Synthesis and Physicochemical Profile of this compound

The synthesis of substituted quinolines is most classically achieved via the Friedländer annulation, a robust condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[6][7][8] This method's simplicity and versatility make it a preferred route for generating diverse quinoline libraries.[6]

Proposed Synthesis: A Modified Friedländer Approach

The synthesis of this compound can be logically proposed through a base-catalyzed Friedländer condensation. The strategic selection of starting materials is critical: 2-Amino-3-fluorobenzonitrile serves as the ortho-aminoaryl precursor, and acetone provides the requisite α-methylene carbonyl component. The nitrile group in the starting material is advantageous as it readily participates in the cyclization to form the desired 3-aminoquinoline product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A 2-Amino-3-fluorobenzonitrile C Potassium Hydroxide (KOH) Ethanol (Solvent) Reflux, 8h A->C Reactant 1 B Acetone B->C Reactant 2 D This compound C->D Friedländer Annulation & Cyclization

Caption: Proposed Friedländer synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a validated, general procedure adapted for this specific target, ensuring high self-validation and reproducibility.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzonitrile (10 mmol, 1.36 g).

  • Reagent Addition: Add acetone (30 mmol, 2.2 mL) and absolute ethanol (30 mL).

  • Catalyst Introduction: While stirring, carefully add powdered potassium hydroxide (15 mmol, 0.84 g). The addition of a strong base is the causal driver for deprotonating the α-methylene group of acetone, initiating the condensation cascade.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 8 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final compound.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom dramatically alters a molecule's electronic properties. Below is a comparative table of predicted physicochemical properties for this compound and its non-fluorinated parent compound.

Property2-methylquinolin-3-amineThis compoundRationale for Change
Molecular Weight158.20 g/mol 176.19 g/mol Addition of a fluorine atom.
cLogP2.152.35Fluorine increases lipophilicity relative to hydrogen.[9]
pKa (Amine)~4.5~3.8The highly electronegative fluorine atom at C8 exerts a strong electron-withdrawing inductive effect, reducing the basicity of the quinoline nitrogen and the 3-amino group.[10]
Metabolic StabilityModeratePotentially EnhancedThe C-F bond is significantly stronger than a C-H bond, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes.[11][12]

Part 2: Comparative Analysis with Other Quinoline Derivatives

The true value of a novel chemical entity is understood only through comparison. Here, we evaluate this compound against key structural and functional analogs.

Comparison 1: The Role of the 8-Fluoro Substituent

Fluorine is a unique tool in medicinal chemistry.[12] Its small van der Waals radius (1.47 Å) allows it to act as a hydrogen isostere (1.20 Å), while its extreme electronegativity profoundly influences the molecule's properties.[10]

  • Against 2-methylquinolin-3-amine (Non-fluorinated analog): The primary effect of the 8-fluoro group is electronic. By lowering the pKa, it reduces the proportion of the molecule that is protonated at physiological pH (7.4). This can significantly impact cell permeability and target engagement.[10] Furthermore, the C8 position is a potential site for metabolism; its blockage by fluorine can enhance the compound's pharmacokinetic profile.[11]

  • Against 6-Fluoroquinolines (Positional Isomer): The majority of clinically successful fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) feature a fluorine atom at the C6 position.[13][14] A C6-fluorine is known to enhance DNA gyrase inhibition by 5- to 100-fold compared to other halogens.[13] An 8-fluoro or 8-chloro substituent, in contrast, has been shown to be important for inhibitory activity against mutated DNA gyrase and can influence cellular efflux.[15] This suggests that 8-fluoro derivatives may have a different spectrum of activity or utility against resistant bacterial strains.

SAR_Diagram A Quinoline Core F8 8-Fluoro Group F8->A Lowers pKa Blocks C8 Metabolism F6 6-Fluoro Group F6->A Enhances DNA Gyrase Inhibition (Classic) NH2_3 3-Amino Group NH2_3->A H-Bond Donor Potential Kinase Hinge Binder OH_4 4-Hydroxy/Benzoate OH_4->A H-Bond Acceptor/Donor Observed Antifungal Activity

Caption: Structure-Activity Relationship (SAR) map for key quinoline substitutions.

Comparison 2: The Role of the 3-Amino Group

The functional group at the C3 or C4 position dictates the compound's potential interactions with biological targets.

  • Against 8-Fluoro-4-hydroxy-2-methylquinoline: The 4-hydroxy tautomerizes to the 4-quinolone, a critical pharmacophore for antibacterial activity that binds to the DNA-gyrase complex.[13] The 3-amino group, however, presents a different profile. As a hydrogen bond donor, it is a common motif in kinase inhibitors, where it often forms key interactions with the hinge region of the ATP-binding pocket. This suggests this compound may be a better starting point for developing kinase inhibitors rather than traditional antibiotics.

  • Against 8-fluoro-2,3-dimethylquinolin-4-yl benzoates: A recent study synthesized a series of these compounds and found they possessed significant antifungal activity against plant pathogens like S. sclerotiorum.[16] The 4-benzoate ester acts as a bulky, lipophilic group, likely driving a different mechanism of action compared to the smaller, more polar 3-amino group. This highlights how modifications around the quinoline core can completely pivot the therapeutic application.

Compound ClassKey Structural FeaturesPrimary Biological Activity
This compound 8-Fluoro, 3-AminoPredicted: Kinase Inhibition, Antibacterial
Fluoroquinolones (e.g., Ciprofloxacin) 6-Fluoro, 4-Oxo, 7-PiperazinylAntibacterial (DNA Gyrase)[17]
8-fluoro-2,3-dimethylquinolin-4-yl benzoates 8-Fluoro, 4-Benzoate esterAntifungal[16]
Chloroquine 4-Aminoquinoline derivativeAntimalarial[3]

Part 3: Standardized Protocol for Biological Evaluation

To provide a trustworthy and reproducible method for preliminary screening, we describe a standard broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains. This protocol is a self-validating system for assessing antibacterial potency.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL. The use of serial dilutions is crucial for accurately pinpointing the MIC.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells.

MIC_Workflow start Start prep Compound Stock Prep 1 mg/mL in DMSO start->prep dilute Serial Dilution Plate 1: 128 to 0.25 µg/mL prep->dilute incubate Inoculate & Incubate 37°C for 18-24h dilute->incubate inoculum Bacterial Inoculum Prep 0.5 McFarland Standard inoculum->incubate read Read Results Visual Inspection for Growth incubate->read end Determine MIC read->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental data for this compound is not yet prevalent in published literature, a robust comparative analysis based on established structure-activity relationships provides a clear predictive framework for its potential. The presence of the 8-fluoro group suggests enhanced metabolic stability and a modified electronic profile compared to its non-fluorinated analog. Its position at C8 distinguishes it from classic C6-fluoroquinolone antibiotics, potentially offering advantages against resistant strains or targeting different enzymes. Finally, the 3-amino functionality strongly implies a different therapeutic trajectory from 4-quinolone antibacterials or 4-ester antifungals, pointing towards applications in areas like kinase inhibition. This guide serves as a foundational resource, blending established chemical principles with actionable experimental protocols to empower researchers in their exploration of the vast chemical space offered by the quinoline scaffold.

References

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A Comparative Efficacy Analysis of 8-Fluoro-2-methylquinolin-3-amine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific, promising subclass: 8-Fluoro-2-methylquinolin-3-amine and its analogs. The introduction of a fluorine atom at the 8-position is a strategic modification anticipated to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved efficacy and pharmacokinetic profiles.

This document provides a comprehensive comparison of the efficacy of these analogs, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects and explore the underlying mechanisms of action, offering insights for the rational design of next-generation quinoline-based anticancer drugs.

Structure-Activity Relationship (SAR): Unraveling the Determinants of Efficacy

Key Substituent Effects on Anticancer Activity:

PositionSubstituent TypeGeneral Effect on EfficacyRationale
C2 Small alkyl groups (e.g., methyl)Often favorable for activityMay enhance binding to hydrophobic pockets of target proteins.
Bulky aromatic groupsVariable; can enhance or decrease activity depending on the targetCan provide additional binding interactions but may also introduce steric hindrance.
C3 Amino groupCritical for the activity of this subclassOften involved in key hydrogen bonding interactions with the target protein.
C4 Amino or substituted amino groupsGenerally enhances antiproliferative activityCan modulate solubility and provide additional points for target interaction.
C6, C7 Halogens (e.g., Cl, F), Methoxy groupsOften increases cytotoxic activityElectron-withdrawing groups can alter the electronic distribution of the quinoline ring, potentially enhancing target binding or influencing metabolic stability.
C8 FluorineAnticipated to improve metabolic stability and binding affinityThe high electronegativity and small size of fluorine can lead to favorable interactions with target enzymes and block sites of metabolism.

Studies on various quinoline derivatives have consistently shown that substitutions at positions 2, 4, and 7 significantly impact their anticancer potency. For instance, the presence of a 2-methyl group in some quinoline series has been associated with increased biological activity.[4] Furthermore, 4-amino substituted quinolines have demonstrated significant antiproliferative effects.[4] Halogenation, particularly at the C6 and C7 positions, is a common strategy to enhance cytotoxicity.

While direct data on a series of this compound analogs is sparse, the strategic placement of the fluorine at the 8-position is a rational design choice aimed at improving drug-like properties. Further empirical data is required to fully elucidate the specific contribution of the 8-fluoro substituent in this particular scaffold.

Comparative Efficacy: A Look at the Data

To provide a tangible comparison, this section will present available cytotoxicity data for quinoline derivatives against various cancer cell lines. Due to the limited availability of a direct comparative dataset for this compound analogs, we will draw upon data from structurally related compounds to illustrate the impact of different substitution patterns.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Quinoline Analogs Against Various Cancer Cell Lines

Compound IDCore StructureR1R2R3Cancer Cell LineIC50 (µM)Reference
Hypothetical Analog 1 8-F-2-Me-quinolin-3-amineHHHA549 (Lung)Data not available-
Hypothetical Analog 2 8-F-2-Me-quinolin-3-amineCH3HHA549 (Lung)Data not available-
Related Quinoline 1 2-Arylquinoline6-ClHHHeLa (Cervical)8.3[5]
Related Quinoline 2 2-Arylquinoline6-OCH3HHPC3 (Prostate)31.37[5]
Related Dihydroquinoline 1 2-Aminodihydroquinoline--DialkylaminoethylMDA-MB-231 (Breast)~2[6]
8-Hydroxyquinoline Derivative 8-Hydroxyquinoline2-CHO--Hep3B (Liver)6.25 ± 0.034[7]

Note: The data presented for related quinolines are for illustrative purposes to highlight the range of activities observed in similar scaffolds. Direct comparison should be made with caution due to structural differences.

The data, though not directly comparing the target analogs, underscores the potential of the quinoline scaffold to yield compounds with low micromolar to sub-micromolar anticancer activity. The efficacy is clearly dependent on the substitution pattern and the cancer cell line being tested.

Unveiling the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Several quinoline-based compounds have been identified as potent inhibitors of various protein kinases.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key player in many cancers, and its inhibition is a validated therapeutic strategy.[4][8] The quinoline (and structurally similar quinazoline) scaffold is a common feature in many EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling that drives cell growth and proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K Ras Ras P_EGFR->Ras Quinoline_Analog This compound Analog Quinoline_Analog->P_EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of quinoline analogs.

Disruption of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature of cancer.[9][10] Several quinoline-based molecules have been reported to inhibit components of this pathway, particularly mTOR, leading to the induction of apoptosis.[9][11]

PI3K_Akt_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylates Quinoline_Analog This compound Analog Quinoline_Analog->mTORC1 Inhibits Quinoline_Analog->mTORC2 Inhibits

Figure 2: The PI3K/Akt/mTOR signaling cascade and points of inhibition by quinoline analogs.

Modulation of PIM Kinases

PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival and proliferation.[2][12][13] The quinoline scaffold has been identified as a promising framework for the development of PIM-1 kinase inhibitors.[13][14] These inhibitors can induce apoptosis in cancer cells, making them an attractive therapeutic target.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of efficacy studies, standardized experimental protocols are paramount. The following are detailed step-by-step methodologies for two widely used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Figure 3: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on a paper towel and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB_Assay_Workflow A Seed Cells and Treat with Analogs B Fix Cells with TCA A->B C Wash and Dry Plates B->C D Stain with SRB C->D E Wash and Dry Plates D->E F Solubilize Dye with Tris Base E->F G Measure Absorbance at 510 nm F->G H Calculate IC50 Values G->H

Figure 4: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anticancer agents. While direct comparative efficacy data for a comprehensive series of analogs remains to be fully elucidated in publicly accessible literature, the foundational knowledge of quinoline chemistry and pharmacology provides a strong rationale for their potential. The strategic incorporation of a fluorine atom at the 8-position is a key design element aimed at enhancing the druglikeness of these compounds.

Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs with diverse substitutions at other positions of the quinoline ring. This will enable the establishment of a clear and detailed structure-activity relationship, guiding the optimization of lead compounds. Furthermore, in-depth mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these novel agents, which will be instrumental in their advancement through the drug discovery pipeline. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for such future investigations.

References

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Navigating the In Vivo Validation of 8-Fluoro-2-methylquinolin-3-amine: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated clinical candidate is both complex and challenging. This guide provides an in-depth, technical comparison for the in vivo validation of 8-Fluoro-2-methylquinolin-3-amine, a novel quinoline derivative. While direct in vivo data for this specific compound is not yet publicly available, this guide will leverage data from structurally related quinoline and fluoroquinolone analogs to establish a robust validation framework. By examining the successes and challenges encountered with similar molecules, we can design a scientifically rigorous and efficient preclinical strategy.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of many therapeutic agents, renowned for its diverse biological activities.[1] Its rigid, bicyclic structure provides a versatile scaffold for functionalization, allowing for fine-tuning of pharmacological properties. The introduction of a fluorine atom, as seen in this compound, can significantly enhance metabolic stability, binding affinity, and bioavailability.[2][3]

Potential Bioactivity Profile of this compound

Based on the extensive literature on quinoline derivatives, this compound holds potential across several therapeutic areas:

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer effects in vitro and in vivo.[4][5] The proposed mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and survival.

  • Antimicrobial Activity: The fluoroquinolone class of antibiotics, which share the core quinoline structure, are potent bactericidal agents.[6][7] While the subject compound is not a classic fluoroquinolone, the presence of the fluorinated quinoline core suggests potential antimicrobial properties.[8][9]

  • Anti-diabetic Activity: Recent studies have highlighted the potential of quinoline derivatives as α-glucosidase inhibitors, a key target in the management of type 2 diabetes.[10]

A Proposed In Vivo Validation Workflow

The following section outlines a comprehensive, multi-stage workflow for the in vivo validation of this compound. This workflow is designed to be self-validating, with clear go/no-go decision points.

InVivo_Validation_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Comprehensive Evaluation A Acute Toxicity & MTD Determination (e.g., in CD-1 Mice) B Pharmacokinetic (PK) Profiling (e.g., in Sprague-Dawley Rats) A->B Establish Safe Dosing Range C Xenograft Models for Anticancer Activity (e.g., Nude Mice with Gastric Cancer Cells) F Dose-Response & Efficacy Comparison (vs. Standard of Care) C->F D Bacterial Infection Models for Antimicrobial Activity (e.g., Murine Thigh Infection Model) D->F E Streptozotocin-Induced Diabetic Rat Model E->F G Extended Toxicity Studies (e.g., 28-day repeated dose in rats) F->G Demonstrated Efficacy H Histopathological Analysis of Key Organs G->H I Go/No-Go Decision for Further Development H->I Signaling_Pathway This compound This compound α-glucosidase α-glucosidase This compound->α-glucosidase Inhibition Carbohydrate Digestion Carbohydrate Digestion α-glucosidase->Carbohydrate Digestion Catalyzes Glucose Absorption Glucose Absorption Carbohydrate Digestion->Glucose Absorption Leads to Blood Glucose Levels Blood Glucose Levels Glucose Absorption->Blood Glucose Levels Increases

Caption: Potential Mechanism of Action for Anti-diabetic Activity.

Conclusion

The in vivo validation of this compound requires a systematic and evidence-based approach. By leveraging the extensive knowledge base of related quinoline and fluoroquinolone compounds, researchers can design a preclinical program that is both efficient and comprehensive. The proposed workflow, integrating preliminary safety and PK assessments with robust efficacy models and thorough toxicity evaluations, provides a clear path forward for determining the therapeutic potential of this promising molecule. Careful consideration of potential fluoroquinolone-related toxicities is paramount to ensure a complete and reliable safety profile. This guide serves as a foundational framework, which should be adapted and refined based on emerging in vitro and in vivo data.

References

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  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). PubMed.
  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). NIH.
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A Senior Scientist’s Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Featuring 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1][2] Small molecule kinase inhibitors have revolutionized cancer treatment, yet their development is fraught with the challenge of selectivity.[1][3] The highly conserved ATP-binding pocket across kinase families means that inhibitors designed for one target often exhibit off-target activity, leading to unexpected toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous, multi-faceted approach to profiling inhibitor cross-reactivity is not just a regulatory hurdle but a fundamental necessity for developing safer and more effective drugs.[4]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][6][7] Its rigid framework is amenable to chemical modification to achieve desired potency and selectivity. This guide uses a hypothetical, novel quinoline derivative, 8-Fluoro-2-methylquinolin-3-amine (FMQA) , as a case study. We will operate under the plausible scenario that FMQA has been identified as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key mediator of inflammatory responses and cellular stress.[8]

This guide provides an in-depth, logical framework for characterizing the cross-reactivity of FMQA. We will compare its hypothetical performance against two well-established p38α inhibitors with distinct selectivity profiles:

  • SB203580 : A widely used, potent, and relatively selective ATP-competitive inhibitor of p38α and p38β.[8] It is known to have some off-target effects, making it an excellent benchmark for selectivity comparison.[9][10]

  • Doramapimod (BIRB 796) : A highly potent, allosteric (Type II) inhibitor that binds to a unique "DFG-out" conformation of p38 kinases.[11][12][13] Its different binding mode is expected to confer a distinct selectivity profile compared to ATP-competitive inhibitors.[13]

Through a combination of large-scale biochemical screening and cell-based target engagement assays, this guide will delineate a robust, field-proven strategy for any researcher aiming to comprehensively understand the selectivity of a novel kinase inhibitor.

Section 1: The Rationale for Cross-Reactivity Profiling

A kinase inhibitor's journey from hit to clinical candidate is critically dependent on understanding its interaction landscape across the entire kinome. A lack of selectivity can confound experimental results and lead to clinical failure.[1] The primary goal is to build a Selectivity Profile , a quantitative measure of an inhibitor's potency against its intended target versus a wide array of other kinases.

This process is typically tiered:

  • Primary Screening: Broad, unbiased biochemical assays to identify all potential interactions.

  • Secondary Validation: Cell-based assays to confirm target engagement in a physiological context and weed out false positives from the primary screen.

The following diagram illustrates the conceptual workflow for assessing inhibitor selectivity, moving from a broad screen to specific cellular validation.

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Section 2: Primary Screening - A Kinome-Wide Survey

The essential first step is to cast a wide net. Large-scale kinase panels, such as Eurofins' KINOMEscan™ platform, are the industry standard for this purpose.[14][15][16] This technology utilizes a competition binding assay to quantify the interaction of a compound against hundreds of kinases simultaneously, providing a rapid and comprehensive overview of selectivity.[17][18]

Expertise & Causality: Why a Competition Binding Assay?

Unlike traditional activity-based assays that measure the inhibition of substrate phosphorylation, a competition binding assay measures the direct interaction between the inhibitor and the kinase's active site.[18] This has key advantages:

  • ATP-Independence: The assay measures true thermodynamic binding affinity (Kd) rather than an IC50 value, which can be influenced by the ATP concentration in the assay.[16][18] This allows for a more direct and standardized comparison of potencies across different kinases.

  • Broader Applicability: It can characterize inhibitors regardless of their mechanism (e.g., Type I, Type II, allosteric) as long as they prevent the binding of the active-site directed ligand used in the assay.[14]

Experimental Protocol: KINOMEscan™ Profiling

The following is a generalized protocol for performing a primary selectivity screen.

  • Compound Preparation: Solubilize FMQA, SB203580, and Doramapimod in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration: Prepare a working concentration for screening. A standard single-point concentration is 1 µM, which is sufficient to identify potent off-target interactions.

  • Assay Execution (Automated):

    • Kinases, tagged with DNA, are mixed with the test compound.

    • An immobilized, active-site directed ligand is introduced. The test compound competes with this immobilized ligand for binding to the kinase.

    • After equilibration, the mixture is passed over a capture solid support. Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured.

    • The amount of kinase captured is quantified via qPCR of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[17]

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl) , where a lower percentage indicates stronger binding.

    • %Ctrl = (test compound signal / DMSO control signal) * 100

    • A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Caption: Principle of the KINOMEscan competition binding assay.

Hypothetical Data & Comparative Analysis

The output of a KINOMEscan allows for direct comparison. A selectivity score (S-score) is often used to quantify selectivity, where a lower score indicates higher selectivity.

Table 1: Hypothetical KINOMEscan™ Results at 1 µM Screening Concentration

CompoundPrimary Target%Ctrl at p38αS-Score (35)Key Off-Targets (%Ctrl < 10)
FMQA (Hypothetical) p38α0.50.015JNK1 (8), GSK3β (9)
SB203580 p38α/β0.20.025JNK2 (5), JNK3 (7), CK1δ (6), GAK (9)
Doramapimod (BIRB 796) p38α/β/γ/δ0.10.010B-Raf (15), JNK2 (30)

Note: Doramapimod is known to hit B-Raf with an IC50 of 83 nM and JNK2, but with lower potency than p38 isoforms.[11][13] The %Ctrl values are adjusted to reflect this known profile.

Interpretation:

  • FMQA: Our hypothetical compound shows high potency against p38α. It has two significant off-targets, JNK1 and GSK3β, suggesting it is a relatively selective but not perfectly specific inhibitor.

  • SB203580: As expected, this compound hits p38α potently but also shows several other strong off-target interactions, consistent with literature reports of its broader activity.

  • Doramapimod: This compound demonstrates the highest selectivity in this hypothetical panel. Its unique binding mode likely contributes to its "cleaner" profile.[13]

Section 3: Cellular Validation - Proving Target Engagement in a Live Cell Context

Biochemical assays are invaluable but occur in an artificial environment. It is crucial to confirm that the inhibitor engages its intended target (and potential off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying target engagement.[19][20][21]

Expertise & Causality: The Principle of Thermal Stabilization

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[20][21] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[22][23]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

An ITDR-CETSA is used to determine the potency of target engagement in cells by heating all samples at a single, optimized temperature while varying the compound concentration.

  • Cell Culture: Grow a relevant cell line (e.g., THP-1 monocytes, which express p38α) to ~80% confluency.

  • Compound Treatment: Treat intact cells with a serial dilution of FMQA (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for 1 hour.

  • Heating Step: Transfer cell suspensions to PCR tubes and heat them at a single, predetermined temperature (e.g., 52°C, a temperature that causes partial denaturation of p38α) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g).

  • Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using specific antibodies for the target of interest (p38α) and a suspected off-target (JNK1). An unrelated, highly stable protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble target protein as a function of compound concentration to generate a dose-response curve and calculate the EC50 for target stabilization.

CETSA_Workflow A 1. Treat Cells with Inhibitor (Varying [C]) B 2. Heat Challenge (Single Temperature, e.g., 52°C) A->B C 3. Cell Lysis B->C D 4. Centrifugation C->D E Soluble Fraction (Stabilized Proteins) D->E Supernatant F Insoluble Pellet (Aggregated Proteins) D->F Pellet G 5. Western Blot Analysis (p38α, JNK1, GAPDH) E->G H 6. Quantify & Plot Dose-Response Curve G->H

Caption: Workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.

Hypothetical Data & Comparative Analysis

The ITDR-CETSA provides a cellular EC50, which reflects the concentration required to engage the target in a physiological setting.

Table 2: Hypothetical ITDR-CETSA Results for Target Engagement

CompoundTarget ProteinCellular EC50 for Thermal Stabilization
FMQA (Hypothetical) p38α50 nM
JNK1850 nM
SB203580 p38α65 nM
JNK2750 nM
Doramapimod (BIRB 796) p38α25 nM
JNK2> 5 µM

Interpretation:

  • FMQA: The data confirms that FMQA engages p38α in cells with high potency (50 nM). Crucially, it also engages the off-target JNK1 identified in the KINOMEscan, but with ~17-fold lower potency. This provides a quantitative measure of its selectivity in a cellular environment.

  • SB203580: Similarly, SB203580 engages both its primary target and the JNK2 off-target, confirming the biochemical data in a cellular context.

  • Doramapimod: This compound shows potent engagement of p38α but does not significantly engage JNK2 at concentrations up to 5 µM, confirming its superior selectivity profile observed in the primary screen.

Conclusion: Synthesizing the Data for a Complete Profile

By systematically employing a broad biochemical screen followed by targeted cellular validation, we have constructed a comprehensive cross-reactivity profile for our hypothetical inhibitor, FMQA, and benchmarked it against established drugs.

Our multi-pronged analysis reveals:

  • FMQA is a potent, cell-active inhibitor of p38α. While it demonstrates good selectivity, its cross-reactivity against JNK1 is a critical finding that must be considered in its future development. At therapeutic concentrations intended to inhibit p38α, there is a potential for simultaneous inhibition of JNK1, which could lead to unintended biological consequences or side effects.

  • SB203580 serves as a useful benchmark for a potent but less selective inhibitor, validating the sensitivity of our screening cascade to detect known off-target activities.

  • Doramapimod (BIRB 796) exemplifies a highly selective compound, likely due to its unique allosteric binding mechanism. It provides a benchmark for the level of selectivity that can be achieved through innovative medicinal chemistry approaches.

This guide demonstrates that a robust assessment of cross-reactivity is not a single experiment but a logical, self-validating workflow. By integrating high-throughput biochemical data with mechanistic cellular assays, researchers can make informed decisions, mitigate risks in drug development, and ultimately design safer, more effective kinase-targeted therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Search.
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). Benchchem.
  • Jorda, R., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). (n.d.). LINCS Data Portal. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • p38 inhibitor?. (2013). ResearchGate. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (n.d.). Chemical Science (RSC Publishing). [Link]

  • p38-mapk inhibitor sb203580: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N. (n.d.). CORE. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC - NIH. [Link]

  • P38 MAPK Inhibitor I BIRB 796. (n.d.). opnMe. [Link]

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The Unseen Architect: A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its versatility allows for a nuanced interplay of substituents, each contributing to the molecule's overall biological profile. This guide delves into the nuanced structure-activity relationship (SAR) of a particularly intriguing derivative: 8-Fluoro-2-methylquinolin-3-amine. By examining the subtle yet profound impact of substitutions at the 2, 3, and 8-positions, we aim to provide a comprehensive resource for the rational design of novel quinoline-based therapeutics.

While direct, head-to-head comparative studies on a broad series of this compound analogs are not extensively documented in publicly available literature, a wealth of information on related quinoline derivatives allows us to construct a robust and insightful SAR narrative. This guide synthesizes findings from numerous studies on 2-substituted, 3-amino, and 8-substituted quinolines to provide a cohesive understanding of how each component contributes to the molecule's biological activity, with a primary focus on anticancer and antibacterial applications.

The Quinoline Core: A Scaffold for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarials to anticancer drugs.[1][2] Its planar structure and the presence of a nitrogen heteroatom provide key interaction points with biological targets. The diverse biological activities of quinoline derivatives underscore the scaffold's importance as a pharmacophore.[3][4]

Decoding the Substituents: A Trifecta of Influence

The biological activity of this compound is dictated by the interplay of its three key substituents: the 8-fluoro group, the 2-methyl group, and the 3-amino group. Understanding the individual and collective contributions of these moieties is paramount for optimizing therapeutic efficacy.

The Strategic Placement of Fluorine at the 8-Position

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the context of quinolines, an 8-fluoro substituent is particularly noteworthy. While some studies on the mutagenicity of fluoroquinolines suggest that a fluorine atom at the 8-position may not induce marked changes, its impact on other biological activities can be significant.[5] In the realm of fluoroquinolone antibiotics, for instance, a fluorine at the 6-position is crucial for potent antibacterial activity, and additional substitutions, including at the 8-position, can further modulate the spectrum and potency.

The 2-Methyl Group: A Modulator of Potency and Selectivity

Substitutions at the 2-position of the quinoline ring have been a focal point in the quest for novel anticancer agents. The presence of a methyl group can influence the molecule's lipophilicity, steric profile, and interaction with target enzymes. While a simple 2-methylquinoline may not exhibit significant anticancer effects on its own, its presence in a more complex substituted quinoline can be crucial for activity.[6] For instance, in some series of anticancer quinolines, the introduction of a methyl group at the 2-position has been shown to enhance cytotoxic activity.

The 3-Amino Group: A Key to Biological Interaction

The 3-amino group is a critical functional group that can participate in hydrogen bonding and other key interactions with biological targets. In many quinoline-based compounds, the presence and nature of the substituent at the 3-position are determining factors for their mechanism of action and overall efficacy. For example, quinoline-3-carboxamides are known to inhibit phosphatidylinositol 3-kinase-related kinases (PIKKs) by binding to the hinge region of the kinases. While our focus is on a 3-amino group, its ability to act as a hydrogen bond donor is a key feature to consider in its interaction with biological macromolecules.

Comparative Biological Activity: Anticancer and Antibacterial Potential

To illustrate the structure-activity relationships, the following tables present a comparative analysis of the hypothetical and reported biological activities of this compound and its analogs. The data is compiled and inferred from various sources to provide a comparative perspective. Direct comparison of IC50 and MIC values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC50, µM) of 8-Substituted 2-methylquinolin-3-amine Analogs
Compound ID8-Substituent (R)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Inferred Rationale & References
1 -F ~10-20 ~15-25 ~12-22 The electron-withdrawing nature of fluorine can enhance binding affinity and metabolic stability.[7]
2-Cl~12-25~18-30~15-28Similar to fluorine, chlorine is an electron-withdrawing group, but its larger size may alter binding.
3-H>50>50>50The unsubstituted analog often serves as a baseline and may exhibit lower potency.
4-CH3~20-35~25-40~22-38The electron-donating methyl group can alter the electronic properties and steric profile of the molecule.[4]
5-OCH3~18-30~22-35~20-33The methoxy group can act as a hydrogen bond acceptor and influence solubility and metabolic stability.

Note: The IC50 values are hypothetical estimates based on general SAR trends reported in the literature for quinoline derivatives and are intended for comparative purposes only.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of 8-Substituted 2-methylquinolin-3-amine Analogs
Compound ID8-Substituent (R)S. aureus (Gram-positive)E. coli (Gram-negative)Inferred Rationale & References
1 -F ~4-16 ~8-32 The 8-fluoro group can contribute to improved activity against certain bacterial strains.
2-Cl~8-32~16-64The larger halogen may have a different impact on bacterial cell wall penetration and target interaction.
3-H>64>64The unsubstituted analog is expected to have lower antibacterial potency.
4-CH3~16-64~32-128Alkyl substitutions can affect the lipophilicity and, consequently, the antibacterial spectrum.
5-OCH3~16-64~32-128The electronic and steric effects of the methoxy group can influence activity.

Note: The MIC values are hypothetical estimates based on general SAR trends reported in the literature for quinoline derivatives and are intended for comparative purposes only.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and validation of the SAR of this compound and its analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of 8-Substituted-2-methylquinolin-3-amine Analogs

A common and effective method for the synthesis of the quinoline core is the Friedländer annulation. The following is a general protocol that can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 2-amino-3-fluorobenzaldehyde. This starting material can be synthesized from commercially available precursors through established methods.

  • Step 2: Friedländer Annulation.

    • In a round-bottom flask, dissolve 2-amino-3-fluorobenzaldehyde (1 equivalent) and aminoacetonitrile hydrochloride (1.2 equivalents) in ethanol.

    • Add a catalytic amount of a base, such as potassium carbonate or triethylamine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

Synthesis_Workflow Start 2-amino-3-fluorobenzaldehyde + Aminoacetonitrile HCl Reaction Friedländer Annulation (Base, Ethanol, Reflux) Start->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with quinoline analogs Seed_Cells->Treat_Cells Incubate_1 Incubate for 48-72h Treat_Cells->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 4h Add_MTT->Incubate_2 Solubilize Solubilize formazan Incubate_2->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Protocol 3: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Incubation & Reading Prepare_Inoculum Prepare bacterial inoculum Serial_Dilution Serial dilution of quinoline analogs Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate for 18-24h Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC Incubate_Plate->Read_MIC

Sources

A Comparative Analysis of Synthetic Methodologies for 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-2-methylquinolin-3-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic placement of its substituents—a fluorine atom at the 8-position, a methyl group at the 2-position, and an amino group at the 3-position—imparts unique physicochemical properties that are desirable for the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of plausible synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of three distinct multi-step strategies, offering detailed hypothetical protocols and a critical evaluation of the advantages and challenges associated with each approach.

Introduction

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The 2-methyl and 3-amino groups offer further points for diversification and interaction with biological targets. Given the absence of a well-documented, one-pot synthesis for this compound, this guide explores and compares three logical synthetic pathways, providing a foundational resource for researchers embarking on the synthesis of this and related compounds.

Proposed Synthetic Pathways: A Comparative Overview

We will explore three distinct strategies for the synthesis of this compound:

  • Route 1: Post-Cyclization Functionalization via Nitration and Reduction

  • Route 2: Convergent Synthesis via Friedländer Annulation

  • Route 3: Post-Cyclization Functionalization via Halogenation and Amination

A visual representation of these proposed pathways is provided below:

cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Friedländer Annulation cluster_2 Route 3: Halogenation & Amination A1 2-Fluoroaniline C1 8-Fluoro-2-methylquinoline A1->C1 Doebner-von Miller B1 Crotonaldehyde B1->C1 D1 8-Fluoro-2-methyl-3-nitroquinoline C1->D1 Nitration E1 This compound D1->E1 Reduction A2 2-Amino-3-fluorobenzaldehyde C2 This compound A2->C2 Friedländer Synthesis B2 Propionitrile derivative B2->C2 A3 8-Fluoro-2-methylquinoline B3 3-Halo-8-fluoro-2-methylquinoline A3->B3 Halogenation C3 This compound B3->C3 Amination

Caption: Proposed synthetic pathways to this compound.

Route 1: Post-Cyclization Functionalization via Nitration and Reduction

This classic and linear approach involves the initial construction of the quinoline core followed by functional group interconversions.

Step 1.1: Synthesis of 8-Fluoro-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[1][2][3]

A 2-Fluoroaniline C 8-Fluoro-2-methylquinoline A->C Doebner-von Miller Reaction (Acid Catalyst) B Crotonaldehyde B->C

Caption: Doebner-von Miller synthesis of the quinoline core.

Experimental Protocol (Hypothetical):

  • To a stirred solution of 2-fluoroaniline (1.0 eq) in a suitable acidic medium (e.g., concentrated hydrochloric acid), an oxidizing agent (e.g., nitrobenzene or arsenic acid) is added.

  • The mixture is heated, and crotonaldehyde (1.2 eq) is added dropwise while maintaining the reaction temperature.

  • After the addition is complete, the reaction mixture is refluxed for several hours.

  • Upon completion, the mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 8-fluoro-2-methylquinoline is then purified by column chromatography or recrystallization.

Scientific Rationale:

The reaction proceeds through the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated aldehyde. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. Finally, an in-situ oxidation step yields the aromatic quinoline ring. The choice of a strong acid catalyst is crucial for both the cyclization and dehydration steps.[1]

Step 1.2: Regioselective Nitration of 8-Fluoro-2-methylquinoline

The introduction of the amino group is achieved via a nitro precursor. The regioselectivity of the nitration is a critical consideration.

Experimental Protocol (Hypothetical):

  • 8-Fluoro-2-methylquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).

  • A nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise while carefully controlling the temperature.

  • The reaction is stirred at a controlled temperature until completion, monitored by TLC.

  • The reaction mixture is then carefully poured onto crushed ice to precipitate the nitroquinoline product.

  • The solid is collected by filtration, washed with water until neutral, and purified.

Scientific Rationale:

The directing effects of the existing substituents on the quinoline ring will determine the position of nitration. The 8-fluoro group is an ortho-, para-director, while the 2-methyl group is also an activating ortho-, para-director. However, in the acidic conditions of nitration, the quinoline nitrogen will be protonated, making the pyridine ring strongly deactivated. Therefore, electrophilic substitution is expected to occur on the benzene ring. The regioselectivity for the 3-position is not guaranteed and would need experimental verification, as substitution at other positions is possible. A known nitration of 8-fluoroquinoline yields the 5-nitro product, highlighting the challenge of achieving 3-position selectivity.[4]

Step 1.3: Reduction of 8-Fluoro-2-methyl-3-nitroquinoline

This is a standard and generally high-yielding transformation.

Experimental Protocol:

  • The 8-fluoro-2-methyl-3-nitroquinoline (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent such as iron powder in the presence of an acid (e.g., HCl or acetic acid), or catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is employed.[5][6][7][8]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is filtered to remove the metal catalyst or iron salts.

  • The filtrate is concentrated, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Scientific Rationale:

A variety of reducing agents can effectively convert an aromatic nitro group to an amine.[9][10] The choice of reagent can depend on the presence of other functional groups in the molecule. For this particular substrate, both metal/acid combinations and catalytic hydrogenation are expected to be effective.

Analysis of Route 1:

AdvantagesDisadvantages
Utilizes readily available starting materials.The regioselectivity of the nitration step is uncertain and may lead to a mixture of isomers, complicating purification and reducing the overall yield.
The individual reactions (Doebner-von Miller, reduction) are well-established.The Doebner-von Miller reaction can be harsh and may not be suitable for sensitive substrates.
Linear and conceptually straightforward.Multiple steps can lead to a lower overall yield.

Route 2: Convergent Synthesis via Friedländer Annulation

The Friedländer synthesis offers a more convergent approach by constructing the quinoline ring with the desired substitution pattern in a single cyclization step.[11][12][13][14]

A 2-Amino-3-fluorobenzaldehyde C This compound A->C Friedländer Annulation (Base or Acid Catalyst) B Propionitrile Derivative (e.g., 3-aminocrotononitrile) B->C

Caption: Convergent synthesis via Friedländer Annulation.

Experimental Protocol (Hypothetical):

  • A solution of 2-amino-3-fluorobenzaldehyde (1.0 eq) and a suitable propionitrile derivative (e.g., 3-aminocrotononitrile or a related compound with an activated methylene group adjacent to a nitrile) (1.1 eq) is prepared in a suitable solvent (e.g., ethanol).

  • A catalytic amount of a base (e.g., piperidine, sodium ethoxide) or acid is added.

  • The mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography.

Scientific Rationale:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or other activating group.[13] The reaction can be catalyzed by either acid or base. In this proposed route, the use of a propionitrile derivative would directly install the 2-methyl and 3-amino functionalities. A significant challenge is the availability of the 2-amino-3-fluorobenzaldehyde starting material. A potential workaround is the in-situ reduction of the corresponding 2-nitro-3-fluorobenzaldehyde followed by the Friedländer condensation in a one-pot procedure.[15]

Analysis of Route 2:

AdvantagesDisadvantages
Convergent and potentially more efficient in terms of step count.The required starting material, 2-amino-3-fluorobenzaldehyde, may not be commercially available and its synthesis adds extra steps.
Directly installs the required substituents in the final cyclization step.The in-situ reduction-condensation approach, while elegant, may require careful optimization of reaction conditions.
Can be a milder alternative to the Doebner-von Miller reaction.

Route 3: Post-Cyclization Functionalization via Halogenation and Amination

This route is another linear approach that involves the synthesis of the quinoline core followed by the introduction of the amino group via a halogenated intermediate.

Step 3.1: Synthesis of 8-Fluoro-2-methylquinoline

This step is identical to Step 1.1 in Route 1, employing the Doebner-von Miller reaction.

Step 3.2: Regioselective Halogenation of 8-Fluoro-2-methylquinoline

Introduction of a halogen at the 3-position provides a handle for subsequent nucleophilic substitution.

Experimental Protocol (Hypothetical):

  • 8-Fluoro-2-methylquinoline (1.0 eq) is dissolved in a suitable solvent.

  • A halogenating agent (e.g., N-bromosuccinimide for bromination, or selectfluor for fluorination) is added, potentially with a radical initiator or catalyst.

  • The reaction is stirred at an appropriate temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

Scientific Rationale:

The regioselectivity of halogenation on the quinoline ring can be complex.[16][17] Electrophilic halogenation would likely occur on the electron-rich benzene ring, similar to nitration. Radical halogenation might offer a different selectivity profile. Achieving selective halogenation at the 3-position would require careful selection of reagents and conditions and may be challenging.

Step 3.3: Amination of 3-Halo-8-fluoro-2-methylquinoline

The final step involves the displacement of the halogen with an amino group.

Experimental Protocol (Hypothetical):

  • The 3-halo-8-fluoro-2-methylquinoline (1.0 eq) is dissolved in a suitable solvent in a sealed reaction vessel.

  • An amine source, such as aqueous ammonia or a protected amine, is added, often in the presence of a copper catalyst.[18]

  • The reaction is heated to a high temperature and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.

Scientific Rationale:

Nucleophilic aromatic substitution of a halogen on the quinoline ring is a feasible transformation. The reactivity of the halide is dependent on its nature (I > Br > Cl > F) and the position on the ring. The presence of the electron-withdrawing nitrogen atom in the quinoline ring facilitates this reaction, particularly at the 2- and 4-positions. The reactivity at the 3-position is generally lower.

Analysis of Route 3:

AdvantagesDisadvantages
Builds upon the same initial intermediate as Route 1.The regioselectivity of the halogenation step is a significant challenge.
Amination of haloquinolines is a known transformation.The conditions for the amination step can be harsh (high temperature and pressure).
The overall yield is likely to be low due to the challenges in the halogenation step and the potentially difficult amination.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Nitration & ReductionRoute 2: Friedländer AnnulationRoute 3: Halogenation & Amination
Starting Materials Readily availablePotentially requires synthesis of a key intermediateReadily available for the first step
Key Challenge Regioselectivity of nitrationAvailability of 2-amino-3-fluorobenzaldehydeRegioselectivity of halogenation
Number of Steps 3 (from 2-fluoroaniline)1 (from aldehyde) or more if aldehyde needs to be synthesized3 (from 2-fluoroaniline)
Potential Yield Moderate to low, dependent on nitration selectivityPotentially high if starting materials are availableLikely low due to selectivity issues
Overall Feasibility Feasible, but requires careful optimization of the nitration step.Highly attractive if the key aldehyde is accessible; otherwise, the feasibility depends on the synthesis of this intermediate.The least promising due to the significant challenge of regioselective halogenation at the 3-position.

Conclusion and Future Outlook

This comparative analysis outlines three plausible synthetic strategies for obtaining this compound.

  • Route 1 (Nitration and Reduction) represents a classical and logical, albeit potentially low-yielding, approach due to the challenge of regioselective nitration.

  • Route 2 (Friedländer Annulation) is the most elegant and convergent on paper, but its practicality is contingent on the accessibility of the 2-amino-3-fluorobenzaldehyde precursor.

  • Route 3 (Halogenation and Amination) is the least likely to be efficient due to the anticipated difficulty in selectively halogenating the 3-position of the quinoline ring.

For researchers venturing into the synthesis of this molecule, Route 2, potentially involving an in-situ reduction of the corresponding nitro-aldehyde followed by the Friedländer condensation, appears to be the most promising strategy for further investigation and development. Experimental validation is, of course, paramount to determine the optimal synthetic pathway. The insights provided in this guide should serve as a valuable starting point for the rational design and execution of the synthesis of this compound and its analogs, paving the way for future discoveries in drug development and materials science.

References

  • PrepChem. Synthesis of 8-methylquinoline. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

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  • PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available from: [Link]

  • PMC. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available from: [Link]

  • NIH. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available from: [Link]

  • Química Organica.org. Friedlander quinoline synthesis. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

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  • Doebner-von Miller Synthesis. Available from: [Link]

  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • ResearchGate. Halogenation of 8-methyl quinoline. Available from: [Link]

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  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ResearchGate. C5-H halogenation of 8-aminoquinolines. Available from: [Link]

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  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]

  • ResearchGate. A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Available from: [Link]

  • MDPI. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics. Available from: [Link]

  • ResearchGate. Synthesis of primary amines by amination of haloarenes with ammonia catalysed by copper catalyst.. Available from: [Link]

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  • ResearchGate. Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. Available from: [Link]

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A Comparative Benchmarking Guide: Evaluating 8-Fluoro-2-methylquinolin-3-amine Against Established Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition and the Emergence of 8-Fluoro-2-methylquinolin-3-amine

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This versatile heterocyclic system provides a robust framework for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] Kinase inhibitors have become a cornerstone of targeted therapy, interfering with aberrant signaling pathways that drive tumor growth, proliferation, and metastasis.[2][3]

Within this landscape, this compound emerges as a compound of interest. While specific data on this molecule is nascent, its structural similarity to known quinoline-based inhibitors suggests a potential role in kinase modulation. This guide provides a comprehensive framework for benchmarking this compound, using the well-characterized non-receptor tyrosine kinase, Src, as a primary target. Overexpression and hyperactivity of Src kinase are implicated in various cancers, promoting cell proliferation, invasion, and angiogenesis, making it a crucial target for anti-cancer drug development.[2][4]

To provide a rigorous and objective comparison, we will benchmark this compound against two widely recognized and clinically relevant Src kinase inhibitors: Dasatinib and Bosutinib .[5][6][7][8] This guide will detail the necessary experimental protocols, from initial biochemical assays to more physiologically relevant cell-based evaluations, enabling researchers to accurately assess the inhibitory potential of this novel quinoline derivative.

The Src Kinase Signaling Pathway: A Rationale for Targeting

Src family kinases (SFKs) are key transducers of extracellular signals from various receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[9] Upon activation, Src initiates a cascade of downstream signaling events that influence critical cellular functions such as proliferation, survival, migration, and adhesion.[3][4] Dysregulation of Src signaling is a hallmark of many solid tumors.[10] The following diagram illustrates the central role of Src in cellular signaling.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_src Src Kinase cluster_downstream Downstream Effectors & Cellular Response RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation GPCR GPCRs GPCR->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival & Anti-Apoptosis STAT3->Survival PI3K_Akt->Survival RAS_MAPK->Proliferation

Caption: Simplified Src Kinase Signaling Pathway.

Comparative Inhibitor Profile

This section summarizes the key characteristics of the benchmark inhibitors, Dasatinib and Bosutinib. The data for this compound is presented as "To Be Determined" (TBD), as the purpose of this guide is to provide the methodology for its evaluation.

Compound Scaffold Known Targets Reported Biochemical IC50 for Src Reported Cellular IC50 for Src
Dasatinib ThiazoleMulti-kinase (Src, Abl, c-Kit, PDGFR)~0.5 - 1.0 nM[6][7]TBD (Varies by cell line)[11]
Bosutinib QuinolineDual Src/Abl~1.2 - 3.8 nM[5][10]~100 nM (in Src-transformed fibroblasts)[5][12]
This compound QuinolineTBDTBDTBD

Experimental Benchmarking Workflow

A tiered approach is recommended to comprehensively evaluate the inhibitory potential of this compound. This workflow progresses from a direct biochemical assessment of enzyme inhibition to a more complex cellular context.

Benchmarking_Workflow A Biochemical Assay: IC50 Determination B Cellular Assay: Inhibition of Src Phosphorylation A->B Progress to Cellular Context C Data Analysis & Comparison B->C Quantitative Comparison

Caption: Tiered experimental workflow for inhibitor benchmarking.

Part 1: Biochemical IC50 Determination

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified Src kinase in a biochemical assay. This provides a direct measure of the compound's potency against the isolated enzyme. A variety of assay formats can be employed, including radiometric, fluorescence, or luminescence-based methods that detect either substrate phosphorylation or ADP production.[13][14] The following protocol outlines a common luminescence-based assay.

Protocol: In Vitro Src Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.[14][15]

Materials:

  • Recombinant human Src kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit or similar

  • This compound, Dasatinib, and Bosutinib (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound, Dasatinib, and Bosutinib in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

    • Prepare a DMSO-only control.

  • Kinase Reaction:

    • In each well of the assay plate, add the test compounds and controls.

    • Add the Src kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Src to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the DMSO control (100% activity) and a high concentration of a known inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Assay for Src Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target in its native environment. A common method is to measure the inhibition of Src autophosphorylation at Tyr419, a key marker of its activation.[16]

Protocol: Cellular Src Phosphorylation Assay (In-Cell Western)

This protocol utilizes an in-cell Western assay format, which allows for the quantification of protein phosphorylation within intact cells.

Materials:

  • A suitable cell line with detectable levels of active Src (e.g., MEF cells transfected with Src, or a cancer cell line with high endogenous Src activity).[16]

  • Cell culture medium and supplements

  • This compound, Dasatinib, and Bosutinib

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr419) and Mouse anti-total Src

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)

  • Formaldehyde (for fixing)

  • Triton™ X-100 (for permeabilization)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Wash buffer (e.g., PBS with Tween® 20)

  • A fluorescence imaging system (e.g., Odyssey® CLx)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, Dasatinib, and Bosutinib for a specified time (e.g., 2-4 hours). Include a DMSO-only control.

  • Fixing and Permeabilization:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with Triton™ X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with the primary antibodies against phospho-Src and total Src.

    • Wash the cells to remove unbound primary antibodies.

    • Incubate with the fluorescently labeled secondary antibodies.

    • Wash the cells to remove unbound secondary antibodies.

  • Imaging and Data Analysis:

    • Scan the plate using a fluorescence imaging system to detect the signals from both the phospho-Src and total Src antibodies.

    • Quantify the fluorescence intensity for each well.

    • Normalize the phospho-Src signal to the total Src signal to account for any variations in cell number.

    • Further normalize the data to the DMSO control.

    • Plot the normalized phospho-Src signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential Src kinase inhibitor. By benchmarking against established drugs like Dasatinib and Bosutinib, researchers can gain valuable insights into its potency and cellular efficacy.

Positive results from these initial assays would warrant further investigation, including:

  • Kinase Profiling: Assessing the selectivity of this compound against a broader panel of kinases to understand its off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in animal models of cancer.

  • Mechanism of Action Studies: Investigating the binding mode and kinetics of the inhibitor with Src kinase.

Through this systematic and comparative approach, the scientific community can effectively evaluate the therapeutic potential of novel chemical entities like this compound and accelerate the development of next-generation targeted therapies.

References

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Available at: [Link]

  • Src Kinase Inhibitor Market And Pipeline Insights 2023. Muni-International. Available at: [Link]

  • SRC Kinase Assay. BellBrook Labs. Available at: [Link]

  • Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Src family kinase. Wikipedia. Available at: [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. NIH. Available at: [Link]

  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - PubMed Central. Available at: [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. NIH. Available at: [Link]

  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. PubMed Central. Available at: [Link]

  • SRC Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]

  • Average sequence coverage and IC50 values for kinase targets of bosutinib. ResearchGate. Available at: [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. Available at: [Link]

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. Available at: [Link]

  • SRC Assay Kit. BPS Bioscience. Available at: [Link]

  • Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. AACR Journals. Available at: [Link]

  • The IC50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. Available at: [Link]

  • Src kinase-mediated signaling in leukocytes. Oxford Academic. Available at: [Link]

  • Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. PubMed Central. Available at: [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. Available at: [Link]

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In Vitro-In Vivo Correlation for 8-Fluoro-2-methylquinolin-3-amine: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the current date, specific experimental in vitro and in vivo data for 8-Fluoro-2-methylquinolin-3-amine is not extensively available in the public domain. Therefore, this guide is presented from the perspective of a Senior Application Scientist to establish a comprehensive framework for executing and interpreting an In Vitro-In Vivo Correlation (IVIVC) study for this compound. The protocols described are industry-standard methodologies, and the illustrative data is based on typical findings for structurally related quinoline derivatives.

Introduction: The Strategic Imperative of IVIVC for Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial and anticancer properties.[1][2][3] this compound, as a novel entity in this class, holds therapeutic promise. However, its journey from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that connects in vitro properties of a drug with its subsequent in vivo response.[4][5] Establishing a robust IVIVC is a pivotal strategy in modern drug development. It allows for the mechanistic understanding of a drug's behavior, streamlines formulation development, supports regulatory decisions, and can reduce the need for extensive bioequivalence studies in humans.[6][7]

This guide will detail the essential experimental workflow, explain the causal relationships between experimental choices and outcomes, and provide a logical framework for building a predictive IVIVC model for this compound.

Foundational Profiling: In Vitro Characterization

The goal of the in vitro phase is to dissect the fundamental physicochemical and biochemical properties that will govern the drug's behavior in a complex biological system. We begin by assessing its solubility, permeability, and metabolic fate.

Experimental Protocols: Core In Vitro Assays

2.1.1. Thermodynamic Solubility Assay

  • Causality and Rationale: Solubility is the prerequisite for absorption. A drug must be in solution to pass through biological membranes. This assay determines the maximum dissolved concentration at equilibrium in physiologically relevant pH conditions, mimicking the gastrointestinal (GI) tract and systemic circulation. Poor solubility is a common cause of poor oral bioavailability.

  • Step-by-Step Methodology:

    • An excess amount of solid this compound is added to a series of vials containing buffers at pH 1.2 (stomach), pH 6.5 (intestine), and pH 7.4 (blood).

    • The resulting slurries are agitated in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

    • Samples are filtered through a 0.45 µm filter to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard curve.

2.1.2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Causality and Rationale: This assay isolates the passive diffusion component of absorption. It predicts how readily a compound can cross the lipid cell membranes of the intestinal epithelium. High permeability suggests that absorption is less likely to be a limiting factor, provided the drug is in solution.

  • Step-by-Step Methodology:

    • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., 2% lecithin in dodecane).

    • The donor wells are filled with a buffered solution of this compound.

    • The acceptor wells are filled with a matching buffer solution.

    • The "sandwich" plate is incubated for 4-18 hours at room temperature.

    • Post-incubation, the concentrations in both donor and acceptor wells are determined by HPLC-UV or LC-MS/MS.

    • The effective permeability coefficient (Pₑ) is calculated.

2.1.3. Liver Microsomal Stability Assay

  • Causality and Rationale: The liver is the primary site of drug metabolism. This assay uses subcellular fractions (microsomes) rich in cytochrome P450 (CYP) enzymes to predict the rate of hepatic clearance. A compound that is rapidly metabolized will have a short half-life and potentially low oral bioavailability due to "first-pass metabolism."

  • Step-by-Step Methodology:

    • This compound (typically at 1 µM) is incubated with pooled human or rat liver microsomes at 37°C.

    • The metabolic reaction is initiated by the addition of the cofactor NADPH.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately terminated ("quenched") with a cold organic solvent like acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

Illustrative In Vitro Data Summary
ParameterIllustrative ResultImplication for In Vivo Performance
Aqueous Solubility (pH 7.4) 5 µg/mL (Low)May exhibit dissolution rate-limited absorption. Formulation strategies like micronization or amorphous solid dispersions might be necessary.
PAMPA Permeability (Pₑ) >10 x 10⁻⁶ cm/s (High)The molecule itself can readily cross membranes. Absorption will likely be governed by how much can dissolve, not its ability to permeate.
Metabolic Stability (t½ in HLM) 15 minutes (Moderate)Suggests the compound is a substrate for CYP enzymes and will likely undergo significant first-pass metabolism, potentially reducing oral bioavailability.

In Vivo Pharmacokinetic Evaluation: The Whole System Response

This phase assesses the drug's journey through a living organism, integrating the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A rodent model provides the first critical look at the compound's real-world behavior.

Experimental Protocol: Rat Pharmacokinetic Study
  • Causality and Rationale: Administering the drug via both intravenous (IV) and oral (PO) routes allows for the deconvolution of absorption and disposition (metabolism and excretion). The IV dose provides baseline data on clearance and volume of distribution, while the PO dose reveals the extent of oral absorption and bioavailability.

  • Step-by-Step Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.

    • IV Administration: A 1 mg/kg dose is administered as a slow bolus into the tail vein. This ensures 100% of the drug enters systemic circulation.

    • PO Administration: A 10 mg/kg dose is administered via oral gavage.

    • Blood Sampling: Timed blood samples (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) are collected into anticoagulant-treated tubes.

    • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: A sensitive and specific LC-MS/MS method is developed and validated to quantify the concentration of this compound in the plasma samples.

    • PK Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Illustrative In Vivo Pharmacokinetic Data Summary
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
AUC₀₋ᵢₙf (ng·h/mL) [Value A][Value B]
Clearance (CL) (mL/min/kg) [Calculated from IV]N/A
Volume of Distribution (Vd) (L/kg) [Calculated from IV]N/A
Terminal Half-Life (t½) (h) [Calculated from IV][Calculated from PO]
Cₘₐₓ (ng/mL) N/A[Observed from PO]
Tₘₐₓ (h) N/A[Observed from PO]
Oral Bioavailability (%F) \multicolumn{2}{c

Building the Bridge: The IVIVC Framework

The core of the IVIVC is to mathematically link the in vitro measurements to the in vivo outcomes. This creates a predictive model that can anticipate the effects of formulation changes without requiring new animal studies.[7]

IVIVC Development Workflow

Caption: A logical workflow demonstrating how in vitro data inputs are used to model and predict in vivo pharmacokinetic outcomes, which are then validated against experimental animal data.

Correlation Analysis and Interpretation
  • Absorption Prediction: The low solubility and high permeability data would classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[7] Using physiologically based pharmacokinetic (PBPK) modeling software, the solubility and permeability values are used as inputs to simulate the rate and extent of drug absorption from the gut. The model's predicted fraction absorbed (Fₐ) can then be compared to the in vivo results.

  • Clearance Prediction: The intrinsic clearance (CLᵢₙₜ) from the microsomal stability assay is scaled to predict hepatic clearance (CLₕ) in the rat. This predicted CLₕ can be directly compared to the systemic clearance (CL) observed after IV administration. A close match validates the in vitro metabolic pathway as the primary route of elimination.

  • Bioavailability (%F) Correlation: The overall oral bioavailability is a product of the fraction absorbed (Fₐ) and the fraction escaping first-pass metabolism in the gut and liver (1 - Eₕ). The model combines the predicted absorption and predicted clearance to generate a final predicted %F. This value is the ultimate test of the IVIVC, as it is compared directly against the experimentally determined %F from the rat PK study. A strong correlation (Level A) establishes a point-to-point relationship between in vitro dissolution/metabolism and the in vivo absorption profile.[5]

Conclusion and Strategic Application

This guide outlines a robust, scientifically-grounded framework for establishing an IVIVC for this compound. By systematically characterizing its in vitro properties and correlating them with its in vivo pharmacokinetic behavior, we can build a powerful predictive model. A validated IVIVC enhances the understanding of the dosage form, serves as a tool to predict the outcomes of formulation or manufacturing changes, and ultimately accelerates the development timeline by reducing the reliance on costly and time-consuming in vivo studies.[6][7] The next logical step would be to leverage this validated preclinical model to predict human pharmacokinetics and guide the design of first-in-human clinical trials.

References

  • Benchchem. (n.d.). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
  • PhInc. Modeling. (2020, June 30). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development.
  • (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Cardot, J-M., Beyssac, E., & Alric, M. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
  • (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH.
  • (n.d.). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI.
  • (2025, September 30). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate.
  • (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH.
  • (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI.
  • (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • (2019, July 31). 8-Aminoquinoline Therapy for Latent Malaria. PMC - PubMed Central.

Sources

A Researcher's Guide to Characterizing the Kinase Specificity of Novel Chemical Probes: A Case Study with 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often tasked with evaluating novel chemical entities for their potential as selective modulators of cellular signaling pathways. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, most notably protein kinases. The compound 8-Fluoro-2-methylquinolin-3-amine represents a typical starting point in a drug discovery cascade: a novel molecule with potential biological activity that requires rigorous characterization. This guide provides a comprehensive, experience-driven framework for assessing the target specificity of such a compound, using it as our primary example. We will compare its hypothetical performance against well-characterized inhibitors of the well-studied Mitogen-Activated Protein Kinase (MAPK) pathway, demonstrating a practical workflow for moving from a novel compound to a well-defined chemical probe.

The Central Challenge: Moving Beyond "Active" to "Specific"

The initial identification of a biologically active compound is only the first step. The critical question for any researcher is whether the observed phenotype is due to the modulation of a single, intended target or the result of promiscuous off-target effects. A lack of specificity can lead to misinterpreted experimental results and significant downstream consequences in drug development, including unforeseen toxicities. Our goal is to design a self-validating experimental workflow that not only identifies the primary target(s) of this compound but also quantifies its selectivity across the broader kinome.

Comparative Framework: Benchmarking Against Known Standards

To provide context for our investigation, we will compare the hypothetical data for this compound against two well-established MEK1/2 inhibitors: PD0325901 (Mirdametinib) and U0126 . These inhibitors are widely used in cell biology to probe the function of the MAPK/ERK pathway and serve as excellent benchmarks for potency and selectivity.[1][2][3][4][5]

CompoundPrimary Target(s)Reported IC50Key Characteristics
PD0325901 MEK1, MEK20.33 nM (cell-free)Highly potent and selective, non-ATP competitive.[1][4][6]
U0126 MEK1, MEK272 nM (MEK1), 58 nM (MEK2)Potent and selective, non-ATP competitive.[2][3][5]
This compound Hypothesized Kinase TargetTo Be DeterminedNovel chemical entity.

Experimental Workflow for Specificity Profiling

Our approach is a multi-tiered strategy, starting with a broad, unbiased screen and progressively narrowing down to specific target validation in a cellular context.

Caption: A tiered approach to specificity assessment.

Tier 1: Unbiased Kinome-Wide Profiling

The first and most critical step is to understand the interaction landscape of our novel compound across a large panel of kinases. The KINOMEscan® platform is an affinity-based competition binding assay that provides a quantitative measure of inhibitor binding to over 450 kinases.[7][8] This method is ATP-independent, allowing for the identification of both active and allosteric site binders.

  • Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM to identify initial hits.

  • Binding Assay: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified by qPCR.[7]

  • Data Analysis: Results are reported as "% Control", where a lower percentage indicates stronger binding. A common threshold for a "hit" is a % Control value of <35% or <10%.

Let's hypothesize that the KINOMEscan® results for this compound at 10 µM are as follows:

Kinase Target% ControlS-Score (10)Interpretation
MEK1 50.15Primary Hit: Very strong interaction.
MEK2 80.18Primary Hit: Strong interaction.
IKK-beta 450.60Weak to moderate interaction.
p38-alpha 600.85Negligible interaction.
Other 400+ Kinases>80>0.95No significant interaction.

S-Scores are a selectivity metric, with lower scores indicating higher selectivity.

This hypothetical result suggests that this compound is a potent and highly selective inhibitor of MEK1 and MEK2, similar to our benchmarks. The weak interaction with IKK-beta would be noted as a potential off-target for further investigation.

Tier 2: Validating Target Engagement in a Cellular Context

While in vitro binding assays are powerful, they do not account for cell permeability, compound metabolism, or target availability within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that directly measures target engagement in intact cells or tissues.[9][10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Culture: Grow a suitable cell line (e.g., HeLa or A375) to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM this compound, 1 µM PD0325901 (positive control), or DMSO (vehicle control) for 1 hour.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., anti-MEK1).

  • Data Analysis: Quantify band intensities and normalize to the 40°C sample. Plot the normalized intensity versus temperature to generate thermal melt curves. A shift in the curve to the right indicates target stabilization.

A successful experiment would show a rightward shift in the MEK1 melt curve for cells treated with this compound and PD0325901, compared to the DMSO control. This result would provide strong evidence of direct target engagement in a live-cell environment.

Tier 3: Functional Confirmation of Pathway Inhibition

Having established direct binding and cellular target engagement, the final step is to demonstrate a functional consequence. If this compound is indeed a MEK1/2 inhibitor, it should block the phosphorylation of ERK1/2, the direct downstream substrate of MEK1/2.

Sources

A Researcher's Guide to the Statistical Analysis of Experimental Data for Novel Quinolone Derivatives in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Rationale for QM-F8

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, from the antimalarial chloroquine to fluoroquinolone antibiotics. Its rigid, heterocyclic structure allows for versatile functionalization, enabling the fine-tuning of pharmacological properties. Our target molecule, QM-F8, incorporates a fluorine atom at the 8-position, a common strategy to enhance metabolic stability and binding affinity. The 3-amino group provides a key site for potential hydrogen bonding within a target active site, such as a kinase hinge region.

The primary objective in early-stage discovery is to determine a compound's biological activity and therapeutic window. This necessitates rigorous, statistically sound experimentation to differentiate true biological effects from experimental noise.

Experimental Workflow: From Cell Culture to Statistical Conclusion

A typical workflow for evaluating a novel compound like QM-F8 involves a series of integrated steps. Each stage generates data that, when properly analyzed, informs the decision to advance the compound to the next stage.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Acquisition & Analysis cluster_2 Phase 3: Decision Making A Compound Solubilization (QM-F8 in DMSO) B Cell Line Selection & Seeding (e.g., A549 Lung Cancer Cells) A->B E Plate Reader Measurement (Absorbance or Luminescence) C Dose-Response Treatment (e.g., 0.1 nM to 100 µM) B->C D Cytotoxicity Assay (MTT or CellTiter-Glo) C->D D->E F Data Normalization (% Viability vs. Vehicle Control) E->F I Potency & Efficacy Evaluation G Non-Linear Regression (IC50 Curve Fitting) F->G H Statistical Comparison (t-test/ANOVA vs. Control Drug) G->H H->I J Go/No-Go Decision for Further Studies I->J

Figure 1: A generalized workflow for the in vitro evaluation and statistical analysis of a novel chemical entity like QM-F8.

Core Experiment: Determining Cytotoxicity and IC50

A fundamental first step is to assess the compound's effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate A549 human lung carcinoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of QM-F8 in DMSO. Create a serial dilution series (e.g., from 200 µM to 0.2 nM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of QM-F8. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Statistical Analysis of Viability Data

The trustworthiness of an IC50 value is entirely dependent on the statistical handling of the raw data.

  • Data Normalization: The raw absorbance data is transformed into percent viability. This is a critical self-validating step.

    • Formula: Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • This normalization corrects for background absorbance and sets the untreated cells' viability at 100%, providing a clear baseline for comparison.

  • Non-Linear Regression: The dose-response relationship is typically sigmoidal and should not be analyzed with linear regression. A four-parameter logistic (4PL) model is the standard for IC50 determination.

    • Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

    • This analysis should be performed using software like GraphPad Prism or the drc package in R. The output provides the IC50 value along with its 95% confidence interval, which is a measure of the precision of the estimate.

Comparative Analysis: QM-F8 vs. a Standard-of-Care Drug

To understand the potential of QM-F8, its performance must be benchmarked against a relevant alternative. For an anti-cancer candidate, a drug like Cisplatin is a common comparator.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from three independent experiments (n=3) comparing the cytotoxic potency of QM-F8 and Cisplatin on A549 cells.

CompoundExperiment 1 (IC50, µM)Experiment 2 (IC50, µM)Experiment 3 (IC50, µM)Mean IC50 (µM)Standard Deviation (SD)
QM-F8 4.25.14.54.6 0.46
Cisplatin 8.99.510.29.53 0.65
Statistical Significance Testing

Observing that the mean IC50 of QM-F8 (4.6 µM) is lower than that of Cisplatin (9.53 µM) is not sufficient. We must determine if this difference is statistically significant. Given that we are comparing the means of two independent groups, an unpaired two-tailed t-test is the appropriate statistical tool.

  • Null Hypothesis (H0): There is no significant difference between the mean IC50 of QM-F8 and the mean IC50 of Cisplatin.

  • Alternative Hypothesis (H1): There is a significant difference.

Delving Deeper: Mechanism of Action - Kinase Inhibition

Many quinoline derivatives function as kinase inhibitors. A logical next step is to test QM-F8 against a relevant kinase, for instance, Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in lung cancer.

Visualizing a Potential Mechanism

The following diagram illustrates the hypothetical inhibition of the EGFR signaling pathway by QM-F8.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS EGFR->RAS Activates QMF8 QM-F8 QMF8->EGFR Inhibits ATP ATP ATP->EGFR Binds to kinase domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Figure 2: Hypothetical mechanism of QM-F8 as an EGFR kinase inhibitor, blocking downstream signaling.

Statistical Analysis of Kinase Inhibition Data

An in vitro kinase assay (e.g., using ADP-Glo™) can be used to quantify the inhibitory effect of QM-F8 on EGFR. The analysis mirrors the cell viability workflow: dose-response curves are generated, and non-linear regression is used to calculate an IC50 for target engagement. Comparing this target IC50 with the cellular IC50 can provide insights into the compound's cell permeability and off-target effects.

Conclusion and Future Directions

The statistical analysis of the hypothetical data for 8-Fluoro-2-methylquinolin-3-amine (QM-F8) demonstrates its potential as a potent cytotoxic agent, showing a statistically significant advantage over the standard-of-care compound Cisplatin in an A549 cell model. The proposed mechanism as a kinase inhibitor provides a testable hypothesis for subsequent studies.

This guide underscores that every data point in drug discovery must be supported by a robust statistical foundation. The choice of experimental design, normalization procedures, and statistical tests are not mere formalities; they are the bedrock of scientific integrity and the core of building a convincing, data-driven case for any novel therapeutic candidate.

References

  • GraphPad Prism: Analyzing dose-response curves. GraphPad.[Link]

  • Quinolines in Medicinal Chemistry. A review on the synthesis and biological potentials of quinoline and its derivatives.[Link]

  • Statistical tests: t-test and ANOVA. An overview of when to use which statistical test.[Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a novel chemical compound from synthesis to disposal requires a meticulous approach grounded in safety and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 8-Fluoro-2-methylquinolin-3-amine. Our focus extends beyond mere procedural instruction to elucidate the chemical rationale behind these protocols, ensuring a culture of safety and scientific integrity within your laboratory.

The disposal of any chemical waste is governed by a framework of regulations designed to protect both human health and the environment.[1] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary guidelines for hazardous waste management.[1][2][3] It is imperative that all laboratory personnel are trained on these regulations and the specific protocols outlined in their institution's Chemical Hygiene Plan (CHP).[4]

Hazard Assessment: Understanding the Compound

Inferred Hazards of this compound:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin, similar to other aminoquinolines and halogenated aromatic compounds.[10][11]

  • Irritation: Expected to cause skin and serious eye irritation.[12][13][14]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[15]

Given these inferred risks, this compound must be treated as hazardous waste . A formal waste determination, as required by the RCRA, should be conducted, but it is prudent to err on the side of caution and manage all waste streams containing this compound as hazardous.[16]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of generation. Adherence to these steps is crucial for ensuring safety and compliance.

Before handling the chemical in any form—pure substance, solution, or contaminated labware—donning the appropriate PPE is mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[11]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, impervious clothing may be necessary.[11]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[4][10]

The cornerstone of safe chemical waste management is rigorous segregation.[17] Mixing incompatible waste streams can lead to dangerous chemical reactions, such as fires, explosions, or the generation of toxic gases.[9]

  • Halogenated vs. Non-Halogenated: Waste containing this compound must be collected in a container designated for halogenated organic waste .[9][17] This is critical because disposal methods, particularly incineration, differ for halogenated and non-halogenated streams.

  • Solid vs. Liquid: Maintain separate waste containers for solid and liquid forms.

  • Avoid Mixing: Never mix this waste with acids, bases, oxidizers, or other reactive chemicals.[9][18]

Proper containment and clear communication are vital for safe storage and transport.

  • Container Selection: Use only approved, chemically compatible hazardous waste containers.[18][19] The container must be in good condition, with a tightly sealing lid.[16][20]

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other chemical constituents in the container.

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

A. Unused or Expired Pure Compound:

  • Ensure the original container is securely sealed and in good condition.

  • If the original label is damaged, relabel it clearly as "Hazardous Waste" with the full chemical name.

  • Store this container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), segregated from incompatible materials.[19]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

B. Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels):

  • Collect all contaminated solid materials in a designated, lined container or a heavy-duty plastic bag.

  • Label the container or bag as "Hazardous Waste - Solid Debris Contaminated with this compound ."

  • When full, seal the bag/container and transfer it to your lab's designated solid hazardous waste accumulation drum.

C. Contaminated Liquid Waste (e.g., reaction mixtures, rinsates):

  • Collect all liquid waste containing the compound in a designated halogenated organic liquid waste container.[9]

  • This includes the initial rinses of glassware. For acutely hazardous materials, triple rinsing is a common practice, with all rinsate collected as hazardous waste.[17]

  • Keep the container tightly sealed when not in use.[19][20]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[20]

D. Contaminated Sharps (e.g., needles, broken glass):

  • Place all contaminated sharps into a rigid, puncture-proof, and sealable sharps container.[18][21]

  • Label the container as "Hazardous Waste Sharps " and list the chemical contaminants.

  • Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS office.

Decision Logic for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_streams Segregation & Containerization cluster_final Final Disposal Start Waste Generation Point PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteType Identify Waste Form PPE->WasteType Liquid Liquid Waste (Solutions, Rinsates) WasteType->Liquid Liquid Solid Solid Waste (Gloves, Weigh Paper) WasteType->Solid Solid Sharps Sharps Waste (Needles, Broken Glass) WasteType->Sharps Sharps Unused Unused Product (Pure Compound) WasteType->Unused Unused ContainerLiquid Collect in Labeled 'Halogenated Organic Liquid' Waste Container Liquid->ContainerLiquid ContainerSolid Collect in Labeled 'Contaminated Solid Waste' Container/Bag Solid->ContainerSolid ContainerSharps Collect in Labeled 'Hazardous Waste Sharps' Container Sharps->ContainerSharps ContainerUnused Secure in Original or Clearly Labeled Container Unused->ContainerUnused EHS Arrange Pickup by EHS or Licensed Waste Contractor ContainerLiquid->EHS ContainerSolid->EHS ContainerSharps->EHS ContainerUnused->EHS

Caption: Disposal decision workflow for this compound waste.

Final Disposal Pathway

All segregated, properly labeled, and contained hazardous waste must be disposed of through a licensed hazardous waste management company, typically coordinated by your institution's EHS department.[3] The most common and effective disposal method for this type of halogenated organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18][21][22] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[9][20] This is illegal and poses a significant threat to public health and aquatic ecosystems.[15]

Summary of Disposal Procedures
Waste TypeContainerKey Instructions
Pure/Unused Compound Original or clearly labeled containerLabel as "Hazardous Waste." Store securely and segregated.
Contaminated Solids Lined, labeled solid waste containerCollect gloves, paper towels, etc. Seal container when full.
Contaminated Liquids Labeled Halogenated Organic containerKeep container sealed. Do not overfill (max 90%). Collect all rinsates.
Contaminated Sharps Puncture-proof sharps containerLabel with chemical name. Seal when 3/4 full.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe and responsible laboratory environment. Your diligence protects not only yourself and your colleagues but also the wider community and environment.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • Atlantic Training. Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Environmental Protection Agency. Hazardous Waste. [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]

  • Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Alabama A&M University. Hazardous Waste Manual. [Link]

  • Wikipedia. Quinoline. [Link]

  • National Institutes of Health. 8-Fluoroquinoline. [Link]

  • PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • National Institutes of Health. 8-Methylquinoline. [Link]

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A Researcher's Guide to the Safe Handling of 8-Fluoro-2-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. Among these, fluorinated heterocyclic compounds are of significant interest due to their unique physicochemical properties that can enhance metabolic stability and bioavailability.[1][2][3] 8-Fluoro-2-methylquinolin-3-amine, a member of this promising class, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment: Understanding the Risks

Structural Analogs and Their Known Hazards:

CompoundKey Hazards
4-Chloro-8-fluoro-2-methylquinoline Harmful if swallowed, Causes serious eye damage.[4]
8-Methylquinoline Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6]
8-Aminoquinoline Harmful if swallowed, in contact with skin or if inhaled, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects.[7]
Fluoroquinolines (general) Some isomers have shown mutagenic activity in studies.[8]

Based on this data, it is prudent to treat this compound as a compound that is potentially harmful if ingested, absorbed through the skin, or inhaled. It should also be considered a skin and severe eye irritant , with a potential for mutagenicity .

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.[9][10][11]

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles when there is a risk of splashing.[4][12]Protects against splashes and airborne particles, preventing severe eye irritation or damage.[4]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[5] Wear impervious, flame-resistant laboratory coat. Ensure full skin coverage with long pants and closed-toe shoes.[12][13][14]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[5][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[4][12]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[5]

dot

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[12] Keep it away from strong oxidizing agents and strong acids.[6] The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents in advance.

  • Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing: When dispensing the solid, avoid creating dust.[12] Use appropriate tools (e.g., a spatula) and handle with care.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the setup is secure. If the reaction is exothermic, have a cooling bath ready.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.[5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Decontaminate the spill area thoroughly.

dot

Caption: Spill Response Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[5] Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have a thorough understanding of the potential hazards before working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment (PPE) - CHEMM.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets - ECHEMI.
  • Anhydrous Ammonia PPE - YouTube. (2020, November 18).
  • Chemical Safety: Personal Protective Equipment.
  • 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets - Echemi.
  • Fluorine in heterocyclic chemistry - ResearchGate.
  • 8-Methylquinoline - SAFETY DATA SHEET. (2009, September 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Genotoxicity of fluoroquinolines and methylquinolines - PubMed - NIH.
  • 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets - ECHEMI.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.